Caspofungin acetate
Beschreibung
A cyclic lipopeptide echinocandin and beta-(1,3)-D-glucan synthase inhibitor that is used to treat internal or systemic MYCOSES.
Eigenschaften
IUPAC Name |
acetic acid;N-[(3S,6S,9S,11R,15S,18S,20S,21S,25S)-21-(2-aminoethylamino)-3-[(1R)-3-amino-1-hydroxypropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H88N10O15.2C2H4O2/c1-5-28(2)24-29(3)12-10-8-6-7-9-11-13-39(69)56-34-26-38(68)46(55-22-21-54)60-50(75)43-37(67)19-23-61(43)52(77)41(36(66)18-20-53)58-49(74)42(45(71)44(70)31-14-16-32(64)17-15-31)59-48(73)35-25-33(65)27-62(35)51(76)40(30(4)63)57-47(34)72;2*1-2(3)4/h14-17,28-30,33-38,40-46,55,63-68,70-71H,5-13,18-27,53-54H2,1-4H3,(H,56,69)(H,57,72)(H,58,74)(H,59,73)(H,60,75);2*1H3,(H,3,4)/t28?,29?,30-,33-,34+,35+,36-,37+,38+,40+,41+,42+,43?,44+,45+,46+;;/m1../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGUJBRYAAJYXQP-CPYUAZPCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC(C)CCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(CCN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(CCN)O)O)NCCN)O.CC(=O)O.CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)CC(C)CCCCCCCCC(=O)N[C@H]1C[C@@H]([C@H](NC(=O)C2[C@H](CCN2C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@@H](NC1=O)[C@@H](C)O)O)[C@@H]([C@H](C4=CC=C(C=C4)O)O)O)[C@@H](CCN)O)O)NCCN)O.CC(=O)O.CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H96N10O19 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1213.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179463-17-3 | |
| Record name | Pneumocandin B0, 1-[(4R,5S)-5-[(2-aminoethyl)amino]-N2-(10,12-dimethyl-1-oxotetradecyl)-4-hydroxy-L-ornithine]-5-[(3R)-3-hydroxy-L-ornithine]-, acetate (1:2) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.439 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Core Mechanism of Caspofungin Acetate on β-(1,3)-D-glucan Synthase: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caspofungin acetate (B1210297), a semisynthetic lipopeptide belonging to the echinocandin class of antifungal agents, represents a significant advancement in the treatment of invasive fungal infections. Its efficacy stems from a highly specific mechanism of action: the non-competitive inhibition of β-(1,3)-D-glucan synthase, an essential enzyme in the fungal cell wall biosynthesis pathway.[1] This targeted approach provides a favorable safety profile, as mammalian cells lack this enzyme.[1] This technical guide provides a comprehensive overview of the molecular interactions, quantitative inhibitory data, key experimental protocols, and the cellular response to caspofungin acetate's impact on β-(1,3)-D-glucan synthase.
Mechanism of Action: Non-competitive Inhibition of β-(1,3)-D-glucan Synthase
This compound exerts its antifungal effect by disrupting the integrity of the fungal cell wall.[2] The primary molecular target is the β-(1,3)-D-glucan synthase enzyme complex, which is responsible for the synthesis of β-(1,3)-D-glucan, a crucial polysaccharide that provides structural rigidity to the cell wall.[1][2]
Caspofungin specifically binds to the Fks1p subunit of the β-(1,3)-D-glucan synthase complex.[3] This binding is non-competitive with respect to the substrate, UDP-glucose.[4] This interaction allosterically inhibits the enzyme's activity, preventing the polymerization of glucose into β-(1,3)-D-glucan chains. The resulting deficiency in this vital polymer leads to a weakened cell wall that is unable to withstand osmotic stress, ultimately causing cell lysis and fungal death.[2]
Quantitative Data: Inhibition of β-(1,3)-D-glucan Synthase
The inhibitory potency of caspofungin against β-(1,3)-D-glucan synthase varies among different fungal species. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity in vitro.
| Fungal Species | Glucan Synthase IC50 | Reference |
| Candida albicans | 0.0625 µg/mL | [5] |
| Rhizopus oryzae | ~12 µg/ml | [6] |
| Cryptococcus neoformans | Apparent Ki of 0.17 ± 0.02 μM | [7] |
Note: The relatively low efficacy of caspofungin against Cryptococcus neoformans may be due to mechanisms other than resistance of the glucan synthase enzyme itself.[7][8]
Experimental Protocols
Purification of β-(1,3)-D-glucan Synthase by Product Entrapment
This method leverages the enzyme's affinity for its insoluble product, β-(1,3)-D-glucan, to achieve purification.[9]
Materials:
-
Fungal cell paste
-
Extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 1 mM β-mercaptoethanol)
-
Detergent for solubilization (e.g., CHAPS)[10]
-
Substrate solution (UDP-glucose)
-
Wash buffer
-
Centrifuge
Procedure:
-
Cell Lysis: Resuspend the fungal cell paste in extraction buffer and lyse the cells using a suitable method (e.g., bead beating, French press).
-
Microsomal Fraction Preparation: Centrifuge the cell lysate at low speed to remove cell debris, then centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal fraction containing the membrane-bound β-(1,3)-D-glucan synthase.[9]
-
Solubilization: Resuspend the microsomal pellet in extraction buffer containing a detergent (e.g., CHAPS) to solubilize the membrane proteins.[10]
-
Product Entrapment: Incubate the solubilized enzyme preparation with UDP-glucose to initiate the synthesis of insoluble β-(1,3)-D-glucan. The enzyme becomes entrapped within its own product.[9]
-
Purification: Centrifuge the reaction mixture at a low speed to pellet the glucan-enzyme complex.
-
Washing: Wash the pellet multiple times with buffer to remove non-specifically bound proteins.
-
Enzyme Elution (Optional): The purified enzyme can be used directly in its entrapped form or eluted from the glucan product using specific conditions.
Caption: Workflow for the purification of β-(1,3)-D-glucan synthase.
β-(1,3)-D-glucan Synthase Activity Assay (Radioactive Method)
This assay measures the incorporation of a radiolabeled glucose substrate into the insoluble glucan product.[9]
Materials:
-
Purified β-(1,3)-D-glucan synthase
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EDTA, 1 mM DTT)
-
Radiolabeled substrate (UDP-[14C]-glucose)
-
This compound (or other inhibitors) at various concentrations
-
Trichloroacetic acid (TCA) for quenching the reaction
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, purified enzyme, and the desired concentration of caspofungin.
-
Initiate Reaction: Add UDP-[14C]-glucose to start the reaction.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C) for a defined period.
-
Quench Reaction: Stop the reaction by adding cold TCA.
-
Product Collection: Filter the reaction mixture through a glass fiber filter to capture the insoluble [14C]-glucan product.
-
Washing: Wash the filter with TCA and ethanol (B145695) to remove unincorporated substrate.
-
Quantification: Place the filter in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the enzyme activity.
Caspofungin Susceptibility Testing (Broth Microdilution - CLSI M27-A3)
This method determines the Minimum Inhibitory Concentration (MIC) of caspofungin against a fungal isolate.
Materials:
-
Fungal isolate
-
RPMI-1640 medium
-
This compound stock solution
-
96-well microtiter plate
-
Spectrophotometer or visual inspection
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the fungal isolate in RPMI-1640 medium.
-
Drug Dilution: Perform serial dilutions of caspofungin in the microtiter plate to achieve a range of concentrations.
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of caspofungin that causes a significant inhibition of growth (typically ≥50%) compared to the growth control, determined either visually or spectrophotometrically.
Identification of FKS1 Mutations
Mutations in the FKS1 gene are a primary mechanism of acquired resistance to caspofungin.[11]
Workflow:
-
Isolate Culture and DNA Extraction: Culture the resistant fungal isolate and extract its genomic DNA.
-
PCR Amplification: Amplify the "hot spot" regions of the FKS1 gene using specific primers. These regions are known to harbor the majority of resistance-conferring mutations.[12]
-
Sequencing: Sequence the PCR products using methods such as Sanger sequencing or pyrosequencing.[4][11]
-
Sequence Analysis: Compare the obtained sequence to a wild-type reference sequence to identify any nucleotide changes that result in amino acid substitutions.
Caption: Workflow for identifying caspofungin resistance mutations in the FKS1 gene.
Cellular Response to Caspofungin-Induced Cell Wall Stress
The inhibition of β-(1,3)-D-glucan synthesis by caspofungin triggers a complex cellular stress response aimed at maintaining cell wall integrity. This involves the activation of conserved signaling pathways.
Cell Wall Integrity (CWI) Pathway
The primary response to cell wall damage is the activation of the Cell Wall Integrity (CWI) pathway, a MAP kinase cascade.[13]
-
Sensors: Cell surface sensors, such as Wsc1 and Mid2, detect cell wall stress.[13][14]
-
Signal Transduction: The signal is transmitted through the Rho1-GTPase to Protein Kinase C (Pkc1).[15]
-
MAPK Cascade: Pkc1 activates a downstream MAP kinase cascade, ultimately leading to the phosphorylation and activation of the MAP kinase Slt2 (Mpk1).[15]
-
Transcriptional Regulation: Activated Slt2 translocates to the nucleus and activates transcription factors like Rlm1, which upregulate genes involved in cell wall synthesis and repair, including chitin (B13524) synthase genes.[13]
Caption: Caspofungin-induced activation of the Cell Wall Integrity pathway.
Calcineurin Pathway and Compensatory Chitin Synthesis
The calcineurin signaling pathway also plays a crucial role in the fungal response to caspofungin.[16] Activation of this pathway, often in concert with the CWI pathway, leads to a significant upregulation of chitin synthesis.[16][17] This increase in chitin, another key structural polysaccharide in the fungal cell wall, serves as a compensatory mechanism to reinforce the weakened cell wall.[3] Paradoxical growth, a phenomenon where some fungi exhibit regrowth at high caspofungin concentrations, has been linked to this robust chitin response.[3]
Conclusion
This compound's precise targeting of β-(1,3)-D-glucan synthase remains a cornerstone of its clinical success. A thorough understanding of its non-competitive inhibitory mechanism, the quantitative aspects of its activity, and the intricate cellular responses it elicits is paramount for the development of novel antifungal strategies and for combating the emergence of resistance. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational resource for researchers dedicated to advancing the field of antifungal drug discovery and development.
References
- 1. Caspofungin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Caspofungin resistance in Candida albicans: genetic factors and synergistic compounds for combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Escape of Candida from Caspofungin Inhibition at Concentrations above the MIC (Paradoxical Effect) Accomplished by Increased Cell Wall Chitin; Evidence for β-1,6-Glucan Synthesis Inhibition by Caspofungin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrosequencing To Detect Mutations in FKS1 That Confer Reduced Echinocandin Susceptibility in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Activity of Caspofungin against Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Caspofungin Inhibits Rhizopus oryzae 1,3-β-d-Glucan Synthase, Lowers Burden in Brain Measured by Quantitative PCR, and Improves Survival at a Low but Not a High Dose during Murine Disseminated Zygomycosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cryptococcus neoformans Resistance to Echinocandins: (1,3)β-Glucan Synthase Activity Is Sensitive to Echinocandins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effect of the echinocandin analogue caspofungin on cell wall glucan synthesis by Cryptococcus neoformans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Length specificity and polymerization mechanism of (1,3)-β-D-glucan synthase in fungal cell wall biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. benchchem.com [benchchem.com]
- 12. Quick Detection of FKS1 Mutations Responsible for Clinical Echinocandin Resistance in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Yeast Protein Kinase C Cell Integrity Pathway Mediates Tolerance to the Antifungal Drug Caspofungin through Activation of Slt2p Mitogen-Activated Protein Kinase Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Characterization of sensor-specific stress response by transcriptional profiling of wsc1 and mid2 deletion strains and chimeric sensors in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Our Paths Might Cross: the Role of the Fungal Cell Wall Integrity Pathway in Stress Response and Cross Talk with Other Stress Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Caspofungin Treatment of Aspergillus fumigatus Results in ChsG-Dependent Upregulation of Chitin Synthesis and the Formation of Chitin-Rich Microcolonies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Caspofungin Treatment of Aspergillus fumigatus Results in ChsG-Dependent Upregulation of Chitin Synthesis and the Formation of Chitin-Rich Microcolonies - PMC [pmc.ncbi.nlm.nih.gov]
Structural Biology of Caspofungin's Interaction with Fks1p: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the structural and molecular underpinnings of the interaction between the antifungal drug caspofungin and its target, the Fks1p subunit of β-(1,3)-glucan synthase. By synthesizing crystallographic data, kinetic analyses, and detailed experimental methodologies, this document provides a comprehensive resource for researchers in mycology, structural biology, and antifungal drug development.
Introduction: The Fungal Cell Wall and the Echinocandin Frontier
The fungal cell wall, a structure absent in mammals, is a critical determinant of cell shape, integrity, and viability, making it an ideal target for antifungal therapy. A key component of the cell wall is β-(1,3)-glucan, a polymer synthesized by the multi-subunit enzyme β-(1,3)-glucan synthase. Caspofungin, a member of the echinocandin class of antifungals, exerts its potent fungicidal activity by non-competitively inhibiting the catalytic subunit of this enzyme, Fks1p.[1][2] Understanding the precise structural nature of this inhibition is paramount for the development of next-generation antifungals that can overcome emerging resistance.
Recent breakthroughs in cryo-electron microscopy (cryo-EM) have provided unprecedented, near-atomic resolution views of the Saccharomyces cerevisiae Fks1p, both in its apo form and as a caspofungin-resistant mutant.[3][4] These structures, coupled with extensive biochemical and genetic data, illuminate the binding site of caspofungin and the mechanisms by which mutations in Fks1p confer resistance.
The Architecture of Fks1p and the Caspofungin Binding Site
The Fks1p subunit is a large, multi-transmembrane protein that forms the catalytic core of the β-(1,3)-glucan synthase complex. Cryo-EM structures have revealed a complex architecture with a central catalytic domain located at the interface of the cytoplasm and the plasma membrane, and a transmembrane domain that forms a channel for the nascent glucan chain to be extruded to the extracellular space.[3][4]
While a co-crystal structure of caspofungin bound to Fks1p is not yet available, a combination of structural data from the apo and resistant-mutant forms, along with molecular docking studies, has pinpointed the likely binding site.[4][5] Mutations conferring resistance to echinocandins cluster in specific "hotspot" regions of the Fks1p sequence.[6][7] These hotspots are spatially proximal in the folded protein, forming a putative binding pocket near the extracellular face of the plasma membrane.[3][4] This pocket is located adjacent to the glucan translocation channel, suggesting that caspofungin binding allosterically inhibits the enzyme's function, rather than directly blocking the active site.
The binding of caspofungin is thought to involve interactions with both protein residues and surrounding lipid molecules within the membrane, highlighting the importance of the native membrane environment for drug-target engagement.[4] The structure of the Fks1(S643P) mutant, which confers caspofungin resistance, reveals altered lipid arrangements in this region, suggesting that the mutation may disrupt the binding of caspofungin by modifying the local membrane environment.[3][4]
Quantitative Analysis of Caspofungin-Fks1p Interaction
The interaction between caspofungin and Fks1p can be quantified through kinetic analyses of enzyme inhibition. These studies typically measure the 50% inhibitory concentration (IC50) or the inhibition constant (Ki) of the drug against purified glucan synthase or membrane fractions containing Fks1p. Mutations in the Fks1p subunit significantly alter these kinetic parameters, providing a quantitative measure of resistance.
| Fks1p Genotype | Organism | IC50 (ng/mL) | Ki (ng/mL) | Fold Increase in Ki (vs. WT) | Reference |
| Wild-Type | Candida albicans | 1.5 - 4.2 | 0.5 - 1.5 | - | |
| S645P | Candida albicans | >8000 | >5000 | >3333 | |
| S645Y | Candida albicans | 2500 | 1800 | 1200 | [1] |
| S645F | Candida albicans | >8000 | >5000 | >3333 | |
| F641S | Candida albicans | 120 | 80 | 53 |
Table 1: Kinetic Parameters of Caspofungin Inhibition against Wild-Type and Mutant Fks1p from Candida albicans
| Fks1p Genotype | Organism | Caspofungin MIC (μg/mL) | Reference |
| Wild-Type | Saccharomyces cerevisiae | 0.125 - 0.25 | [1] |
| S643P | Saccharomyces cerevisiae | 4 - 8 | [3] |
| Wild-Type | Candida albicans | 0.25 - 0.5 | [6] |
| S645P | Candida albicans | >16 | [6] |
| S645Y | Candida albicans | >16 | [6] |
| S645F | Candida albicans | >16 | [6] |
Table 2: Minimum Inhibitory Concentrations (MICs) of Caspofungin against Fungal Strains with Different Fks1p Genotypes
Experimental Protocols
Expression and Purification of Fks1p
This protocol describes the overexpression and purification of Fks1p from Saccharomyces cerevisiae for structural and biochemical studies, adapted from methodologies described in the literature.[3]
Logical Workflow for Fks1p Expression and Purification
Caption: Workflow for the expression and purification of the Fks1p subunit.
-
Yeast Strain and Culture: A Saccharomyces cerevisiae strain with a C-terminal 3x-Flag tag integrated at the chromosomal FKS1 locus is cultured in YPD medium at 30°C.
-
Cell Harvest and Lysis: Cells are harvested during the logarithmic growth phase by centrifugation. The cell pellet is washed and resuspended in a lysis buffer containing protease inhibitors. Cell lysis is achieved by mechanical disruption with glass beads.
-
Membrane Preparation: The cell lysate is subjected to a low-speed centrifugation to remove cell debris, followed by ultracentrifugation to pellet the membrane fraction.
-
Solubilization: The membrane pellet is resuspended in a solubilization buffer containing a mild detergent such as glyco-diosgenin (B8134288) (GDN) or CHAPS to extract membrane proteins.
-
Affinity Chromatography: The solubilized membrane fraction is incubated with an anti-Flag affinity resin. After extensive washing to remove non-specifically bound proteins, the Fks1p is eluted with a buffer containing a competitive peptide (e.g., 3x-Flag peptide).
-
Size-Exclusion Chromatography: The eluted Fks1p is further purified by size-exclusion chromatography to remove aggregates and ensure homogeneity. The protein is collected in a final buffer suitable for downstream applications.
In Vitro β-(1,3)-Glucan Synthase Assay
This assay measures the activity of purified Fks1p by detecting the product of the glucan synthesis reaction.
Workflow for In Vitro Glucan Synthase Assay
Caption: General workflow for an in vitro β-(1,3)-glucan synthase assay.
-
Reaction Mixture: A reaction mixture is prepared containing purified Fks1p, a suitable buffer (e.g., HEPES pH 7.5), GTPγS (a non-hydrolyzable GTP analog that activates the complex), and MgCl2. For inhibition studies, varying concentrations of caspofungin are included.
-
Reaction Initiation: The reaction is initiated by the addition of the substrate, UDP-glucose.
-
Incubation: The reaction is incubated at 30°C for a defined period.
-
Detection of Product Formation:
-
UDP Detection: The amount of UDP produced, which is stoichiometric to the amount of glucose incorporated into the glucan polymer, can be measured using a luminescence-based assay (e.g., UDP-Glo™ Glycosyltransferase Assay).
-
Glucan Detection: The synthesized β-(1,3)-glucan polymer can be detected by staining with aniline blue, which fluoresces upon binding to the polymer.
-
Cryo-Electron Microscopy of Fks1p
This section outlines the general workflow for determining the structure of a membrane protein like Fks1p using single-particle cryo-EM.
Workflow for Cryo-EM Structure Determination of Fks1p
Caption: A generalized workflow for single-particle cryo-EM of Fks1p.
-
Grid Preparation: A small aliquot of purified Fks1p in detergent is applied to a cryo-EM grid. The grid is then blotted to create a thin film of the sample, followed by rapid plunge-freezing in liquid ethane to vitrify the sample.
-
Data Collection: The vitrified grid is transferred to a cryo-electron microscope, and a large dataset of images (movies) is collected automatically.
-
Image Processing:
-
Preprocessing: The raw movies are corrected for beam-induced motion, and the contrast transfer function (CTF) of the microscope is estimated and corrected for.
-
Particle Picking: Individual Fks1p particles are identified and extracted from the micrographs.
-
2D Classification: The extracted particles are classified into different 2D classes to remove noise and select for high-quality particles.
-
3D Reconstruction and Refinement: An initial 3D model is generated from the 2D class averages, which is then refined to high resolution.
-
Model Building: An atomic model of Fks1p is built into the final 3D density map.
-
Signaling Pathways and Cellular Response to Fks1p Inhibition
Inhibition of Fks1p by caspofungin triggers a cellular stress response, primarily through the Cell Wall Integrity (CWI) pathway. This signaling cascade attempts to compensate for the damage to the cell wall.
Cell Wall Integrity Pathway Activated by Caspofungin
References
- 1. thco.com.tw [thco.com.tw]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Assessing resistance to the echinocandin antifungal drug caspofungin in Candida albicans by profiling mutations in FKS1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Length specificity and polymerization mechanism of (1,3)-β-D-glucan synthase in fungal cell wall biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. dr.ntu.edu.sg [dr.ntu.edu.sg]
A Technical Guide to the Discovery and Production of Caspofungin Precursor, Pneumocandin B0, from Glarea lozoyensis Fermentation
Abstract: Caspofungin stands as a frontline antifungal agent, a semi-synthetic lipopeptide derived from pneumocandin B0.[1] This document provides a comprehensive technical overview of the journey from the initial discovery of pneumocandin B0, a secondary metabolite from the fungus Glarea lozoyensis, to its optimized production for pharmaceutical use.[2][3] The primary challenge in its development was that the desired precursor, pneumocandin B0, is a minor component in the wild-type fungus, which predominantly produces the related compound pneumocandin A0.[4][5] This guide details the multi-pronged approach, encompassing classical strain mutagenesis, targeted genetic engineering, and fermentation process optimization, that successfully overcame this hurdle, enabling the large-scale production of caspofungin's essential precursor.
The Biosynthetic Pathway of Pneumocandins
Pneumocandins are complex acylated cyclic hexapeptides belonging to the echinocandin family.[4][6] Their biosynthesis is orchestrated by a sophisticated enzymatic assembly line involving a polyketide synthase (PKS) and a non-ribosomal peptide synthetase (NRPS).[5] The key to caspofungin development lies in understanding the metabolic branch point that dictates the production of either pneumocandin A0 or B0.
The core structure is assembled by the GLNRPS4 gene product (the NRPS), which links together six specific amino acids, while the lipid side chain is synthesized by GLPKS4 (the PKS).[5] The critical divergence occurs at the sixth position of the hexapeptide core. The production of the major wild-type product, pneumocandin A0, requires the incorporation of 3S-hydroxyl-4S-methyl-L-proline. This modified amino acid is derived from L-leucine in a reaction catalyzed by the GLOXY4 gene product, a nonheme, α-ketoglutarate-dependent oxygenase.[4][6][7] In the absence of a functional GLOXY4 enzyme, the pathway defaults to incorporating 3S-hydroxyl-L-proline (derived from L-proline), resulting in the exclusive production of pneumocandin B0.[5][6]
Strain Improvement Strategies
To make caspofungin production commercially viable, the low natural yield of pneumocandin B0 had to be addressed. This was achieved through a combination of classical mutagenesis and modern, targeted genetic engineering.
Classical Mutagenesis and Screening
The initial industrial approach involved extensive, iterative rounds of random chemical mutagenesis of G. lozoyensis followed by rigorous screening programs.[4][8] This effort was highly successful, leading to the isolation of mutant strains, such as ATCC 74030, which produced pneumocandin B0 as the main product with no detectable pneumocandin A0.[3][8] This classical approach dramatically shifted the product ratio from the wild-type state.[5]
| Strain | Pneumocandin A0 : B0 Ratio | Reference |
| Wild-Type (G. lozoyensis) | 7 : 1 | [5] |
| Mutated Industrial Strain | 1 : 80 | [5] |
Rational Genetic Engineering
With the elucidation of the pneumocandin biosynthetic gene cluster, a more direct and rational approach to strain improvement became possible.[4][6] The identification of GLOXY4 as the gene responsible for pneumocandin A0 production presented a clear target for genetic manipulation.
The targeted disruption of the GLOXY4 gene provided a one-step genetic manipulation to rationally engineer a high-yield strain that exclusively produces pneumocandin B0.[6][7] Retrospective analysis of the classically derived industrial strain (ATCC 74030) confirmed that chemical mutagenesis had indeed disrupted the GLOXY4 gene's function by introducing amino acid mutations.[4][6]
Experimental Protocol 1: GLOXY4 Gene Disruption
This protocol is based on the Agrobacterium tumefaciens-mediated transformation method.[5][7]
-
Vector Construction:
-
Amplify the upstream and downstream homologous fragments (approx. 1.5 kb each) of the GLOXY4 gene from G. lozoyensis genomic DNA.
-
Clone these fragments into a disruption vector, flanking a selectable marker such as the hygromycin resistance gene (hygR).
-
-
Agrobacterium Transformation:
-
Introduce the final disruption vector into competent A. tumefaciens cells (e.g., strain EHA105) via electroporation.
-
Culture the transformed A. tumefaciens in Luria-Bertani (LB) broth with appropriate antibiotics.
-
-
Fungal Transformation:
-
Prepare a conidial suspension of wild-type G. lozoyensis by washing mature cultures with a 0.05% Tween 20 solution.
-
Mix the conidial suspension with the cultured A. tumefaciens culture.
-
Spread the mixture onto IMAS agar (B569324) plates containing acetosyringone (B1664989) to induce gene transfer.
-
Co-cultivate for 2-3 days at approximately 25°C.
-
-
Selection and Verification:
-
Transfer the agar blocks from the co-cultivation plates to a selection medium containing hygromycin to select for successful transformants and an antibiotic to inhibit Agrobacterium growth.
-
Isolate putative mutants and confirm the disruption of the GLOXY4 gene via PCR analysis.
-
Perform fermentation and HPLC analysis on confirmed mutants to verify the exclusive production of pneumocandin B0.
-
Fermentation Process Optimization
Maximizing the yield of pneumocandin B0 requires careful optimization of fermentation media and physical parameters. Different media compositions have been developed for the seed culture and the main production phases.
| Media Component | Seed Medium 1[9][10] | Fermentation Medium 1[9] | Fermentation Medium 2[11] | Fermentation Medium 3[12] |
| Primary Carbon | Glucose (40 g/L) | Mannitol (80 g/L) | Mannitol (80 g/L) | Lactose (3.0%) |
| Secondary Carbon | - | - | Glucose (20 g/L) | - |
| Nitrogen Source | Soybean Powder (20 g/L) | Corn Gluten Meal (10 g/L) | Peptone (20 g/L) | Dusty Yeast (1.0%) |
| Amino Acids | - | - | - | Threonine (1.0%), Proline (1.2%) |
| Phosphates | KH₂PO₄ (1 g/L) | K₂HPO₄ (2.5 g/L) | K₂HPO₄ (2.5 g/L) | KH₂PO₄ (0.15%) |
| Buffers | - | - | - | MES Buffer (1.5%) |
| Trace Elements | Fe, Mn, Zn, Ca, B, Cu, Mo | - | - | Magnesium Salt (0.05%) |
| Initial pH | 5.0 | 6.8 | 6.8 | 5.3 |
In addition to media composition, controlling physical parameters in the bioreactor is critical for high-titer production.
| Parameter | Optimized Value | Reference |
| Temperature | 24 - 26 °C | [12] |
| Aeration (Throughput) | 0.5 - 1.0 VVM | [12] |
| Tank Pressure | 0.04 - 0.06 MPa | [12] |
| pH Control | 5.0 - 6.6 (varied based on dissolved oxygen) | [12] |
| Fermentation Time | ~10 - 18 days (432 hours) | [11][12] |
Experimental Protocol 2: Shake Flask Fermentation
This protocol provides a general method for laboratory-scale production.[9][11]
-
Seed Culture: Inoculate 50 mL of seed medium in a 250-mL shake flask with G. lozoyensis spores or mycelia. Incubate at 25°C with shaking at 220 rpm for approximately 7 days (168 hours).
-
Production Culture: Inoculate 50 mL of fermentation medium in a 250-mL flask with 10% (v/v) of the seed culture.
-
Incubation: Incubate the production culture at 25°C, 220 rpm for up to 18 days (432 hours).
-
Sampling and Analysis: Periodically withdraw samples to measure cell growth (dry cell weight) and quantify pneumocandin B0 concentration using HPLC.
Analytical Methodologies for Quantification
Robust and accurate analytical methods are essential for monitoring fermentation progress, guiding process optimization, and performing quality control.
High-Performance Liquid Chromatography (HPLC)
RP-HPLC is a standard method for quantifying pneumocandins.
Experimental Protocol 3: RP-HPLC Method
This protocol is a composite of published methods.[13][14]
-
Column: YMC-Pack Polyamine II or a C18 column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of an acidic buffer (e.g., 0.02 M phosphoric acid, pH 3.5) and an organic solvent like acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV absorbance at 210 nm or fluorescence detection (Excitation: 224 nm, Emission: 304 nm).
-
Sample Preparation: Mycelia are harvested, and pneumocandins are extracted using a suitable organic solvent. The extract is then filtered before injection.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For higher sensitivity and specificity, especially in complex biological samples, LC-MS/MS is the method of choice.[15][16]
Experimental Protocol 4: LC-MS/MS Method
This protocol is based on methods for quantifying caspofungin in plasma, which can be adapted for fermentation broth.[15][17]
-
Sample Preparation: Perform protein precipitation on the sample by adding acetonitrile. Centrifuge and dilute the supernatant for injection.
-
Chromatography: Use a C8 or C18 analytical column (e.g., 2.1 x 30 mm) with a fast gradient.
-
Ionization: Electrospray ionization in positive mode (ESI+).
-
Mass Spectrometry: Operate in Multiple Reaction Monitoring (MRM) mode. For caspofungin, a common transition is the doubly charged parent ion [M+2H]²⁺ at m/z 547.3 to a specific product ion.[15] An internal standard should be used for accurate quantification.
Conversion of Pneumocandin B0 to Caspofungin
Pneumocandin B0 is the direct precursor for the semi-synthesis of caspofungin. The conversion is a two-step chemical modification process involving reduction and amination reactions to add the ethylenediamine (B42938) side chain, which improves the compound's pharmacokinetic properties and solubility.[3]
References
- 1. Discovery and development of first in class antifungal caspofungin (CANCIDAS®)—A case study - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Insight into advances for the biosynthetic progress of fermented echinocandins of antifungals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Engineering of Glarea lozoyensis for exclusive production of the pneumocandin B0 precursor of the antifungal drug caspofungin acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Engineering of Glarea lozoyensis for Exclusive Production of the Pneumocandin B0 Precursor of the Antifungal Drug this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Enhancement of Pneumocandin B0 Production in Glarea lozoyensis by Low-Temperature Adaptive Laboratory Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Enhancement of Pneumocandin B0 Production in Glarea lozoyensis by Low-Temperature Adaptive Laboratory Evolution [frontiersin.org]
- 12. CN106755224B - The fermentation process of Caspofungin fermentation intermediate - Google Patents [patents.google.com]
- 13. ijapbjournal.com [ijapbjournal.com]
- 14. omicsonline.org [omicsonline.org]
- 15. Liquid chromatography-mass spectrometry method for quantification of caspofungin in clinical plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Rapid and Sensitive Liquid Chromatography/Mass Spectrometry Assay for Caspofungin in Human Aqueous Humor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Semi-synthesis of Caspofungin Acetate from Pneumocandin B0: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the semi-synthesis of caspofungin acetate (B1210297), a critical antifungal agent, from its natural precursor, pneumocandin B0. The document details the core chemical transformations, provides integrated experimental protocols derived from established literature, and presents quantitative data in a structured format for comparative analysis.
Introduction
Caspofungin is a semi-synthetic lipopeptide antifungal drug belonging to the echinocandin class.[1] It functions by inhibiting the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.[2][3] The starting material for the industrial synthesis of caspofungin is pneumocandin B0, a natural product obtained from the fermentation of the fungus Glarea lozoyensis.[2][4] The semi-synthetic process primarily involves the modification of the C5 amino acid and the hemiaminal moiety of the pneumocandin B0 core to enhance its antifungal activity, solubility, and stability.[5]
This guide focuses on a prevalent and well-documented three-step synthetic route, which includes the formation of a phenylthioaminal, reduction of a primary amide to a primary amine, and subsequent substitution with ethylenediamine (B42938) to yield caspofungin.[6]
Overall Synthesis Workflow
The semi-synthesis of caspofungin acetate from pneumocandin B0 can be conceptually divided into three key stages. The following diagram illustrates the logical flow of this process, highlighting the major intermediates and transformations.
Caption: Overall workflow for the semi-synthesis of this compound.
Detailed Experimental Protocols
The following protocols are a synthesis of methodologies described in various patents and research articles. They represent a general framework for the laboratory-scale synthesis of this compound. Researchers should adapt these protocols based on their specific experimental conditions and safety guidelines.
Step 1: Formation of the Phenylthioaminal Intermediate
This step involves the stereoselective formation of a phenylthioaminal by reacting pneumocandin B0 with a thiol, typically thiophenol, in the presence of a Lewis acid.
Protocol:
-
Dissolve pneumocandin B0 in a suitable anhydrous solvent such as acetonitrile (B52724) under an inert atmosphere (e.g., nitrogen).
-
Add phenyl boronic acid (approximately 1.5 to 2 equivalents) and 4-hydroxy-3-methyl thiophenol (approximately 2 to 3 equivalents) to the solution.[7]
-
Cool the reaction mixture to a low temperature, typically between -50°C and -45°C.[7]
-
Slowly add a strong acid, such as methanesulfonic acid or triflic acid (approximately 1.5 to 3 equivalents), while maintaining the low temperature.[7][8]
-
Stir the reaction mixture at this temperature for 2 to 4 hours, monitoring the reaction progress by a suitable analytical method like HPLC.
-
Upon completion, the reaction can be quenched by the addition of a suitable reagent, and the product is typically precipitated by adding the reaction mixture to a vigorously stirred anti-solvent like water.
-
The solid intermediate is collected by filtration, washed with water, and dried under a vacuum.
Step 2: Chemoselective Reduction of the Primary Amide
This critical step involves the high-yielding, one-step borane reduction of the primary amide on the glutamine residue to a primary amine.
Protocol:
-
Suspend the phenylthioaminal intermediate in a dry aprotic solvent like tetrahydrofuran (B95107) (THF) under an inert atmosphere.
-
Cool the suspension to a temperature between -20°C and 10°C.[9]
-
Add a borane complex, such as borane-tetrahydrofuran (B86392) complex or borane-dimethyl sulfide (B99878) complex, dropwise to the cooled suspension.[9]
-
Maintain the reaction mixture at this temperature for approximately 2 to 24 hours, with continuous monitoring by HPLC.[8][9]
-
Once the reaction is complete, quench the reaction by the slow addition of an acid, such as hydrochloric acid, at a low temperature.[7]
-
The product can be isolated by extraction and further purified by chromatography if necessary.
Step 3: Substitution with Ethylenediamine and Salt Formation
The final step involves the stereoselective substitution of the phenylthio group with ethylenediamine to form caspofungin, followed by salt formation with acetic acid to yield the stable acetate salt.
Protocol:
-
Dissolve the amine intermediate in a polar solvent such as methanol, ethanol (B145695), or isopropanol.[7]
-
Add an excess of ethylenediamine to the solution. The reaction can be conducted at a temperature ranging from 0°C to 40°C.[7]
-
Stir the reaction mixture for 24 to 72 hours, monitoring for the disappearance of the starting material by HPLC.[7]
-
Upon completion, cool the reaction mixture and add acetic acid to adjust the pH and form the diacetate salt.
-
The crude this compound is then purified.
Purification of this compound
The purification of the final product is crucial to remove unreacted intermediates, by-products, and other impurities. A common method involves reverse-phase chromatography.
Protocol:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent, such as a mixture of ethanol and aqueous acetic acid.[7]
-
Load the solution onto a reverse-phase chromatography column (e.g., C18 silica (B1680970) gel).
-
Elute the column with a gradient of a suitable mobile phase, such as a mixture of acetonitrile and water containing a small percentage of acetic acid (e.g., 0.01% to 0.15%).[6][8]
-
Collect the fractions containing the pure this compound, as determined by HPLC analysis.
-
Pool the pure fractions and concentrate them under a vacuum.
-
The final product can be obtained as a solid by lyophilization (freeze-drying).[6]
Data Presentation
The following tables summarize the quantitative data reported in various sources for the semi-synthesis of this compound.
Table 1: Reported Yields for the Overall Synthesis and Key Steps
| Step | Reported Yield | Reference |
| Overall Synthesis (3 steps) | 45% | [6] |
| Formation of Thioether | 80-95% | [7] |
| Reduction of Amide | Not explicitly stated in a single source | |
| Substitution with Ethylenediamine & Salt Formation | 72-79% | [7] |
Table 2: Reaction Conditions for Key Synthetic Steps
| Step | Reagents | Solvent | Temperature | Duration |
| Thioether Formation | Pneumocandin B0, Phenyl boronic acid, 4-hydroxy-3-methyl thiophenol, Methanesulfonic acid | Acetonitrile | -50°C to -45°C | ~2.5 hours |
| Amide Reduction | Phenylthioaminal intermediate, Borane-tetrahydrofuran or Borane-dimethyl sulfide complex | Tetrahydrofuran | -20°C to 10°C | 2-24 hours |
| Ethylenediamine Substitution | Amine intermediate, Ethylenediamine | Methanol, Ethanol, THF, Isopropanol | 0°C to 40°C | 24-72 hours |
Logical Relationships in the Synthesis
The following diagram illustrates the key chemical transformations and the relationships between the starting material, intermediates, and the final product.
Caption: Key transformations in the caspofungin synthesis pathway.
Conclusion
The semi-synthesis of this compound from pneumocandin B0 is a well-established process that involves a series of strategic chemical modifications. This guide has provided a detailed overview of a common three-step synthetic route, including integrated experimental protocols, a summary of quantitative data, and visualizations of the process workflow and chemical transformations. This information is intended to serve as a valuable resource for researchers and professionals in the field of drug development and medicinal chemistry, facilitating a deeper understanding of the synthesis of this important antifungal agent.
References
- 1. Insight into advances for the biosynthetic progress of fermented echinocandins of antifungals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. medkoo.com [medkoo.com]
- 4. Synthesis of the antifungal beta-1,3-glucan synthase inhibitor CANCIDAS (this compound) from pneumocandin B0 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN113801237A - Preparation method of this compound impurity E - Google Patents [patents.google.com]
- 6. US20100168415A1 - Process for preparation of this compound - Google Patents [patents.google.com]
- 7. Preparation method of this compound impurity G - Eureka | Patsnap [eureka.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. PROCESS FOR THE PREPARATION OF CASPOFUNGIN - Patent 3620462 [data.epo.org]
An In-depth Technical Guide to the Inhibition of (1→3)-β-D-glucan Synthesis
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The fungal cell wall is a critical structure for the survival and pathogenicity of fungi, and its unique composition, distinct from mammalian cells, makes it an ideal target for antifungal drug development. A key component of the fungal cell wall is (1→3)-β-D-glucan, a polysaccharide that provides structural integrity. The inhibition of (1→3)-β-D-glucan synthesis is a clinically validated strategy for the treatment of invasive fungal infections. This technical guide provides a comprehensive overview of the biochemical pathway of (1→3)-β-D-glucan synthesis, the mechanism of its inhibition by various compounds, detailed experimental protocols for studying this pathway, and a summary of quantitative data on the efficacy of key inhibitors.
The (1→3)-β-D-glucan Synthesis Pathway
The synthesis of (1→3)-β-D-glucan is a fundamental process for fungal cell wall biogenesis. This pathway is responsible for producing the primary structural polymer of the cell wall, which is essential for maintaining cell shape, providing osmotic protection, and facilitating cell division and growth.
The Central Enzyme: (1→3)-β-D-glucan Synthase
The key enzyme in this pathway is (1→3)-β-D-glucan synthase (GS), a multi-subunit enzyme complex located in the fungal plasma membrane.[1][2] The catalytic core of this enzyme is encoded by the FKS gene family (FKS1, FKS2, and FKS3 in many fungi).[3][4] These genes encode large, integral membrane proteins that catalyze the polymerization of glucose from UDP-glucose into linear chains of (1→3)-β-D-glucan.[5][6] The newly synthesized glucan chains are then extruded into the periplasmic space, where they are incorporated into the growing cell wall matrix.[7][8]
Regulation of (1→3)-β-D-glucan Synthase Activity
The activity of (1→3)-β-D-glucan synthase is tightly regulated to ensure that cell wall synthesis is coordinated with the cell cycle and in response to environmental stresses. Two key signaling pathways are involved in this regulation:
-
The Rho-GTPase Pathway: The small GTPase Rho1p is a crucial regulatory subunit of the glucan synthase complex.[2] When bound to GTP, Rho1p activates the Fks subunit, stimulating glucan synthesis. This pathway is essential for polarized cell growth and cell wall remodeling during budding and hyphal extension.
-
The Protein Kinase C (PKC) Cell Integrity Pathway: This pathway acts as a sensor for cell wall stress.[9] When the cell wall is damaged by antifungal agents, osmotic stress, or other insults, the PKC pathway is activated. This leads to a signaling cascade that ultimately upregulates the expression of FKS genes and other cell wall-related genes, as a compensatory response to repair the damage.[1]
Inhibition of (1→3)-β-D-glucan Synthesis
The inhibition of (1→3)-β-D-glucan synthase is a highly effective antifungal strategy. Several classes of compounds have been identified that target this enzyme, with the echinocandins being the most clinically significant.
Mechanism of Action of Echinocandins
Echinocandins, such as caspofungin, micafungin, and anidulafungin, are cyclic lipopeptides that act as non-competitive inhibitors of the (1→3)-β-D-glucan synthase.[3][9][10] They bind to the Fks1p subunit of the enzyme, disrupting its catalytic activity.[3] This leads to a rapid depletion of (1→3)-β-D-glucan in the cell wall, resulting in a weakened cell wall that is unable to withstand osmotic stress.[10] This ultimately leads to cell lysis and death in susceptible fungi, particularly Candida species, for which echinocandins are fungicidal.[3][11] In filamentous fungi like Aspergillus, echinocandins are generally fungistatic, causing severe morphological abnormalities at the sites of active growth, such as hyphal tips and branch points.[3]
Quantitative Data on Inhibitor Efficacy
The efficacy of (1→3)-β-D-glucan synthase inhibitors is quantified using various in vitro parameters, including the 50% inhibitory concentration (IC50) against the purified enzyme and the minimum inhibitory concentration (MIC) or minimum effective concentration (MEC) against whole fungal cells.
Table 1: IC50 Values of Echinocandins against (1→3)-β-D-glucan Synthase
| Fungal Species | Inhibitor | IC50 (µg/mL) | Reference |
| Candida albicans | Caspofungin | 0.001 - 0.04 | [12] |
| Candida albicans | Micafungin | 0.002 - 0.01 | [13] |
| Candida albicans | Anidulafungin | 0.001 - 0.005 | [13] |
| Aspergillus fumigatus | Caspofungin | 0.1 - 1.0 | [14] |
| Aspergillus fumigatus | Micafungin | 0.05 - 0.5 | [14] |
| Aspergillus fumigatus | Anidulafungin | 0.01 - 0.1 | [14] |
Table 2: MIC and MEC Ranges of Echinocandins against Pathogenic Fungi
| Fungal Species | Inhibitor | MIC/MEC Range (µg/mL) | Reference |
| Candida albicans | Caspofungin | 0.015 - 0.5 | [8] |
| Candida albicans | Micafungin | 0.008 - 0.25 | [15] |
| Candida albicans | Anidulafungin | 0.015 - 0.25 | [8] |
| Candida glabrata | Caspofungin | 0.015 - 0.5 | [8] |
| Candida glabrata | Micafungin | 0.008 - 0.25 | [15] |
| Candida glabrata | Anidulafungin | 0.015 - 0.25 | [8] |
| Aspergillus fumigatus | Caspofungin | 0.008 - 4 | [16] |
| Aspergillus fumigatus | Micafungin | 0.008 - 0.125 | [16] |
| Aspergillus fumigatus | Anidulafungin | 0.008 - 0.125 | [16] |
Experimental Protocols
A variety of in vitro assays are employed to study the (1→3)-β-D-glucan synthesis pathway and its inhibition. Detailed methodologies for key experiments are provided below.
(1→3)-β-D-glucan Synthase Activity Assay
This assay directly measures the activity of the GS enzyme and is crucial for determining the IC50 of inhibitors. Both radioactive and fluorescence-based methods are commonly used.
4.1.1. Radioactive Assay Protocol
-
Preparation of Microsomal Fractions:
-
Grow the fungal strain of interest to mid-log phase in an appropriate liquid medium.
-
Harvest the cells by centrifugation and wash with a suitable buffer (e.g., Tris-HCl with EDTA).
-
Disrupt the cells using methods such as glass bead homogenization or enzymatic digestion to produce spheroplasts.
-
Perform differential centrifugation to isolate the microsomal membrane fraction, which is enriched in GS.
-
Determine the protein concentration of the microsomal fraction.
-
-
Assay Reaction:
-
Prepare a reaction mixture containing:
-
Tris-HCl buffer (pH 7.5-8.0)
-
GTPγS (a non-hydrolyzable GTP analog to activate Rho1p)
-
EDTA
-
Bovine Serum Albumin (BSA)
-
The inhibitor of interest at various concentrations (or solvent control).
-
Microsomal fraction (containing the GS enzyme).
-
-
Pre-incubate the reaction mixture at 30°C for 5-10 minutes.
-
Initiate the reaction by adding the substrate, UDP-[14C]-glucose.
-
Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).
-
-
Quantification of Glucan Product:
-
Stop the reaction by adding a strong acid (e.g., trichloroacetic acid) or by heating.
-
Filter the reaction mixture through a glass fiber filter to trap the insoluble [14C]-labeled glucan product.
-
Wash the filter extensively with ethanol (B145695) to remove unincorporated UDP-[14C]-glucose.
-
Measure the radioactivity retained on the filter using a scintillation counter.
-
Calculate the enzyme activity as the amount of glucose incorporated per unit time per milligram of protein.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.[12][17]
-
4.1.2. Fluorescence-Based Assay Protocol
-
Preparation of Microsomal Fractions: Follow the same procedure as for the radioactive assay.
-
Assay Reaction:
-
The reaction setup is similar to the radioactive assay, but non-radiolabeled UDP-glucose is used as the substrate.
-
-
Quantification of Glucan Product:
-
Stop the reaction and solubilize the newly synthesized glucan by adding a strong base (e.g., NaOH) and heating.
-
Add a solution of aniline (B41778) blue, a fluorochrome that specifically binds to (1→3)-β-D-glucans.
-
Measure the fluorescence of the glucan-aniline blue complex using a microplate reader (excitation ~400 nm, emission ~460 nm).
-
Generate a standard curve using known concentrations of a (1→3)-β-D-glucan standard (e.g., pachyman).
-
Calculate the amount of glucan synthesized and determine the IC50 of the inhibitor.
-
Broth Microdilution Susceptibility Testing (MIC Determination)
This is a standardized method to determine the minimum inhibitory concentration (MIC) of an antifungal agent against a specific fungal isolate. Both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide detailed protocols.[18][19][20]
-
Preparation of Antifungal Agent:
-
Prepare a stock solution of the echinocandin in a suitable solvent (e.g., DMSO).
-
Perform serial twofold dilutions of the antifungal agent in RPMI 1640 medium in a 96-well microtiter plate.
-
-
Inoculum Preparation:
-
Culture the fungal isolate on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) for 24-48 hours.
-
Prepare a suspension of the fungal cells in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.
-
Dilute the standardized inoculum in RPMI 1640 medium to achieve the final desired cell concentration (typically 0.5 x 10³ to 2.5 x 10³ cells/mL for yeasts).
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well of the microtiter plate containing the antifungal dilutions.
-
Include a drug-free well as a positive growth control and an uninoculated well as a negative control.
-
Incubate the plates at 35°C for 24 hours (for Candida species) or 48-72 hours (for Aspergillus species).
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control. For echinocandins against Aspergillus species, the endpoint is the Minimum Effective Concentration (MEC), which is the lowest drug concentration that leads to the formation of small, aberrant, branched hyphae.
-
Minimum Fungicidal Concentration (MFC) Determination
The MFC is the lowest concentration of an antifungal agent that results in a ≥99.9% reduction in the initial inoculum.[11]
-
Procedure:
-
Following the determination of the MIC, take a small aliquot (e.g., 10-20 µL) from each well of the microtiter plate that shows no visible growth.
-
Spread the aliquot onto an agar plate (e.g., Sabouraud Dextrose Agar) that does not contain any antifungal agent.
-
Incubate the plates at 35°C for 24-48 hours.
-
The MFC is the lowest concentration of the antifungal agent from which there is no fungal growth on the agar plate.
-
Time-Kill Curve Assay
This assay provides information on the rate and extent of fungal killing over time.[3][10]
-
Procedure:
-
Prepare a standardized fungal inoculum as described for the MIC assay.
-
Inoculate flasks containing RPMI 1640 medium with the fungal suspension and different concentrations of the echinocandin (e.g., 1x, 4x, 16x MIC). Include a drug-free growth control.
-
Incubate the flasks at 35°C with agitation.
-
At various time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), remove an aliquot from each flask.
-
Perform serial dilutions of the aliquots and plate them onto agar plates.
-
Incubate the plates and count the number of colony-forming units (CFU).
-
Plot the log10 CFU/mL against time for each antifungal concentration to generate the time-kill curves. A ≥3-log10 reduction in CFU/mL from the initial inoculum is generally considered fungicidal.
-
Conclusion
The (1→3)-β-D-glucan synthesis pathway is a cornerstone of fungal cell wall biosynthesis and a validated target for antifungal therapy. The non-competitive inhibition of (1→3)-β-D-glucan synthase by echinocandins represents a major advancement in the treatment of invasive fungal infections. A thorough understanding of this biochemical pathway, its regulation, and the mechanisms of its inhibition is crucial for the development of new and improved antifungal agents. The experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers and drug development professionals working in this critical area of infectious disease research.
References
- 1. Species Distribution and Antifungal Susceptibility Patterns of Invasive Candidiasis in a Belgian Tertiary Center: A 7-Year Retrospective Analysis [mdpi.com]
- 2. GraphViz Examples and Tutorial [graphs.grevian.org]
- 3. International surveillance of Candida spp. and Aspergillus spp.: report from the SENTRY Antimicrobial Surveillance Program (2003) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Novel Antifungal (1,3)-β-d-Glucan Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jfda-online.com [jfda-online.com]
- 7. mdpi.com [mdpi.com]
- 8. Determination of MICs of Aminocandin for Candida spp. and Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. International Surveillance of Candida spp. and Aspergillus spp.: Report from the SENTRY Antimicrobial Surveillance Program (2003) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. iacld.com [iacld.com]
- 15. researchgate.net [researchgate.net]
- 16. Current perspectives on echinocandin class drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. graphviz.org [graphviz.org]
- 18. devtoolsdaily.medium.com [devtoolsdaily.medium.com]
- 19. Echinocandins Pharmacokinetics: A Comprehensive Review of Micafungin, Caspofungin, Anidulafungin, and Rezafungin Population Pharmacokinetic Models and Dose Optimization in Special Populations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. v1.devtoolsdaily.com [v1.devtoolsdaily.com]
Caspofungin Acetate: A Deep Dive into its Fungicidal and Fungistatic Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Caspofungin acetate (B1210297), a member of the echinocandin class of antifungal agents, represents a significant advancement in the treatment of invasive fungal infections. Its unique mechanism of action, targeting the fungal cell wall, distinguishes it from other antifungal classes, such as azoles and polyenes, which target the cell membrane. This guide provides a comprehensive technical overview of caspofungin's fungicidal and fungistatic properties, the underlying molecular mechanisms, and the experimental protocols used to characterize its activity.
Mechanism of Action: Targeting Fungal Cell Wall Integrity
Caspofungin exerts its antifungal effect by non-competitively inhibiting the β-(1,3)-D-glucan synthase enzyme complex.[1][2][3][4] This enzyme is responsible for the synthesis of β-(1,3)-D-glucan, a critical polysaccharide component of the fungal cell wall that provides structural integrity and osmotic stability.[2][3] The absence of this enzyme in mammalian cells accounts for caspofungin's selective toxicity.[3][5] Inhibition of β-(1,3)-D-glucan synthesis leads to a weakened cell wall, osmotic instability, and ultimately cell lysis, particularly in yeasts like Candida spp.[3][6][7]
The differential activity of caspofungin—fungicidal against Candida species and generally fungistatic against Aspergillus species—is a key characteristic.[1][3][4][8] This variation is attributed to differences in cell wall composition and the specific role of β-(1,3)-D-glucan in these fungi. In Aspergillus, caspofungin's primary effect is observed at the sites of active cell growth, such as hyphal tips and branch points, leading to the cessation of growth rather than outright cell death.[2][9]
Fungicidal versus Fungistatic Activity: A Species-Dependent Phenomenon
The distinction between fungicidal (killing) and fungistatic (inhibiting growth) activity is crucial for clinical efficacy. Caspofungin's activity is highly dependent on the target fungal species.
Activity against Candida species
Caspofungin generally exhibits fungicidal activity against most Candida species, including isolates resistant to other antifungal agents like fluconazole (B54011).[1][10] However, the extent of this activity can be influenced by the specific species, the growth medium, and the incubation time.[11][12][13] For instance, while fungicidal against C. albicans, the effect might be less pronounced or slower against other species.
Activity against Aspergillus species
Against Aspergillus fumigatus and other Aspergillus species, caspofungin is primarily considered fungistatic.[1][4][14] It causes morphological abnormalities, such as wider, hyperbranched hyphae and increased septation.[14] While it can cause lysis of some hyphal tip cells, it does not typically lead to a complete eradication of the organism in vitro.[9][14] This fungistatic action is still clinically relevant, as it halts the progression of the infection, allowing the host immune system to clear the pathogen.
The Paradoxical Effect
A peculiar phenomenon observed with caspofungin is the "paradoxical effect," where at high concentrations, the drug shows reduced antifungal activity, and in some cases, allows for renewed fungal growth.[14][15][16][17] This effect has been noted against both Candida albicans and Aspergillus fumigatus.[14][16] The exact mechanism is not fully understood but is thought to involve the activation of compensatory stress response pathways, such as the cell wall integrity (CWI) and calcineurin pathways, which can lead to an increase in chitin (B13524) synthesis to reinforce the cell wall.[14][18][19]
Data Presentation: In Vitro Susceptibility of Fungal Pathogens
The following tables summarize the in vitro activity of caspofungin against key fungal pathogens. Minimum Inhibitory Concentration (MIC) is the lowest concentration of a drug that inhibits the visible growth of a microorganism, while Minimum Fungicidal Concentration (MFC) is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Table 1: In Vitro Activity of Caspofungin against Candida Species
| Candida Species | MIC Range (µg/mL) | MIC90 (µg/mL) | MFC Range (µg/mL) | MFC90 (µg/mL) | Reference |
| C. albicans | ≤0.015 - >8 | 0.25 - 0.5 | 0.5 - 1 | - | [10][13] |
| C. glabrata | ≤0.015 - >8 | 0.5 | - | - | [10] |
| C. tropicalis | ≤0.015 - >8 | 0.5 | - | - | [10] |
| C. parapsilosis | ≤0.015 - >8 | 2 | - | - | [10] |
| C. krusei | ≤0.015 - >8 | 1 | 1 - 2 | - | [10][13] |
| C. guilliermondii | ≤0.015 - >8 | >8 | - | - | [10] |
| C. dubliniensis | ≤0.015 - >8 | 0.25 | >8 (RPMI) / ≤0.12 (AM3) | - | [10][20] |
| C. inconspicua | - | 0.25 (24h) | 0.12 - 1 (24h) | 0.5 (24h) | [21][22] |
Note: MIC and MFC values can vary depending on the testing methodology (e.g., medium, incubation time, endpoint criteria).
Table 2: In Vitro Activity of Caspofungin against Aspergillus Species
| Aspergillus Species | MEC Range (µg/mL) | MEC90 (µg/mL) | Reference |
| A. fumigatus | 0.125 - 64 | - | [2][23] |
| A. flavus | - | - | [2] |
| A. niger | - | - | [2] |
| A. terreus | - | - | [2] |
Note: For filamentous fungi like Aspergillus, a Minimum Effective Concentration (MEC) is often reported, which is the lowest drug concentration at which abnormal, stunted hyphal growth is observed.
Experimental Protocols
Standardized methods are essential for the accurate determination of caspofungin's antifungal activity.
Broth Microdilution for MIC/MEC Determination
This method is used to determine the minimum concentration of an antifungal agent that inhibits fungal growth.
Protocol:
-
Medium Preparation: RPMI 1640 with L-glutamine, without bicarbonate, and buffered with MOPS to pH 7.0 is commonly used.[23] For Candida susceptibility testing of some species, Mueller-Hinton agar (B569324) supplemented with glucose and methylene (B1212753) blue may also be used.[24]
-
Drug Dilution: Prepare serial two-fold dilutions of caspofungin in the test medium in a 96-well microtiter plate.[23]
-
Inoculum Preparation: Prepare a standardized fungal inoculum (e.g., 1 x 10^3 to 5 x 10^3 CFU/mL for Candida, 1 x 10^5 to 5 x 10^5 CFU/mL for Aspergillus) from a fresh culture.[24][25]
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at 35°C for 24 to 48 hours.[21][23]
-
Endpoint Reading:
Determination of Minimum Fungicidal Concentration (MFC)
This assay determines the lowest concentration of an antifungal agent required to kill a fungal isolate.
Protocol:
-
Perform MIC testing: First, determine the MIC as described above.
-
Subculture: Following incubation for the MIC, transfer a standardized volume (e.g., 10-100 µL) from each well that shows no visible growth (or from wells at and above the MIC) to drug-free agar plates (e.g., Sabouraud Dextrose Agar).[21][26]
-
Incubation: Incubate the agar plates at 35°C for 24 to 48 hours.
-
MFC Determination: The MFC is the lowest concentration of the drug from which there is no fungal growth on the subculture plates, corresponding to a ≥99.9% killing of the initial inoculum.[21][26]
Time-Kill Assays
Time-kill assays provide a dynamic picture of the antifungal activity over time.
Protocol:
-
Culture Preparation: Grow the fungal isolate in a suitable broth medium to a standardized cell density.
-
Drug Exposure: Add caspofungin at various concentrations (e.g., multiples of the MIC) to the fungal cultures. Include a drug-free control.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 12, 24, 48 hours), withdraw aliquots from each culture.
-
Viable Cell Counting: Perform serial dilutions of the aliquots and plate them on drug-free agar to determine the number of viable colony-forming units (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL against time for each caspofungin concentration. Fungicidal activity is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[27]
Signaling Pathways and Resistance Mechanisms
Cell Wall Integrity (CWI) Pathway
The fungal cell wall is a dynamic structure that responds to environmental stress, including the action of antifungal drugs. The Cell Wall Integrity (CWI) pathway is a crucial signaling cascade that helps maintain cell wall homeostasis.
When caspofungin inhibits β-(1,3)-D-glucan synthesis, it triggers cell wall stress, which in turn activates the CWI pathway.[19][28][29] This activation leads to a compensatory increase in the synthesis of chitin, another key structural polysaccharide in the fungal cell wall, in an attempt to maintain structural integrity.[7][18][29] Key components of this pathway include the Rho1 GTPase and the protein kinase C (PKC).[30]
Calcineurin Pathway
The calcineurin pathway is another important stress response pathway that has been implicated in the fungal response to caspofungin.[19] This pathway can also contribute to the paradoxical effect by modulating cell wall repair mechanisms.[19] There is evidence of crosstalk between the calcineurin and CWI pathways to prevent the overproduction of chitin, which can be detrimental to the cell.[7]
Resistance Mechanisms
Resistance to caspofungin, although still relatively uncommon, is primarily associated with mutations in the FKS genes (FKS1, FKS2, FKS3), which encode the catalytic subunit of the β-(1,3)-D-glucan synthase enzyme.[6][18][31] These mutations reduce the binding affinity of caspofungin to its target, leading to decreased susceptibility.
Visualizations
Signaling Pathway: Cell Wall Integrity (CWI) Response to Caspofungin
Caption: Caspofungin-induced cell wall stress activates the CWI pathway.
Experimental Workflow: Time-Kill Assay
Caption: Workflow for determining the rate of fungal killing by caspofungin.
Logical Relationship: Factors Influencing Caspofungin Activity
Caption: Key determinants of caspofungin's in vitro and in vivo efficacy.
Conclusion
Caspofungin acetate remains a cornerstone in the management of invasive fungal infections due to its potent and selective mechanism of action. Understanding the nuances of its fungicidal and fungistatic activities against different fungal pathogens is critical for optimizing its clinical use and for the development of new antifungal strategies. The interplay between the drug, the pathogen's stress response pathways, and host factors creates a complex picture of its overall efficacy. Continued research into these interactions will be vital for combating the growing challenge of antifungal resistance.
References
- 1. Caspofungin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Caspofungin: Chemical characters, antifungal activities, and mechanism of actions - Gazzetta Medica Italiana - Archivio per le Scienze Mediche 2024 June;183(6):544-50 - Minerva Medica - Journals [minervamedica.it]
- 5. Caspofungin reduces the incidence of fungal contamination in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Caspofungin resistance in Candida albicans: genetic factors and synergistic compounds for combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crosstalk between the calcineurin and cell wall integrity pathways prevents chitin overexpression in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Susceptibility to caspofungin is regulated by temperature and is dependent on calcineurin in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. In Vitro Activities of Caspofungin Compared with Those of Fluconazole and Itraconazole against 3,959 Clinical Isolates of Candida spp., Including 157 Fluconazole-Resistant Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterizing the Effects of Caspofungin on Candida albicans, Candida parapsilosis, and Candida glabrata Isolates by Simultaneous Time-Kill and Postantifungal-Effect Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Difference in killing activity of caspofungin and paradoxical growth between Candida albicans and C. krusei clinical isolates in different media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Caspofungin-Mediated Growth Inhibition and Paradoxical Growth in Aspergillus fumigatus Involve Fungicidal Hyphal Tip Lysis Coupled with Regenerative Intrahyphal Growth and Dynamic Changes in β-1,3-Glucan Synthase Localization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Paradoxical Effect of Caspofungin against Candida Bloodstream Isolates Is Mediated by Multiple Pathways but Eliminated in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. The Caspofungin Paradoxical Effect is a Tolerant “Eagle Effect” in the Filamentous Fungal Pathogen Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.asm.org [journals.asm.org]
- 19. Attenuation of the Activity of Caspofungin at High Concentrations against Candida albicans: Possible Role of Cell Wall Integrity and Calcineurin Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. Caspofungin Susceptibility Testing of Candida inconspicua: Correlation of Different Methods with the Minimal Fungicidal Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Caspofungin susceptibility testing of Candida inconspicua: correlation of different methods with the minimal fungicidal concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. himedialabs.com [himedialabs.com]
- 25. academic.oup.com [academic.oup.com]
- 26. Susceptibility testing of Candida albicans isolated from oropharyngeal mucosa of HIV+ patients to fluconazole, amphotericin B and Caspofungin. killing kinetics of caspofungin and amphotericin B against fluconazole resistant and susceptible isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Antifungal Activity of Caspofungin in Combination with Amphotericin B against Candida glabrata: Comparison of Disk Diffusion, Etest, and Time-Kill Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 30. journals.asm.org [journals.asm.org]
- 31. Assessing Resistance to the Echinocandin Antifungal Drug Caspofungin in Candida albicans by Profiling Mutations in FKS1 - PMC [pmc.ncbi.nlm.nih.gov]
The Molecular Basis of Caspofungin's Selective Fungal Toxicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Caspofungin, a member of the echinocandin class of antifungal agents, represents a significant advancement in the treatment of invasive fungal infections. Its clinical success is largely attributed to its highly selective toxicity against fungal pathogens with minimal impact on mammalian cells. This in-depth technical guide elucidates the molecular mechanisms underpinning this selectivity. Caspofungin's primary target is (1,3)-β-D-glucan synthase, an essential enzyme for the integrity of the fungal cell wall, a structure conspicuously absent in mammals. This document provides a comprehensive overview of the drug's mechanism of action, the molecular basis for its selective toxicity, quantitative data on its efficacy and mammalian cell impact, detailed experimental protocols for its study, and a visualization of the key fungal signaling pathway affected by its activity.
Introduction
Invasive fungal infections are a growing cause of morbidity and mortality, particularly in immunocompromised patient populations. The development of antifungal agents with novel mechanisms of action and favorable safety profiles is therefore a critical area of research. Caspofungin, a semi-synthetic lipopeptide derived from a fermentation product of Glarea lozoyensis, was the first approved echinocandin. It exhibits fungicidal activity against most Candida species and fungistatic activity against Aspergillus species.[1] The cornerstone of its therapeutic value lies in its selective action on a fungal-specific target, thereby minimizing off-target effects in the human host.
Mechanism of Action: Targeting the Fungal Cell Wall
The selective toxicity of caspofungin is rooted in its unique mechanism of action: the non-competitive inhibition of the (1,3)-β-D-glucan synthase enzyme complex.[1] This enzyme is responsible for the synthesis of (1,3)-β-D-glucan, a crucial polysaccharide component of the fungal cell wall that is not present in mammalian cells.[2]
The fungal cell wall is a dynamic structure essential for maintaining cell shape, providing osmotic protection, and facilitating cell division. (1,3)-β-D-glucan is a major structural polymer within this wall. By inhibiting its synthesis, caspofungin disrupts the integrity of the fungal cell wall, leading to osmotic instability, cell lysis, and ultimately cell death in susceptible fungi.[3][4] This targeted disruption is particularly effective at sites of active cell growth and division, such as the hyphal tips of molds.[2]
The Molecular Basis for Selective Toxicity
The remarkable safety profile of caspofungin is a direct consequence of the absence of its target enzyme, (1,3)-β-D-glucan synthase, in mammalian cells.[1][2] Human and other mammalian cells lack a cell wall and therefore do not possess the enzymatic machinery for synthesizing (1,3)-β-D-glucan. This fundamental difference between fungal and mammalian cell biology is the primary determinant of caspofungin's selective toxicity.
Quantitative Data: Efficacy and Mammalian Cell Impact
The following tables summarize the in vitro activity of caspofungin against key fungal pathogens and its limited effect on mammalian cells.
Table 1: In Vitro Susceptibility of Candida Species to Caspofungin
| Candida Species | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) |
| C. albicans | 0.5 | 1.0 |
| C. glabrata | 0.5 | 1.0 |
| C. tropicalis | 0.5 | 1.0 |
| C. parapsilosis | 2.0 | 2.0 |
| C. krusei | 1.0 | 2.0 |
Data compiled from multiple studies. MIC (Minimum Inhibitory Concentration) values determined by broth microdilution methods.[5]
Table 2: In Vitro Activity of Caspofungin against Aspergillus Species
| Aspergillus Species | MEC (μg/mL) |
| A. fumigatus | ≤0.03 - 0.25 |
| A. flavus | 0.06 - 0.5 |
| A. niger | 0.03 - 0.25 |
| A. terreus | 0.03 - 0.25 |
MEC (Minimum Effective Concentration) is the lowest drug concentration that leads to the formation of aberrant, swollen hyphae and is the standard measure for echinocandin activity against molds.
Table 3: Caspofungin's Effect on (1,3)-β-D-Glucan Synthesis and Glucan Synthase Activity
| Fungal Species | Whole-Cell (1,3)-β-D-Glucan Synthesis IC₅₀ (ng/mL) | Glucan Synthase (GS) Activity IC₅₀ (ng/mL) |
| Aspergillus fumigatus | ~100 | <1.0 |
| Curvularia geniculata | ~100 | 1.1 |
| Curvularia lunata | ~1000 | 4.6 |
IC₅₀ (Half-maximal inhibitory concentration) values demonstrate the concentration of caspofungin required to inhibit the process or enzyme activity by 50%.[6]
Table 4: In Vitro Impact of Caspofungin on Mammalian Cells
| Cell Line Type | Cell Line | Observation | Concentration (μg/mL) |
| Murine Macrophage-like | J774.16 | No influence on cellular characteristics | < 512 |
| Murine Hybridoma | 5 lines | No influence on cellular characteristics | < 512 |
| Human Endothelial | Primary cells | No influence on cellular characteristics | < 512 |
Data indicates that caspofungin does not affect the growth or morphology of these mammalian cell lines at concentrations significantly higher than those required for antifungal activity.[2][7]
Fungal Response to Caspofungin: The Cell Wall Integrity (CWI) Pathway
Inhibition of (1,3)-β-D-glucan synthesis by caspofungin induces significant stress on the fungal cell wall. Fungi have evolved a compensatory signaling cascade known as the Cell Wall Integrity (CWI) pathway to sense and respond to such insults. This pathway is a key area of study for understanding both the fungal response to echinocandins and potential mechanisms of tolerance.
The CWI pathway is a highly conserved mitogen-activated protein kinase (MAPK) cascade.[8] Cell surface sensors detect cell wall stress and activate the small GTPase Rho1. Rho1, in turn, activates protein kinase C (Pkc1), which initiates a phosphorylation cascade through a series of MAP kinases (MAPKKK, MAPKK, MAPK).[9][10] The terminal MAPK translocates to the nucleus to activate transcription factors that upregulate genes involved in cell wall synthesis and remodeling, including chitin (B13524) synthases, as a compensatory mechanism.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the broth microdilution method.
Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. Caspofungin reduces the incidence of fungal contamination in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. einsteinmed.edu [einsteinmed.edu]
- 5. Caspofungin Susceptibility Testing of Isolates from Patients with Esophageal Candidiasis or Invasive Candidiasis: Relationship of MIC to Treatment Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Caspofungin Susceptibility in Aspergillus and Non-Aspergillus Molds: Inhibition of Glucan Synthase and Reduction of β-d-1,3 Glucan Levels in Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Activities of Caspofungin Compared with Those of Fluconazole and Itraconazole against 3,959 Clinical Isolates of Candida spp., Including 157 Fluconazole-Resistant Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. journals.asm.org [journals.asm.org]
- 10. Cell Wall Integrity Signaling in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
Caspofungin Acetate: A Technical Guide to its Lipopeptide Structure and Antifungal Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caspofungin acetate (B1210297) is a semi-synthetic lipopeptide antifungal agent and the first approved member of the echinocandin class.[1] It is derived from a fermentation product of the fungus Glarea lozoyensis.[2][3] This technical guide provides an in-depth overview of the structure, function, mechanism of action, and key experimental methodologies related to caspofungin acetate, tailored for professionals in pharmaceutical research and development.
Structure and Chemical Properties
This compound is a cyclic hexapeptide with a lipophilic N-linked acyl side chain. This lipopeptide structure is crucial for its antifungal activity.
Chemical Structure:
-
Molecular Formula: C₅₂H₈₈N₁₀O₁₅ · 2(C₂H₄O₂)[4]
-
Core Structure: A cyclic hexapeptide core containing non-proteinogenic amino acids.
-
Lipophilic Tail: A dimethylmyristoyl side chain, essential for its interaction with the fungal cell membrane.
The acetate salt form enhances the solubility and stability of the compound for pharmaceutical formulations.[6]
Mechanism of Action
Caspofungin exerts its antifungal effect through the non-competitive inhibition of the enzyme (1,3)-β-D-glucan synthase.[1][7] This enzyme is essential for the synthesis of (1,3)-β-D-glucan, a critical polysaccharide component of the cell wall in many pathogenic fungi.[8]
The inhibition of (1,3)-β-D-glucan synthase disrupts the integrity of the fungal cell wall, leading to osmotic instability and cell lysis.[8] This targeted mechanism is highly selective for fungi, as mammalian cells lack a cell wall and the (1,3)-β-D-glucan synthase enzyme.[7] Caspofungin specifically binds to the Fks1p subunit of the glucan synthase complex.[8] Resistance to caspofungin is often associated with mutations in the FKS1 gene.[9][10][11]
The activity of caspofungin is generally fungicidal against most Candida species and fungistatic against Aspergillus species.[7][8]
Antifungal Spectrum and Efficacy
Caspofungin demonstrates broad-spectrum activity against various fungal pathogens, most notably Candida and Aspergillus species.
In Vitro Susceptibility
The in vitro activity of caspofungin is commonly determined by measuring the Minimum Inhibitory Concentration (MIC). The following tables summarize the MIC₅₀ and MIC₉₀ values for caspofungin against key fungal pathogens.
| Candida Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| C. albicans | 0.015 | 0.03 |
| C. glabrata | 0.015 | 0.015 |
| C. tropicalis | 0.03 | 0.06 |
| C. parapsilosis | 1 | 2 |
| C. krusei | 0.06 | 0.12 |
| Aspergillus Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| A. fumigatus | ≤0.06 | 0.125 |
| A. flavus | ≤0.06 | 0.125 |
| A. niger | ≤0.06 | 0.125 |
| A. terreus | ≤0.06 | 0.125 |
Clinical Efficacy
Clinical trials have demonstrated the efficacy of caspofungin in treating invasive fungal infections.
| Indication | Patient Population | Favorable Response Rate | Reference |
| Invasive Candidiasis | Neutropenic | 63% (17/27) | [12] |
| Invasive Candidiasis | Non-neutropenic | 77% | [13] |
| Invasive Aspergillosis | Refractory/Intolerant | 45% (37/83) | [14][15] |
| Invasive Aspergillosis | First-line (Neutropenic) | 56% (18/32) | [16] |
| Invasive Aspergillosis | Salvage Therapy | 45% | [17] |
Pharmacokinetics
Caspofungin is administered intravenously due to poor oral bioavailability. Its pharmacokinetic profile supports once-daily dosing.[18][19]
| Parameter | Value |
| Administration | Intravenous |
| Distribution | Widely distributed |
| Protein Binding | ~97% |
| Metabolism | Hepatic (hydrolysis and N-acetylation) |
| Elimination Half-life (β-phase) | 9-11 hours |
| Excretion | Urine and feces |
Fungal Stress Response Pathways
Fungal cells exhibit complex signaling responses to the cell wall damage induced by caspofungin. Understanding these pathways is crucial for overcoming potential drug tolerance and resistance. Key pathways involved include the Cell Wall Integrity (CWI) pathway, the Calcineurin pathway, and the Hsp90-mediated stress response.[20][21][22]
In Candida albicans, the CWI pathway, primarily mediated by the protein kinase C (PKC) signaling cascade, is activated in response to cell wall stress.[21] The calcineurin pathway also plays a crucial role in mediating tolerance to caspofungin.[21][23][24][25] In Aspergillus fumigatus, the "paradoxical effect," where fungal growth resumes at high caspofungin concentrations, is linked to the activation of stress response pathways including calcineurin and Hsp90.[20][26][27]
Experimental Protocols
Broth Microdilution MIC Assay (CLSI M27-A3 / EUCAST)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of caspofungin against Candida species.
Methodology:
-
Inoculum Preparation: Prepare a standardized inoculum of the Candida isolate equivalent to a 0.5 McFarland standard. Dilute this suspension in RPMI 1640 medium to achieve a final concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.
-
Drug Dilution: Perform serial twofold dilutions of this compound in a 96-well microtiter plate using RPMI 1640 medium. The typical concentration range tested is 0.015 to 8 µg/mL.
-
Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate containing the drug dilutions. Include a drug-free growth control well and a sterile medium control well.
-
Incubation: Incubate the microtiter plate at 35°C for 24 to 48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of caspofungin that causes a prominent decrease in turbidity (for CLSI) or a specified percentage of growth inhibition (e.g., 50% for EUCAST) compared to the drug-free growth control.
In Vitro (1,3)-β-D-Glucan Synthase Inhibition Assay
This assay measures the direct inhibitory effect of caspofungin on the activity of the (1,3)-β-D-glucan synthase enzyme.
Methodology:
-
Enzyme Preparation: Prepare a crude membrane fraction containing the (1,3)-β-D-glucan synthase from a fungal cell lysate.
-
Reaction Mixture: Set up a reaction mixture containing the enzyme preparation, a buffer solution, GTP (as an activator), and the substrate UDP-[¹⁴C]-glucose.
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction mixtures. Include a control with no inhibitor.
-
Incubation: Incubate the reaction mixtures at an optimal temperature (e.g., 30°C) for a defined period to allow for glucan synthesis.
-
Product Precipitation: Stop the reaction and precipitate the synthesized [¹⁴C]-labeled glucan using an acid (e.g., trichloroacetic acid).
-
Quantification: Collect the precipitate on a filter, wash, and quantify the radioactivity using a scintillation counter.
-
IC₅₀ Determination: Calculate the concentration of caspofungin that inhibits 50% of the enzyme activity (IC₅₀) by plotting the percentage of inhibition against the drug concentration.
Murine Model of Disseminated Candidiasis
This in vivo model is used to evaluate the efficacy of caspofungin in a live animal model.
Methodology:
-
Immunosuppression: Induce neutropenia in mice (e.g., BALB/c or Swiss Webster) using cyclophosphamide (B585) or 5-fluorouracil.
-
Infection: Inoculate the immunosuppressed mice intravenously with a standardized suspension of a pathogenic Candida species (e.g., C. albicans).
-
Treatment: Administer this compound intraperitoneally or intravenously at various doses, starting at a specified time post-infection. Include a vehicle control group.
-
Endpoint Assessment: Euthanize the mice at a predetermined time point (e.g., 24, 48, or 72 hours post-treatment).
-
Fungal Burden Determination: Aseptically remove target organs (e.g., kidneys, liver, spleen), homogenize the tissues, and perform quantitative cultures on an appropriate agar (B569324) medium to determine the fungal burden (CFU/gram of tissue).
-
Efficacy Evaluation: Compare the fungal burden in the organs of the treated groups to that of the control group to assess the efficacy of caspofungin.
Conclusion
This compound remains a cornerstone in the treatment of invasive fungal infections. Its unique mechanism of action, targeting the fungal cell wall, provides a high degree of selectivity and efficacy. A thorough understanding of its structure, function, and the fungal response mechanisms it elicits is essential for the continued development of novel antifungal strategies and for optimizing its clinical use. The experimental protocols detailed in this guide provide a framework for the continued investigation of caspofungin and other agents in its class.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Caspofungin | C52H88N10O15 | CID 16119814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scbt.com [scbt.com]
- 5. This compound | C56H96N10O19 | CID 6850808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 179463-17-3 [chemicalbook.com]
- 7. Caspofungin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. journals.asm.org [journals.asm.org]
- 10. Caspofungin resistance in Candida albicans: genetic factors and synergistic compounds for combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Efficacy of caspofungin against invasive Candida or invasive Aspergillus infections in neutropenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Efficacy and safety of caspofungin for treatment of invasive aspergillosis in patients refractory to or intolerant of conventional antifungal therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. 2024.sci-hub.se [2024.sci-hub.se]
- 17. Efficacy of caspofungin as salvage therapy for invasive aspergillosis compared to standard therapy in a historical cohort - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. Single- and Multiple-Dose Pharmacokinetics of Caspofungin in Healthy Men - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Signaling Pathways Governing the Caspofungin Paradoxical Effect in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Attenuation of the Activity of Caspofungin at High Concentrations against Candida albicans: Possible Role of Cell Wall Integrity and Calcineurin Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 22. escholarship.org [escholarship.org]
- 23. journals.asm.org [journals.asm.org]
- 24. researchgate.net [researchgate.net]
- 25. Attenuation of the activity of caspofungin at high concentrations against candida albicans: possible role of cell wall integrity and calcineurin pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Caspofungin-Mediated Growth Inhibition and Paradoxical Growth in Aspergillus fumigatus Involve Fungicidal Hyphal Tip Lysis Coupled with Regenerative Intrahyphal Growth and Dynamic Changes in β-1,3-Glucan Synthase Localization - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Aspergillus fumigatus Transcription Factors Involved in the Caspofungin Paradoxical Effect - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Quantification of Caspofungin Acetate using a Validated Stability-Indicating RP-HPLC Method
Audience: Researchers, scientists, and drug development professionals.
Abstract:
This document provides a detailed methodology for the quantification of Caspofungin acetate (B1210297) in bulk drug and pharmaceutical dosage forms using a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method. The described protocol is validated in accordance with International Council for Harmonisation (ICH) guidelines, ensuring the method is accurate, precise, specific, and linear over a defined concentration range. This application note is intended to guide researchers and quality control analysts in the routine analysis and stability assessment of Caspofungin acetate.
Introduction
This compound is a semi-synthetic lipopeptide antifungal agent belonging to the echinocandin class.[1] It functions by inhibiting the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.[1] Accurate and reliable quantification of this compound is critical for quality control during manufacturing and for stability studies of the final product. High-performance liquid chromatography (HPLC) is a powerful analytical technique widely used for this purpose.
This application note details a stability-indicating RP-HPLC method, which is capable of separating the active pharmaceutical ingredient (API) from its degradation products and potential impurities. The method's validation parameters are presented to demonstrate its suitability for its intended purpose.
Chromatographic Conditions
A summary of exemplary chromatographic conditions for the analysis of this compound is provided in the table below. These conditions have been compiled from various validated methods and offer a starting point for method development and transfer.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | YMC-Pack Polyamine II (150 x 4.6 mm, 5 µm)[1] | Zorbax SB C18 (150 x 4.6 mm, 5 µm)[2] | YMC Hydrosphere C18 (150 x 4.6 mm, 3 µm)[3] |
| Mobile Phase | 0.02 M Phosphoric acid buffer (pH 3.5), Acetonitrile, and 2-Propanol[1] | Trifluoroacetic acid buffer (pH 3.0), Acetonitrile, and Methanol (50:40:10 v/v/v)[2] | Gradient elution with Mobile Phase A (buffer) and Mobile Phase B (organic)[3] |
| Flow Rate | 1.0 mL/min[1][2] | 1.0 mL/min[3] | Not Specified |
| Detection Wavelength | 210 nm[1][2] | Not Specified | Not Specified |
| Column Temperature | 30°C[1][3] | Ambient[2] | 30°C[3] |
| Injection Volume | Not Specified | Not Specified | 10 µL[3] |
| Run Time | Not Specified | 30 min[2] | 70 min[3] |
Experimental Protocols
Preparation of Standard Solutions
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable diluent (e.g., a mixture of the mobile phase components) to obtain a stock solution of a known concentration (e.g., 2000 µg/mL).[1]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to achieve concentrations covering the desired analytical range (e.g., 50% to 150% of the target concentration).[1]
Preparation of Sample Solutions
-
For Injection Dosage Form: Reconstitute the lyophilized product with the specified volume of a suitable diluent.
-
Further dilute the reconstituted solution with the mobile phase to obtain a final concentration within the linear range of the method.
Chromatographic Analysis
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject equal volumes of the blank (diluent), standard solutions, and sample solutions into the chromatograph.
-
Record the chromatograms and measure the peak area responses for the Caspofungin peak.
Method Validation
The developed HPLC method must be validated according to ICH guidelines to ensure its suitability for the intended application. The key validation parameters are summarized below.
System Suitability
System suitability testing is performed to verify that the chromatographic system is adequate for the intended analysis. This is typically done by injecting the standard solution multiple times and evaluating parameters such as peak area, retention time, theoretical plates, and tailing factor. The acceptance criteria are generally a relative standard deviation (%RSD) of not more than 2.0% for peak areas and retention times.[1]
Specificity and Stability-Indicating Properties
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components.[1] To demonstrate the stability-indicating nature of the method, forced degradation studies are performed. This compound samples are subjected to stress conditions such as:
-
Acid Hydrolysis: 0.1N HCl[1]
-
Base Hydrolysis: 0.1N NaOH[1]
-
Oxidative Degradation: 30% H₂O₂[1]
-
Thermal Degradation: 80°C[1]
The chromatograms of the stressed samples should show adequate separation of the Caspofungin peak from any degradation products.
Linearity
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[1] This is determined by analyzing a series of standard solutions at different concentrations. The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.[1][2][4]
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by the recovery of a known amount of analyte spiked into a placebo matrix. The mean recovery should be within 97.0% to 103.0%.[1]
Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the %RSD.
-
System Precision: Assesses the reproducibility of the instrument by replicate injections of the same standard.
-
Method Precision: Assesses the variability of the entire analytical method by analyzing multiple, independent sample preparations.
The %RSD for precision studies should not be more than 2.0%.[1]
Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
These values are typically determined based on the signal-to-noise ratio (S/N), where a ratio of 3:1 is common for LOD and 10:1 for LOQ.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[1] Typical variations include:
-
Flow rate (±10%)
-
Column temperature (±5°C)
-
Mobile phase pH (±0.2 units)
-
Organic composition of the mobile phase (±5%)
The system suitability parameters should remain within acceptable limits during robustness testing.[1]
Quantitative Data Summary
The following tables summarize the validation parameters from various published methods for the quantification of this compound.
Table 1: Linearity and Range
| Concentration Range (µg/mL) | Correlation Coefficient (r²) | Reference |
| 50 - 150 | > 0.999 | [2] |
| 10 - 50 | 0.9997 | [4] |
| 500 - 1500 | > 0.999 | [1] |
Table 2: Accuracy (Recovery)
| Spiked Level (%) | Mean Recovery (%) | Reference |
| 50 - 150 | 97.0 - 103.0 | [1] |
| Not Specified | 99.12 - 99.55 | [4] |
| Not Specified | 97.7 - 100.45 | [2] |
Table 3: Precision (%RSD)
| Precision Type | %RSD | Reference |
| System Precision | < 2.0 | [1] |
| Method Precision | < 2.0 | [1] |
| Overall | 0.43 | [2] |
Table 4: LOD and LOQ
| Parameter | Value (µg/mL) | Reference |
| LOD | 0.04 | [2] |
| LOQ | 0.12 | [2] |
| LOD | 0.09 | [4] |
| LOQ | Not Specified | [4] |
| LOD | 0.004 | [5] |
| LOQ | 0.0125 | [5] |
Visualizations
HPLC Method Development Workflow
Caption: Workflow for RP-HPLC Method Development.
Method Validation Logical Relationship
Caption: Key Parameters of HPLC Method Validation.
References
Application Notes and Protocols: In Vitro Susceptibility Testing of Caspofungin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the in vitro susceptibility of fungal isolates to caspofungin, a critical echinocandin antifungal agent. The methodologies outlined are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring reliable and reproducible results for research and drug development purposes.
Introduction
Caspofungin exerts its antifungal activity by inhibiting the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.[1][2][3] This mechanism of action results in fungicidal activity against most Candida species and fungistatic activity against Aspergillus species.[1][2][3] Accurate in vitro susceptibility testing is crucial for monitoring antifungal resistance, guiding therapeutic choices, and in the research and development of new antifungal agents. The most common methods for caspofungin susceptibility testing are broth microdilution and disk diffusion.
Mechanism of Action of Caspofungin
Caspofungin targets the Fks1p subunit of the β-(1,3)-D-glucan synthase enzyme complex, which is responsible for polymerizing UDP-glucose into β-(1,3)-D-glucan chains in the fungal cell wall.[1] Inhibition of this enzyme disrupts cell wall integrity, leading to osmotic instability and cell death in susceptible fungi.[1]
References
- 1. What is the mechanism of Caspofungin Acetate? [synapse.patsnap.com]
- 2. Caspofungin: Chemical characters, antifungal activities, and mechanism of actions - Gazzetta Medica Italiana - Archivio per le Scienze Mediche 2024 June;183(6):544-50 - Minerva Medica - Journals [minervamedica.it]
- 3. Caspofungin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Caspofungin and Fluconazole Synergy Testing in Candida
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for assessing the synergistic antifungal activity of caspofungin and fluconazole (B54011) against Candida species. The combination of an echinocandin like caspofungin, which targets cell wall synthesis, and an azole like fluconazole, which inhibits ergosterol (B1671047) biosynthesis, is of significant interest for treating resistant or difficult-to-treat Candida infections.
Introduction to Synergy Testing
Antifungal synergy occurs when the combined effect of two or more drugs is significantly greater than the sum of their individual effects. In vitro synergy testing is a valuable tool in preclinical drug development and clinical microbiology to identify promising combination therapies. The interaction between two antimicrobial agents can be classified as synergistic, additive (indifferent), or antagonistic.
Key Definitions:
-
Synergy: The combined effect is greater than the sum of the individual effects.
-
Additive/Indifference: The combined effect is equal to the sum of the individual effects.
-
Antagonism: The combined effect is less than the sum of the individual effects.
Mechanisms of Action and Rationale for Synergy
Caspofungin is an echinocandin that inhibits the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall.[1][2] This disruption leads to osmotic instability and cell death. Fluconazole is a triazole antifungal that inhibits the enzyme lanosterol (B1674476) 14α-demethylase, which is essential for the biosynthesis of ergosterol, a key component of the fungal cell membrane.[1][2] The rationale for combining these two agents lies in their distinct targets within the fungal cell. By simultaneously attacking both the cell wall and the cell membrane, it is hypothesized that a synergistic effect can be achieved, potentially overcoming resistance to either agent alone.
Experimental Protocols
Several methods are commonly employed to assess antifungal synergy in vitro. The most widely used are the checkerboard microdilution assay, the time-kill assay, and the Etest synergy method.
Protocol 1: Checkerboard Microdilution Assay
The checkerboard assay is a widely used method to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the interaction between two drugs.
Materials:
-
Candida isolate(s)
-
Caspofungin and fluconazole powders
-
96-well microtiter plates
-
RPMI 1640 medium with L-glutamine, buffered with MOPS
-
Spectrophotometer (optional, for objective reading)
-
Sterile water, saline, and appropriate solvents for drug stock solutions
Procedure:
-
Prepare Drug Stock Solutions: Prepare stock solutions of caspofungin and fluconazole in their respective solvents at a concentration of at least 10 times the expected Minimum Inhibitory Concentration (MIC).
-
Inoculum Preparation: From a fresh 24-48 hour culture on Sabouraud Dextrose Agar (B569324) (SDA), select several colonies and suspend them in sterile saline. Adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL. Further dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the wells.
-
Plate Setup:
-
In a 96-well plate, create a two-dimensional array of drug concentrations.
-
Dispense 50 µL of RPMI 1640 into all wells.
-
Add 50 µL of the caspofungin stock solution to the first column and perform serial twofold dilutions across the rows.
-
Add 50 µL of the fluconazole stock solution to the first row and perform serial twofold dilutions down the columns. This will result in a checkerboard pattern of concentrations.
-
Include a row with caspofungin alone, a column with fluconazole alone, and a well with no drugs as a growth control.
-
-
Inoculation: Add 100 µL of the prepared fungal inoculum to each well.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
Reading the MIC: The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the growth control. This can be determined visually or by using a spectrophotometer.
-
FICI Calculation: The FIC index is calculated as follows:
-
FIC of Caspofungin = (MIC of Caspofungin in combination) / (MIC of Caspofungin alone)
-
FIC of Fluconazole = (MIC of Fluconazole in combination) / (MIC of Fluconazole alone)
-
FICI = FIC of Caspofungin + FIC of Fluconazole
-
-
Interpretation of FICI:
-
Synergy: FICI ≤ 0.5
-
Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Protocol 2: Time-Kill Assay
The time-kill assay provides dynamic information about the rate of fungal killing by antifungal agents, alone and in combination.
Materials:
-
Candida isolate(s)
-
Caspofungin and fluconazole
-
RPMI 1640 medium buffered with MOPS
-
Culture tubes or flasks
-
Orbital shaker
-
Sabouraud Dextrose Agar (SDA) plates
-
Sterile saline for dilutions
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum as described for the checkerboard assay, with a final concentration of approximately 1-5 x 10^5 CFU/mL in RPMI 1640 medium.
-
Assay Setup: Prepare culture tubes with RPMI 1640 medium containing caspofungin alone, fluconazole alone, and the combination of both at concentrations relevant to their MICs (e.g., 1x MIC, 0.5x MIC). Include a drug-free growth control.
-
Inoculation and Incubation: Inoculate each tube with the prepared fungal suspension. Incubate the tubes at 35°C with agitation.
-
Sampling and Plating: At predetermined time points (e.g., 0, 2, 4, 6, 12, 24, and 48 hours), remove an aliquot from each tube, perform serial tenfold dilutions in sterile saline, and plate a known volume onto SDA plates.
-
Colony Counting: Incubate the SDA plates at 35°C for 24-48 hours, or until colonies are visible. Count the number of colonies to determine the CFU/mL at each time point.
-
Data Analysis: Plot the log10 CFU/mL versus time for each condition.
-
Interpretation:
-
Synergy is typically defined as a ≥2 log10 decrease in CFU/mL with the combination compared to the most active single agent at a specific time point.
-
Indifference is a <2 log10 change in CFU/mL.
-
Antagonism is a ≥2 log10 increase in CFU/mL with the combination compared to the least active single agent.
-
Protocol 3: Etest Synergy Method
The Etest is a gradient diffusion method that can be adapted for synergy testing.
Materials:
-
Candida isolate(s)
-
Caspofungin and fluconazole Etest strips
-
RPMI 1640 agar plates
-
Sterile swabs
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum as described for the checkerboard assay.
-
Plate Inoculation: Dip a sterile swab into the inoculum and streak it evenly across the surface of an RPMI 1640 agar plate. Allow the plate to dry.
-
Etest Strip Application:
-
Method 1 (Cross Formation): Place the caspofungin and fluconazole Etest strips on the agar plate at a 90° angle to each other, with the MIC scales intersecting at the expected MIC of each drug.[3]
-
Method 2 (Direct Cover): Place the caspofungin Etest strip on the agar. After a predefined diffusion time (e.g., 1 hour), remove it and place the fluconazole Etest strip directly over the impression of the first strip.
-
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
Reading and Interpretation: Read the MIC value where the ellipse of inhibition intersects the Etest strip. For synergy, a significant reduction in the MIC of one or both drugs in the area of intersection will be observed, often resulting in a "phantom" or rounded zone of inhibition at the intersection. The FICI can also be calculated from the on-scale MIC values.
Data Presentation
The results of synergy testing studies are often variable and depend on the Candida species and specific isolates tested. The following tables summarize findings from various in vitro studies.
Table 1: Summary of Caspofungin and Fluconazole Synergy Testing by Checkerboard (FICI) Method
| Candida Species | Number of Isolates | Synergy (FICI ≤ 0.5) | Indifference (0.5 < FICI ≤ 4.0) | Antagonism (FICI > 4.0) | Reference |
| C. glabrata | 50 | 14% | Majority | 24% | [3] |
| C. albicans | 92 | 19.5% | - | - | [4] |
| Various Candida spp. | 28 | 39% (24h), 57% (48h) | - | - | [5] |
Table 2: Summary of Caspofungin and Fluconazole Synergy Testing by Time-Kill Assay
| Candida Species | Number of Isolates | Synergy (≥2 log10 kill) | Indifference | Antagonism | Reference |
| C. glabrata | 50 | 14% | Majority | - | [3] |
| Various Candida spp. | - | Indifference | - | No antagonism observed | [6] |
Note: The interpretation of synergy can vary between studies based on the specific criteria used.
Visualization of Pathways and Workflows
Signaling Pathways
The synergistic interaction between caspofungin and fluconazole can be conceptualized by their impact on two crucial cellular pathways in Candida. Caspofungin targets the Cell Wall Integrity (CWI) Pathway by inhibiting β-(1,3)-D-glucan synthesis, while fluconazole disrupts the Ergosterol Biosynthesis Pathway .
Caption: Dual action of caspofungin and fluconazole on Candida cell integrity.
Experimental Workflow: Checkerboard Assay
The following diagram illustrates the logical flow of the checkerboard assay protocol.
Caption: Workflow for the checkerboard microdilution synergy assay.
Conclusion
The combination of caspofungin and fluconazole demonstrates the potential for synergistic or indifferent interactions against various Candida species, although antagonism has been reported in some cases. The choice of synergy testing methodology can influence the observed outcomes. The detailed protocols provided herein offer standardized approaches for researchers to evaluate this and other antifungal combinations, contributing to the development of more effective treatment strategies for candidiasis. It is crucial to perform these assays with a panel of clinical isolates to understand the spectrum of interactions.
References
- 1. Time-Kill Assay and Etest Evaluation for Synergy with Polymyxin B and Fluconazole against Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Synergistic Activities of Three Triazoles with Caspofungin against Candida glabrata Isolates Determined by Time-Kill, Etest, and Disk Diffusion Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fast detection of synergy and antagonism in antifungal combinations used against Candida albicans clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro synergistic antifungal activities of caspofungin in combination with fluconazole or voriconazole against Candida species determined by the Etest method [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Murine Model of Disseminated Candidiasis for Caspofungin Efficacy Testing
Audience: Researchers, scientists, and drug development professionals.
Introduction
Disseminated candidiasis, a life-threatening systemic fungal infection primarily caused by Candida albicans, represents a significant challenge in clinical practice, particularly among immunocompromised individuals.[1][2] The murine model of disseminated candidiasis is a well-established and highly reproducible preclinical model that closely mimics human systemic infection, making it an invaluable tool for studying fungal pathogenesis and evaluating the efficacy of antifungal agents.[1][2][3] In this model, intravenous injection of C. albicans leads to a systemic infection where the kidneys are the primary target organs, resulting in renal failure and sepsis that mirror the progression of the disease in humans.[3] Caspofungin, an echinocandin antifungal that inhibits β-(1,3)-D-glucan synthesis, is a first-line therapy for invasive candidiasis. This document provides detailed protocols for establishing a murine model of disseminated candidiasis and for assessing the in vivo efficacy of caspofungin.
Experimental Protocols
Preparation of Candida albicans Inoculum
This protocol details the preparation of a standardized Candida albicans inoculum for intravenous injection in mice.
Materials:
-
Candida albicans strain (e.g., SC5314)
-
Sabouraud Dextrose Agar (SDA) plates
-
Brain Heart Infusion (BHI) broth or Yeast extract, Peptone, Dextrose (YPD) broth[4][5]
-
Shaking incubator
-
Sterile phosphate-buffered saline (PBS) or normal saline
-
Hemocytometer
-
Spectrophotometer
-
Microcentrifuge
-
Sterile conical tubes (50 mL)
-
Sterile microcentrifuge tubes
Procedure:
-
Culture Revival: Streak the Candida albicans strain from a frozen stock onto an SDA plate and incubate at 37°C for 24-48 hours to obtain single colonies.[4]
-
Subculture: Pick a single colony and subculture it on a fresh SDA plate. Incubate at 37°C for 24-48 hours. This ensures the viability and purity of the fungal culture.[4]
-
Liquid Culture: Inoculate a single colony from the second subculture into 50 mL of BHI or YPD broth in a sterile flask.[4][5]
-
Incubation: Incubate the liquid culture overnight (18-24 hours) at 37°C with continuous shaking (150-220 rpm).[4][5]
-
Harvesting and Washing:
-
Transfer the overnight culture to a 50 mL conical tube and centrifuge at 1500 x g for 10 minutes.
-
Discard the supernatant and resuspend the yeast pellet in 25 mL of sterile PBS or normal saline.
-
Repeat the washing step twice to remove any residual media.
-
-
Inoculum Preparation:
-
After the final wash, resuspend the yeast pellet in a known volume of sterile PBS.
-
Determine the yeast cell concentration using a hemocytometer or by measuring the optical density at 600 nm (OD600) with a spectrophotometer.
-
Adjust the concentration of the yeast suspension with sterile PBS to achieve the desired inoculum concentration (e.g., 1 x 10^5 to 5 x 10^6 CFU/mL). The final inoculum should be prepared for injection in a volume of 0.1-0.2 mL per mouse.
-
-
Viability Check: To confirm the inoculum concentration, perform serial dilutions of the final suspension and plate 100 µL of appropriate dilutions onto SDA plates. Incubate at 37°C for 24-48 hours and count the colonies to determine the actual CFU/mL.[4] The inoculum should be used within 2 hours of preparation.[4]
Induction of Disseminated Candidiasis in Mice
This protocol describes the intravenous injection of Candida albicans to establish a systemic infection.
Materials:
-
Female BALB/c or C57BL/6 mice (6-8 weeks old)
-
Prepared Candida albicans inoculum
-
Sterile syringes (1 mL) with 27-gauge needles
-
Mouse restrainer
Procedure:
-
Animal Acclimatization: Acclimatize the mice to the laboratory conditions for at least one week before the experiment.
-
Inoculum Preparation: Prepare the Candida albicans inoculum as described in Protocol 1. The typical inoculum dose ranges from 1 x 10^5 to 5 x 10^6 CFU per mouse, administered in a volume of 0.1 to 0.2 mL.[6]
-
Injection:
-
Place the mouse in a restrainer.
-
Swab the lateral tail vein with 70% ethanol.
-
Carefully inject the prepared fungal suspension intravenously into the lateral tail vein.
-
-
Monitoring: Monitor the mice daily for clinical signs of infection, such as weight loss, ruffled fur, lethargy, and hunched posture.
Caspofungin Preparation and Administration
This protocol outlines the preparation and intraperitoneal administration of caspofungin.
Materials:
-
Caspofungin powder
-
Sterile water for injection or sterile saline
-
Sterile syringes (1 mL) with 27-gauge needles
-
Vortex mixer
Procedure:
-
Reconstitution: Reconstitute the caspofungin powder with sterile water for injection or sterile saline to the desired stock concentration. Mix gently by swirling or vortexing until fully dissolved.
-
Dose Preparation: Dilute the stock solution with sterile saline to the final desired concentration for injection. The dose of caspofungin can vary depending on the experimental design, with common ranges being 0.1 to 10 mg/kg.[7]
-
Administration: Administer the prepared caspofungin solution intraperitoneally (i.p.) to the mice.[7] Treatment is typically initiated 24 hours post-infection and can be administered once or multiple times daily for a specified duration (e.g., 7 days).[6][7]
Assessment of Caspofungin Efficacy
The primary endpoint for assessing caspofungin efficacy is the reduction of fungal burden in the kidneys.
Materials:
-
Infected and treated mice
-
CO2 chamber for euthanasia
-
Surgical instruments (scissors, forceps)
-
70% ethanol
-
Sterile PBS or normal saline
-
Tissue homogenizer
-
SDA plates
-
Incubator
Procedure:
-
Euthanasia and Organ Harvest: At a predetermined time point (e.g., 48, 72, or 96 hours after the final treatment), euthanize the mice by CO2 asphyxiation followed by cervical dislocation.[1]
-
Aseptic Technique: Spray the abdominal area with 70% ethanol to minimize contamination.[1]
-
Kidney Removal: Aseptically remove the kidneys.
-
Homogenization:
-
Weigh each kidney.
-
Place each kidney in a sterile tube containing a known volume of sterile PBS or normal saline.
-
Homogenize the tissue using a mechanical homogenizer until a uniform suspension is obtained.
-
-
Quantitative Culture:
-
Perform serial dilutions of the kidney homogenate in sterile PBS.
-
Plate 100 µL of each dilution onto SDA plates in duplicate.
-
Incubate the plates at 37°C for 24-48 hours.
-
-
Fungal Burden Calculation:
Data Presentation
Table 1: Dose-Dependent Efficacy of Caspofungin on Kidney Fungal Burden
| Caspofungin Dose (mg/kg) | Mean Log10 CFU/g Kidney (± SD) | Percent Reduction vs. Control | Reference |
| 0 (Control) | 5.8 (± 0.3) | - | [7] |
| 0.01 | 4.5 (± 0.4) | 22.4% | [7] |
| 0.1 | 3.2 (± 0.5) | 44.8% | [7] |
| 1.0 | 2.1 (± 0.6) | 63.8% | [7] |
| 10 | < 1.0 | > 82.8% | [7] |
Table 2: Efficacy of Different Caspofungin Dosing Regimens
| Total Dose (mg/kg) | Dosing Schedule | Mean Log10 CFU/g Kidney (± SD) | Reference |
| 1.0 | 1.0 mg/kg once | 2.3 (± 0.4) | [7][10] |
| 1.0 | 0.5 mg/kg every 48h | 2.4 (± 0.5) | [7][10] |
| 1.0 | 0.25 mg/kg every 24h | 2.2 (± 0.3) | [7][10] |
Note: Data in tables are representative and compiled from cited literature. Actual results may vary based on experimental conditions.
Visualization
Caption: Experimental workflow for caspofungin efficacy testing.
References
- 1. Animal Models for Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Systemic Candidiasis in Mice: New Insights From an Old Model [frontiersin.org]
- 3. A Mouse Model of Candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. niaid.nih.gov [niaid.nih.gov]
- 5. Evaluation of murine renal phagocyte-fungal interactions using intravital confocal microscopy and flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacies of caspofungin and a combination of caspofungin and meropenem in the treatment of murine disseminated candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacodynamics of Caspofungin in a Murine Model of Systemic Candidiasis: Importance of Persistence of Caspofungin in Tissues to Understanding Drug Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organ-Specific Innate Immune Responses in a Mouse Model of Invasive Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacodynamics of caspofungin in a murine model of systemic candidiasis: importance of persistence of caspofungin in tissues to understanding drug activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Caspofungin MIC Determination using CLSI Broth Microdilution Method
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for determining the Minimum Inhibitory Concentration (MIC) of caspofungin against pathogenic fungi, primarily Candida and Aspergillus species, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Introduction
Caspofungin is an echinocandin antifungal agent that inhibits the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.[1][2] Accurate determination of its in vitro activity is crucial for surveillance, drug development, and guiding clinical therapy. The CLSI provides standardized reference methods for antifungal susceptibility testing to ensure inter-laboratory reproducibility. For yeasts, the relevant document is CLSI M27, and for filamentous fungi, it is CLSI M38-A2.[3][4]
A key consideration for caspofungin, particularly against filamentous fungi like Aspergillus, is the concept of the Minimum Effective Concentration (MEC) in addition to the traditional MIC. The MEC is the lowest drug concentration that leads to the growth of small, rounded, compact hyphal forms, a distinct morphological change observed with echinocandins.[5] For Aspergillus species, the MEC is often considered a more reproducible and stable endpoint than a traditional MIC reading.[1][6]
Core Principles
The broth microdilution method involves challenging a standardized inoculum of a fungal isolate with serial twofold dilutions of an antifungal agent in a microtiter plate. Following incubation, the plates are examined for fungal growth, and the MIC is determined as the lowest concentration of the drug that inhibits visible growth. For caspofungin against Candida species, the endpoint is typically read as the lowest concentration that causes a significant diminution of growth (approximately 50% inhibition) compared to the growth control.[7][8]
Experimental Protocols
Materials
-
Caspofungin reference powder
-
Sterile distilled water or other appropriate solvent for stock solution preparation
-
RPMI 1640 broth medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS) buffer[8][9]
-
Sterile 96-well U-bottom microtiter plates[9]
-
Standardized fungal inoculum
-
Sterile saline or water for inoculum preparation
-
Spectrophotometer or McFarland standards
-
Incubator (35°C)
-
Inverted microscope (for MEC determination)
Protocol 1: Preparation of Caspofungin Stock and Working Solutions
-
Stock Solution Preparation: Aseptically prepare a stock solution of caspofungin in sterile distilled water.[8][10] The exact concentration will depend on the desired final concentration range in the microtiter plate.
-
Serial Dilutions: Perform serial twofold dilutions of the caspofungin stock solution in RPMI 1640 medium to create working solutions that are twice the final desired concentrations.[7][11]
Protocol 2: Inoculum Preparation
-
Yeast Inoculum (Candida spp.):
-
Subculture the yeast isolate onto a suitable agar (B569324) medium (e.g., Sabouraud dextrose agar) and incubate at 35°C for 24 hours.
-
Harvest several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (or use a spectrophotometer to achieve a transmittance of 75-77% at 530 nm).
-
Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL in the microtiter plate wells.[7]
-
-
Filamentous Fungi Inoculum (Aspergillus spp.):
-
Grow the mold on potato dextrose agar for 7 days to encourage sporulation.
-
Harvest the conidia by flooding the agar surface with sterile saline containing 0.05% Tween 20.
-
Adjust the conidial suspension to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.[3]
-
Protocol 3: Microdilution Plate Setup and Incubation
-
Plate Loading:
-
Add 100 µL of the appropriate caspofungin working solution to each well of a 96-well microtiter plate.
-
Add 100 µL of the standardized fungal inoculum to each well.
-
Include a growth control well (100 µL of inoculum and 100 µL of drug-free RPMI) and a sterility control well (200 µL of drug-free RPMI).
-
-
Incubation: Incubate the plates at 35°C.[1]
Protocol 4: Reading and Interpretation of Results
-
For Candida species (MIC):
-
For Aspergillus species (MEC):
Data Presentation
Table 1: Recommended Caspofungin Concentration Range and Quality Control (QC) Strains for Candida species
| Parameter | Recommendation |
| Caspofungin Concentration Range | 0.008 - 16 µg/mL |
| Quality Control Strains | Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258 |
| Incubation Time | 24 hours |
| Incubation Temperature | 35°C |
Table 2: CLSI Breakpoints for Caspofungin against Candida species
| Candida Species | Susceptible (S) | Intermediate (I) | Resistant (R) |
| C. albicans | ≤0.25 µg/mL | 0.5 µg/mL | ≥1 µg/mL |
| C. tropicalis | ≤0.25 µg/mL | 0.5 µg/mL | ≥1 µg/mL |
| C. krusei | ≤0.25 µg/mL | 0.5 µg/mL | ≥1 µg/mL |
| C. glabrata | ≤0.125 µg/mL | 0.25 µg/mL | ≥0.5 µg/mL |
| C. parapsilosis | ≤2 µg/mL | 4 µg/mL | ≥8 µg/mL |
Note: There are currently no established clinical breakpoints for caspofungin against Aspergillus species.[12] Epidemiological Cutoff Values (ECVs) have been proposed to distinguish wild-type from non-wild-type isolates.[3]
Table 3: Proposed Epidemiological Cutoff Values (ECVs) for Caspofungin against Aspergillus species
| Aspergillus Species | ECV (µg/mL) |
| A. fumigatus | 0.5 - 1 |
| A. flavus | 0.25 - 0.5 |
| A. niger | 0.25 |
| A. terreus | 0.25 - 0.5 |
| A. nidulans | 0.5 |
| A. versicolor | 0.25 - 0.5 |
Visualizations
Caption: Workflow for Caspofungin Broth Microdilution Testing.
Caption: Comparison of MIC and MEC Endpoints.
Troubleshooting and Considerations
-
Trailing Growth: Some Candida isolates may exhibit trailing, which is reduced but persistent growth at drug concentrations above the MIC. Reading at 24 hours helps to minimize this phenomenon.[13]
-
Inter-laboratory Variability: Caspofungin MIC testing has been associated with significant inter-laboratory variability.[14][15] Strict adherence to the CLSI protocol is essential to minimize this. For clinical purposes, some have suggested using micafungin (B1204384) or anidulafungin (B1665494) as surrogate markers for echinocandin susceptibility.[15]
-
Solvent for Caspofungin: While water is commonly used, some protocols may specify other solvents. Always refer to the manufacturer's instructions for the reference powder.
-
Medium: The use of RPMI 1640 is standardized. Using other media, such as Antibiotic Medium 3 (AM3), can lead to different MIC results.[8][13]
By following these detailed protocols and considerations, researchers, scientists, and drug development professionals can obtain reliable and reproducible caspofungin susceptibility data for a range of fungal pathogens.
References
- 1. In Vitro Susceptibility Testing Methods for Caspofungin against Aspergillus and Fusarium Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Synergy of Caspofungin and Itraconazole against Aspergillus spp.: MIC versus Minimal Effective Concentration End Points - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. [Comparison of minimum inhibitory and minimum effective concentration values for the detection of in vitro susceptibilities of Aspergillus species against caspofungin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Caspofungin Disk Diffusion Breakpoints and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Further Standardization of Broth Microdilution Methodology for In Vitro Susceptibility Testing of Caspofungin against Candida Species by Use of an International Collection of More than 3,000 Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US20130231457A1 - Preparation method for caspofungin - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
- 12. CLSI Break Points | Mycology | University of Adelaide [mycology.adelaide.edu.au]
- 13. Caspofungin Susceptibility Testing of Candida inconspicua: Correlation of Different Methods with the Minimal Fungicidal Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Interlaboratory Variability of Caspofungin MICs for Candida spp. Using CLSI and EUCAST Methods: Should the Clinical Laboratory Be Testing This Agent? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Use of Micafungin as a Surrogate Marker To Predict Susceptibility and Resistance to Caspofungin among 3,764 Clinical Isolates of Candida by Use of CLSI Methods and Interpretive Criteria - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Etest-Based Screening of Caspofungin Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for utilizing the Etest (Epsilometer test) method to screen for synergistic, indifferent, or antagonistic interactions between the antifungal agent caspofungin and other antimicrobial compounds. The protocols outlined below are intended to guide researchers in the systematic evaluation of caspofungin combination therapy against various fungal isolates, particularly Candida and Aspergillus species.
Introduction
Caspofungin, an echinocandin antifungal, inhibits the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall.[1][2] This unique mechanism of action makes it a candidate for combination therapy to enhance efficacy, overcome resistance, or broaden the spectrum of activity.[3] The Etest method offers a technically straightforward and reproducible approach for assessing the in vitro interactions of antifungal combinations.[4][5] This document provides detailed protocols for performing Etest-based caspofungin combination screening and interpreting the results.
Principle of the Etest Combination Assay
The Etest synergy test involves placing two Etest strips, each containing a predefined gradient of an antifungal agent, onto an agar (B569324) plate inoculated with the test fungus. The strips are typically placed in a cross formation at a 90° angle.[6] After incubation, the resulting inhibition ellipses are examined. The interaction between the two drugs is determined by calculating the Fractional Inhibitory Concentration (FIC) Index, which quantifies the synergistic, indifferent, or antagonistic effect.[6][7]
Experimental Protocols
Materials
-
Fungal isolate(s) for testing
-
Caspofungin Etest strips
-
Etest strips for the second antifungal agent (e.g., fluconazole (B54011), voriconazole (B182144), amphotericin B)
-
0.85% sterile saline
-
0.5 McFarland turbidity standard
-
Sterile swabs
-
Incubator (35°C)[8]
-
Calipers or ruler for measuring inhibition zones
Inoculum Preparation
-
From a fresh (24-48 hour) culture, pick several colonies of the fungal isolate.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to an inoculum density of approximately 1-5 x 10^6 CFU/mL.
Etest Procedure for Combination Testing (Cross Method)
-
Dip a sterile swab into the adjusted inoculum suspension and rotate it firmly against the upper inside wall of the tube to remove excess fluid.
-
Inoculate the entire surface of the RPG agar plate by swabbing in three directions to ensure even distribution.
-
Allow the agar surface to dry completely (approximately 15 minutes) before applying the Etest strips.[8]
-
Apply the caspofungin Etest strip to the agar surface.
-
Apply the second antifungal Etest strip at a 90° angle to the first strip. The intersection of the strips should ideally be at the pre-determined Minimum Inhibitory Concentration (MIC) of each drug alone, if known. If MICs are unknown, the strips can be centered on the plate.[6]
-
Incubate the plates at 35°C for 24-48 hours.[8][10] Reading times may need to be optimized depending on the fungal species and its growth rate.
Reading and Interpretation
-
After incubation, read the MIC value for each drug alone from the scale on the Etest strip where the edge of the inhibition ellipse intersects the strip. For caspofungin, the endpoint is typically read as the lowest concentration that completely inhibits growth, though an 80% inhibition endpoint has also been used.[7]
-
For the combination, read the MIC value of each drug at the point where the inhibition ellipse intersects each strip in the area of intersection.
-
Calculate the Fractional Inhibitory Concentration (FIC) Index using the following formula[6][7]:
ΣFIC = FIC A + FIC B
Where:
-
FIC A = (MIC of drug A in combination) / (MIC of drug A alone)
-
FIC B = (MIC of drug B in combination) / (MIC of drug B alone)
-
-
Interpret the ΣFIC value as follows[6][11]:
-
Synergy: ΣFIC ≤ 0.5
-
Indifference: 0.5 < ΣFIC ≤ 4.0
-
Antagonism: ΣFIC > 4.0
-
Data Presentation
The following tables summarize quantitative data from studies that have utilized the Etest method to evaluate caspofungin in combination with other antifungal agents against various Candida species.
Table 1: Caspofungin in Combination with Fluconazole against Candida species
| Candida Species | Number of Isolates | Synergy (%) | Indifference (%) | Antagonism (%) | Reference |
| Candida spp. (mixed) | 28 | 57 | 43 | 0 | [10] |
| C. glabrata | 15 | 73 | 27 | 0 | [10] |
| C. glabrata | 50 | 14 | 62 | 24 | [6] |
Table 2: Caspofungin in Combination with Voriconazole against Candida species
| Candida Species | Number of Isolates | Synergy (%) | Indifference (%) | Antagonism (%) | Reference |
| Candida spp. (mixed) | 28 | 61 | 39 | 0 | [10] |
| C. glabrata | 15 | 93 | 7 | 0 | [10] |
| C. glabrata | 50 | 16 | 82 | 2 | [6] |
Table 3: Caspofungin in Combination with Amphotericin B against Candida glabrata
| Candida Species | Number of Isolates | Synergy (%) | Indifference (%) | Antagonism (%) | Reference |
| C. glabrata | 50 | 40 | 58 | 2 | [7] |
Visualizations
Signaling Pathway
Caspofungin's primary mechanism of action is the inhibition of β-(1,3)-D-glucan synthase, a key enzyme in fungal cell wall synthesis.[1] Stress response pathways, such as the Hsp90, calcineurin, and MAP kinase pathways, can be activated in response to cell wall damage and may play a role in the paradoxical effect observed with caspofungin at high concentrations.[3]
Caption: Caspofungin's mechanism and related stress response pathways.
Experimental Workflow
The following diagram illustrates the key steps in performing the Etest for caspofungin combination therapy screening.
Caption: Workflow for Etest-based combination antifungal screening.
Logical Relationship
The interpretation of the FIC index is central to determining the nature of the drug interaction.
Caption: Interpretation of the Fractional Inhibitory Concentration (FIC) Index.
References
- 1. What is the mechanism of Caspofungin Acetate? [synapse.patsnap.com]
- 2. Caspofungin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Signaling Pathways Governing the Caspofungin Paradoxical Effect in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Antifungal Susceptibly Testing by Concentration Gradient Strip Etest Method for Fungal Isolates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergistic Activities of Three Triazoles with Caspofungin against Candida glabrata Isolates Determined by Time-Kill, Etest, and Disk Diffusion Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antifungal Activity of Caspofungin in Combination with Amphotericin B against Candida glabrata: Comparison of Disk Diffusion, Etest, and Time-Kill Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of Etest Method for Determining Caspofungin (MK-0991) Susceptibilities of 726 Clinical Isolates of Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In vitro synergistic antifungal activities of caspofungin in combination with fluconazole or voriconazole against Candida species determined by the Etest method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for Animal Models of Invasive Aspergillosis in Caspofungin Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing animal models of invasive aspergillosis (IA) to evaluate the efficacy of caspofungin. The information is curated for professionals in research and drug development.
Introduction to Animal Models of Invasive Aspergillosis
Invasive aspergillosis, primarily caused by Aspergillus fumigatus, is a life-threatening fungal infection in immunocompromised individuals.[1][2][3] Animal models are indispensable for studying the pathogenesis of IA and for the preclinical evaluation of antifungal agents like caspofungin.[4][5] These models aim to mimic the human disease by establishing an infection in animals with compromised immune systems.[4][6] Commonly used small animal models include mice, rats, guinea pigs, and rabbits, each offering distinct advantages for specific research questions.[4][7]
Caspofungin, an echinocandin antifungal, inhibits the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall.[8][9] Its efficacy has been demonstrated in various animal models of IA, showing a reduction in fungal burden and improved survival.[7][10][11]
Key Components of an Invasive Aspergillosis Animal Model
Successful establishment of an IA model for caspofungin studies involves careful consideration of the following components:
-
Animal Species: Mice are frequently used due to their cost-effectiveness and the availability of immunological reagents.[4] Rats are also common, and their larger size can facilitate certain procedures.[4] Rabbits are highly susceptible to Aspergillus infection and their larger size allows for serial blood sampling.[4][7] Guinea pigs have also been used to study disseminated aspergillosis.[12]
-
Immunosuppression: As immunocompetent animals are typically resistant to Aspergillus infection, immunosuppression is crucial for establishing a reproducible invasive disease.[4] Common methods include the use of corticosteroids (e.g., cortisone (B1669442) acetate (B1210297), hydrocortisone) or cytotoxic agents like cyclophosphamide (B585) to induce neutropenia.[4][6] The choice of immunosuppressive regimen can influence the pathogenesis of the infection.[4]
-
Infection Route: The route of inoculation is selected to mimic the natural course of human infection or to target specific organs.
-
Intranasal/Inhalational: This route closely mimics the natural inhalation of airborne conidia, leading to primary pulmonary aspergillosis.[4][6]
-
Intratracheal: Direct instillation into the trachea ensures a more consistent delivery of the inoculum to the lungs.[4][13]
-
Intravenous: This route leads to disseminated aspergillosis, with primary involvement of organs like the kidneys, brain, liver, and spleen.[4]
-
-
Inoculum Preparation: A standardized and viable inoculum of Aspergillus fumigatus conidia is essential for reproducible results. This involves growing the fungus on a suitable medium, harvesting the conidia, and suspending them in a sterile solution, often containing a surfactant like Tween 80 to prevent clumping.[14]
Experimental Protocols
General Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo caspofungin efficacy study using an animal model of invasive aspergillosis.
Caption: General workflow for caspofungin efficacy studies in animal models of invasive aspergillosis.
Protocol for a Murine Model of Invasive Pulmonary Aspergillosis
This protocol is adapted from various studies and provides a general framework.[6][15]
Materials:
-
6-8 week old male or female mice (e.g., BALB/c or C57BL/6)
-
Aspergillus fumigatus strain (e.g., AF293)
-
Potato Dextrose Agar (B569324) (PDA)
-
Sterile phosphate-buffered saline (PBS) with 0.1% Tween 80 (PBST)
-
Cyclophosphamide
-
Cortisone acetate
-
Caspofungin
-
Vehicle for caspofungin (e.g., saline)
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Inoculum Preparation:
-
Culture A. fumigatus on PDA slants at 37°C for 4-6 days.[15]
-
Harvest conidia by washing the slant surface with sterile PBST.[14]
-
Filter the suspension through sterile gauze to remove hyphal fragments.
-
Wash the conidia by centrifugation and resuspend in sterile PBS.
-
Determine the conidial concentration using a hemocytometer and adjust to the desired concentration (e.g., 1 x 10^7 conidia/mL).
-
-
Immunosuppression:
-
Administer cyclophosphamide (e.g., 150 mg/kg intraperitoneally) on days -2 and +3 relative to infection.[4]
-
Alternatively, a combination of cyclophosphamide (e.g., 250 mg/kg) and cortisone acetate (e.g., 250 mg/kg subcutaneously) can be used, with a second dose of cyclophosphamide (200 mg/kg) and cortisone acetate (250 mg/kg) 5 days later.[6]
-
-
Infection:
-
Anesthetize the mice.
-
Administer 20-30 µL of the conidial suspension intranasally. The inoculum size can range from 10^2 to 10^9 conidia per mouse depending on the desired severity of infection.[4]
-
-
Treatment:
-
Monitoring and Endpoints:
-
Monitor the animals daily for survival, weight loss, and clinical signs of illness.
-
At the end of the study, euthanize the animals and harvest organs (lungs, kidneys, brain) for endpoint analysis.
-
Fungal Burden:
-
Colony-Forming Units (CFU): Homogenize tissues in sterile saline and plate serial dilutions on agar plates. Incubate and count the colonies.[13][16]
-
Quantitative PCR (qPCR): Extract DNA from tissues and quantify fungal DNA using specific primers and probes for an Aspergillus gene.[15][17][18]
-
Histopathology: Fix tissues in formalin, embed in paraffin, and stain with Gomori's methenamine (B1676377) silver (GMS) or Periodic acid-Schiff (PAS) to visualize fungal elements.[17][19]
-
-
Survival Analysis: Record and analyze survival data using Kaplan-Meier curves.
-
Protocol for a Rabbit Model of Disseminated Aspergillosis
This protocol is a generalized representation based on available literature.[4][13]
Materials:
-
New Zealand White rabbits (2.5-3.0 kg)
-
Aspergillus fumigatus conidia
-
Corticosteroids (e.g., methylprednisolone)
-
Cyclophosphamide
-
Caspofungin
-
Anesthetic
Procedure:
-
Immunosuppression:
-
Administer corticosteroids and cyclophosphamide to induce neutropenia. For example, a regimen of corticosteroids and cyclophosphamide can be used to achieve immunosuppression.[13]
-
-
Infection:
-
Anesthetize the rabbits.
-
Inject a suspension of A. fumigatus conidia (e.g., 1 x 10^8 conidia) intravenously via the marginal ear vein.
-
-
Treatment:
-
Begin treatment with caspofungin (e.g., 1 mg/kg intravenously) or vehicle control 24 hours after infection.
-
Continue daily treatment for the planned duration of the study.
-
-
Monitoring and Endpoints:
-
Monitor for clinical signs and survival.
-
Collect blood samples serially for pharmacokinetic analysis or biomarker assessment.
-
At necropsy, harvest target organs (kidneys, liver, brain, lungs) for fungal burden determination (CFU, qPCR, histopathology) as described for the murine model.
-
Data Presentation: Efficacy of Caspofungin
The following tables summarize quantitative data from various studies on the efficacy of caspofungin in animal models of invasive aspergillosis.
Table 1: Survival Rates in Caspofungin-Treated Animals
| Animal Model | Immunosuppression | Infection Route | Caspofungin Dose (mg/kg/day) | Survival Rate (%) | Control Survival Rate (%) | Reference |
| Neutropenic Rat | Cyclophosphamide | Aerogenic | 1 | 60 | 0 | [20] |
| Neutropenic Rat | Cyclophosphamide | Aerogenic | 4 | 100 | 0 | [20][21] |
| Transiently Leukopenic Mouse | Cyclophosphamide | Intravenous | 0.5 | 70 | <10 | [10] |
| Transiently Leukopenic Mouse | Cyclophosphamide | Intravenous | 1.0 | 90 | <10 | [10] |
| Chronically Leukopenic Mouse | Cyclophosphamide | Intravenous | ≥0.5 | 50-100 | 0 | [10] |
| Guinea Pig | Cyclophosphamide + Steroids | Not Specified | 1.0 | 67 | 0 | [12] |
| Guinea Pig | Cyclophosphamide + Steroids | Not Specified | 2.5 | 50 | 0 | [12] |
Table 2: Reduction in Fungal Burden with Caspofungin Treatment
| Animal Model | Organ | Endpoint | Caspofungin Dose (mg/kg/day) | Fungal Burden Reduction vs. Control | Reference |
| Guinea Pig | Brain | CFU | 1.0 | >10-fold | [12] |
| Guinea Pig | Liver | CFU | 1.0 | >10-fold | [12] |
| Guinea Pig | Kidney | CFU | 1.0 | ~50-fold | [12] |
| Guinea Pig | Kidney | CFU | 2.5 | >10-fold | [12] |
| Neutropenic Rat | Lung | Galactomannan & DNA | 4.0 | Significant decrease | [20][21] |
| Immunosuppressed Mouse | Lung | qPCR | 1.0 (q48h) | Significant reduction | [15] |
Table 3: Pharmacokinetics of Caspofungin in Different Animal Models
| Animal Species | Dose (mg/kg) | Route | Plasma Clearance (mL/min/kg) | Terminal Half-life (h) | Reference |
| Mouse | Not specified | IV | 0.29 - 1.05 | 44.7 - 59.7 | [7] |
| Rat | Not specified | IV | 0.29 - 1.05 | 44.7 - 59.7 | [7] |
| Rabbit | Not specified | IV | 0.29 - 1.05 | ~12 | [7] |
| Monkey | Not specified | IV | 0.29 - 1.05 | 44.7 - 59.7 | [7] |
| Rabbit | 1, 3, or 6 | IV Bolus | Dose-independent | Not specified | [22] |
| Mouse | 0.25, 1.0, 4.0 | IP | 0.00121 L/h | 4.53 | [15] |
Signaling Pathways
Caspofungin Mechanism of Action
Caspofungin targets the fungal cell wall by inhibiting the β-(1,3)-D-glucan synthase enzyme complex, which is responsible for synthesizing an essential component of the cell wall.[8][9] This disruption leads to osmotic instability and cell death in susceptible fungi.
Caption: Mechanism of action of caspofungin on the fungal cell wall.
Host Immune Response to Aspergillus fumigatus
The innate immune system plays a critical role in defending against A. fumigatus.[1][2] Alveolar macrophages and neutrophils are the primary effector cells that recognize and eliminate inhaled conidia.[2][23] Pattern recognition receptors (PRRs) on these immune cells, such as Toll-like receptors (TLRs) and Dectin-1, recognize pathogen-associated molecular patterns (PAMPs) on the fungal surface, like β-glucans.[3][23][24] This recognition triggers downstream signaling pathways leading to phagocytosis, production of reactive oxygen species (ROS), and the release of pro-inflammatory cytokines and chemokines, which orchestrate the antifungal immune response.[3]
Caption: Simplified overview of the innate immune response to Aspergillus fumigatus.
Conclusion
Animal models of invasive aspergillosis are crucial for the preclinical development of antifungal drugs like caspofungin. The choice of animal species, immunosuppression method, and infection route should be carefully considered to best model the human disease and address specific research questions. Standardization of protocols for inoculum preparation and endpoint analysis, such as fungal burden quantification by qPCR, is essential for obtaining reproducible and comparable data. The data presented here demonstrate the dose-dependent efficacy of caspofungin in various animal models, highlighting its importance in the treatment of invasive aspergillosis.
References
- 1. Immune responses against Aspergillus fumigatus: what have we learned? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interference of Aspergillus fumigatus with the immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aspergillus fumigatus: Principles of Pathogenesis and Host Defense - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Animal Models of Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modeling Invasive Aspergillosis: How Close Are Predicted Antifungal Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Inhalational Murine Model of Invasive Pulmonary Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Disposition of Caspofungin, a Novel Antifungal Agent, in Mice, Rats, Rabbits, and Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Caspofungin Acetate? [synapse.patsnap.com]
- 9. Caspofungin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Efficacy of the Echinocandin Caspofungin against Disseminated Aspergillosis and Candidiasis in Cyclophosphamide-Induced Immunosuppressed Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Efficacy of Caspofungin Alone and in Combination with Voriconazole in a Guinea Pig Model of Invasive Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Invasive aspergillosis: clinical and pathological features of a new animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. niaid.nih.gov [niaid.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Quantitation of pulmonary fungal burden in Paracoccidioides brasiliensis-infected mice by real-time PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Quantitative PCR Assay To Measure Aspergillus fumigatus Burden in a Murine Model of Disseminated Aspergillosis: Demonstration of Efficacy of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. academic.oup.com [academic.oup.com]
- 21. academic.oup.com [academic.oup.com]
- 22. journals.asm.org [journals.asm.org]
- 23. Innate and Adaptive Immune Responses Induced by Aspergillus fumigatus Conidia and Hyphae - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Immune responses to invasive aspergillosis: new understanding and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of Caspofungin Acetate Solutions for In Vitro Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the preparation of caspofungin acetate (B1210297) solutions intended for in vitro assays. Caspofungin is a lipopeptide antifungal agent that inhibits the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.[1][2][3] Accurate and consistent preparation of caspofungin solutions is critical for obtaining reliable and reproducible results in antifungal susceptibility testing and other research applications.
Data Presentation: Solubility and Stability
The following tables summarize the solubility and stability of caspofungin acetate in various solvents and storage conditions.
Table 1: Solubility of this compound
| Solvent | Solubility | Source |
| Dimethyl Sulfoxide (DMSO) | ≥60.67 mg/mL[1], ~25 mg/mL[4], 90 mg/mL[2], 100 mg/mL[5] | [1][2][4][5] |
| Water | ≥21.5 mg/mL[1], 100 mg/mL[2] | [1][2] |
| Ethanol | ~20 mg/mL[4], Insoluble[1][5] | [1][4][5] |
| Dimethylformamide (DMF) | ~20 mg/mL[4] | [4] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~3 mg/mL[4] | [4] |
| Methanol | Freely soluble | [3] |
Note: Solubility can be influenced by factors such as the specific salt form, purity, and temperature. It is recommended to warm the solution at 37°C and/or use an ultrasonic bath to aid dissolution in DMSO.[1]
Table 2: Stability of this compound Solutions
| Storage Condition | Solvent/Diluent | Concentration | Duration | Stability | Source |
| -70°C | Water | Not specified | At least 2 months | Stable | |
| -20°C | DMSO | Not specified | Several months | Stable | [1] |
| 2-8°C | 0.9% Sodium Chloride | 0.2, 0.28, 0.5 mg/mL | 14 days | ≥90% of initial concentration | [6][7][8] |
| 2-8°C | 0.9% Sodium Chloride | 50 mg/100 mL | 4 weeks | ≥90% of initial concentration | |
| Room Temperature (~25°C) | 0.9% Sodium Chloride | 0.2, 0.28, 0.5 mg/mL | 60 hours | ≥90% of initial concentration | [6][8] |
| Room Temperature (~25°C) | Reconstituted with Water for Injection | 5.2 mg/mL or 7.2 mg/mL | Up to 24 hours | Stable | [9] |
| ≤ 25°C | Reconstituted Solution | Not specified | Up to 1 hour | Stable prior to dilution | [10] |
| ≤ 25°C | Diluted Infusion Solution | Not to exceed 0.5 mg/mL | 24 hours | Stable | [10][11] |
| 2-8°C | Diluted Infusion Solution | Not to exceed 0.5 mg/mL | 48 hours | Stable | [10][11] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, which is a common solvent for antifungal agents in in vitro studies.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical centrifuge tubes (e.g., 1.5 mL or 2 mL)
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a biological safety cabinet) to prevent microbial contamination.
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolution:
-
Transfer the weighed powder into a sterile conical tube.
-
Add the required volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex the tube vigorously until the powder is completely dissolved. Gentle warming at 37°C or sonication can be used to aid dissolution if necessary.[1]
-
-
Sterilization (Optional): If required, the stock solution can be filter-sterilized through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -70°C for long-term storage. Stock solutions in DMSO are stable for several months when stored at -20°C.[1]
-
Protocol 2: Preparation of Aqueous Working Solutions for In Vitro Assays
This protocol details the dilution of the DMSO stock solution to prepare aqueous working solutions suitable for antifungal susceptibility testing (e.g., broth microdilution assays).
Materials:
-
This compound stock solution in DMSO (from Protocol 1)
-
Sterile aqueous medium (e.g., RPMI-1640, sterile water, or 0.9% saline)
-
Sterile polypropylene (B1209903) tubes
-
Calibrated pipettes
Procedure:
-
Thawing: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Intermediate Dilution (if necessary): Depending on the final desired concentrations, an intermediate dilution in the aqueous medium may be necessary.
-
Final Dilution:
-
Prepare the final working solutions by diluting the stock or intermediate solution in the appropriate sterile aqueous medium.
-
Ensure that the final concentration of DMSO in the working solution is low (typically ≤1%) to avoid solvent-induced toxicity to the fungal cells.
-
-
Use: Use the freshly prepared aqueous working solutions immediately for the in vitro assay. Aqueous solutions of caspofungin are not recommended to be stored for more than one day.[4]
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the preparation of this compound solutions for in vitro assays.
Caption: Workflow for preparing this compound solutions.
References
- 1. apexbt.com [apexbt.com]
- 2. abmole.com [abmole.com]
- 3. Caspofungin | C52H88N10O15 | CID 16119814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Stability and compatibility of reconstituted caspofungin in select elastomeric infusion devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Stability and Compatibility of Reconstituted Caspofungin in Select Elastomeric Infusion Devices - ProQuest [proquest.com]
- 9. medicines.org.uk [medicines.org.uk]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
Application Notes and Protocols for Testing Caspofungin Against Fungal Biofilms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fungal biofilms pose a significant challenge in clinical settings due to their inherent resistance to antimicrobial agents. Caspofungin, an echinocandin antifungal, targets the synthesis of β-1,3-D-glucan, a critical component of the fungal cell wall.[1][2] This document provides detailed protocols for testing the efficacy of caspofungin against fungal biofilms, with a focus on Candida spp. and Aspergillus fumigatus. The methodologies described herein are based on established in vitro models and quantification assays to ensure reproducibility and accuracy in research and drug development applications. Notably, the phenomenon of paradoxical growth, where fungal growth resumes at supra-inhibitory concentrations of caspofungin, is also addressed.[3][4]
Data Presentation: Caspofungin Susceptibility
The following tables summarize the minimum inhibitory concentration (MIC) values of caspofungin against various fungal species in both planktonic and biofilm forms. The sessile MIC (SMIC) or minimum biofilm eradication concentration (MBEC) reflects the concentration required to inhibit or eradicate established biofilms, which is often significantly higher than the planktonic MIC.
Table 1: Caspofungin MICs for Planktonic and Biofilm Candida Species
| Candida Species | Planktonic MIC Range (µg/mL) | Sessile MIC50 Range (µg/mL) | Reference(s) |
| C. albicans | 0.03 - 1.0 | 0.06 - 0.5 | [5][6][7] |
| C. tropicalis | 0.03 - 0.06 | 0.25 - >16 | [4][6][8] |
| C. parapsilosis | 0.25 - 0.5 | 0.5 - >16 | [4][6][8] |
| C. glabrata | 0.03 - 0.06 | 1.0 | [6][8] |
| C. guilliermondii | 0.5 - 1.0 | Not widely reported | [7][8] |
| C. krusei | 0.12 - 0.5 | Not widely reported | [8] |
Table 2: Caspofungin MICs for Planktonic and Biofilm Aspergillus fumigatus
| Growth Condition | MIC Range (µg/mL) | Reference(s) |
| Planktonic | 0.25 - >16 | [9] |
| Biofilm | >8 | [10] |
Experimental Protocols
Protocol 1: Candida spp. Biofilm Formation and Caspofungin Susceptibility Testing
This protocol details the formation of Candida biofilms in 96-well microtiter plates and the subsequent determination of caspofungin susceptibility using the XTT reduction assay.
Materials:
-
Candida species isolates
-
Sabouraud Dextrose Agar (SDA)
-
RPMI 1640 medium with L-glutamine, buffered with MOPS
-
Phosphate-buffered saline (PBS), sterile
-
Caspofungin stock solution
-
96-well flat-bottom polystyrene microtiter plates
-
XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-5-[(phenylamino)carbonyl]-2H-tetrazolium hydroxide) solution
-
Menadione (B1676200) solution
-
Microplate reader
Procedure:
-
Inoculum Preparation:
-
Streak Candida isolates on SDA plates and incubate at 37°C for 24 hours.
-
Inoculate a single colony into RPMI 1640 medium and incubate overnight at 37°C with shaking.
-
Harvest the cells by centrifugation, wash twice with sterile PBS, and resuspend in RPMI 1640.
-
Adjust the cell suspension to a final concentration of 1 x 10^6 cells/mL.
-
-
Biofilm Formation:
-
Pipette 100 µL of the standardized cell suspension into the wells of a 96-well microtiter plate.
-
Incubate the plate at 37°C for 24 hours to allow for biofilm formation.
-
After incubation, carefully aspirate the medium and wash the biofilms three times with sterile PBS to remove non-adherent cells.
-
-
Caspofungin Susceptibility Testing:
-
Prepare serial dilutions of caspofungin in RPMI 1640 medium.
-
Add 200 µL of each caspofungin dilution to the wells containing the pre-formed biofilms. Include drug-free wells as a positive control.
-
Incubate the plate for an additional 24-48 hours at 37°C.
-
-
Quantification of Biofilm Viability (XTT Assay):
-
After incubation with caspofungin, aspirate the medium and wash the biofilms twice with sterile PBS.
-
Prepare the XTT-menadione solution by mixing the XTT solution with the menadione solution.
-
Add 200 µL of the XTT-menadione solution to each well.
-
Incubate the plate in the dark at 37°C for 2-4 hours.
-
Measure the absorbance of the formazan (B1609692) product at 490 nm using a microplate reader.
-
The Sessile MIC50 (SMIC50) is defined as the lowest caspofungin concentration that results in a 50% reduction in metabolic activity compared to the drug-free control.
-
Protocol 2: Aspergillus fumigatus Biofilm Formation and Caspofungin Susceptibility Testing
This protocol outlines the procedure for forming A. fumigatus biofilms and assessing caspofungin susceptibility.
Materials:
-
Aspergillus fumigatus isolates
-
Potato Dextrose Agar (PDA)
-
RPMI 1640 medium with L-glutamine, buffered with MOPS
-
Phosphate-buffered saline (PBS) with 0.1% Tween 80, sterile
-
Caspofungin stock solution
-
96-well flat-bottom polystyrene microtiter plates
-
XTT solution
-
Menadione solution
-
Microplate reader
Procedure:
-
Inoculum Preparation:
-
Grow A. fumigatus on PDA plates until conidiation is observed.
-
Harvest conidia by flooding the plate with sterile PBS containing 0.1% Tween 80 and gently scraping the surface.
-
Filter the conidial suspension through sterile gauze to remove hyphal fragments.
-
Wash the conidia twice with sterile PBS by centrifugation.
-
Resuspend the conidia in RPMI 1640 medium and adjust the concentration to 1 x 10^7 conidia/mL using a hemocytometer.[11]
-
-
Biofilm Formation:
-
Caspofungin Susceptibility Testing:
-
After 24 hours, aspirate the medium from the wells.
-
Wash the biofilms twice with sterile PBS.
-
Add 200 µL of fresh RPMI 1640 medium containing serial dilutions of caspofungin to the wells.
-
Include appropriate controls (drug-free wells).
-
Incubate the plate for an additional 24 hours at 37°C.[11]
-
-
Quantification of Biofilm Viability (XTT Assay):
-
Follow the same procedure as described in Protocol 1, step 4.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for testing the susceptibility of fungal biofilms to caspofungin.
Caption: Workflow for antifungal susceptibility testing of fungal biofilms.
Signaling Pathways in Caspofungin Resistance
Caspofungin-induced cell wall stress triggers a compensatory upregulation of chitin (B13524) synthesis, which is regulated by several interconnected signaling pathways. The Protein Kinase C (PKC), High Osmolarity Glycerol (HOG), and Calcineurin pathways play crucial roles in this adaptive response.[2][12]
References
- 1. Caspofungin Inhibits Mixed Biofilms of Candida albicans and Methicillin-Resistant Staphylococcus aureus and Displays Effectiveness in Coinfected Galleria mellonella Larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Caspofungin resistance in Candida albicans: genetic factors and synergistic compounds for combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Paradoxical Growth Effect of Caspofungin Observed on Biofilms and Planktonic Cells of Five Different Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biofilm Formation and Effect of Caspofungin on Biofilm Structure of Candida Species Bloodstream Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Activity of Caspofungin against Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Species-Specific Differences in the Susceptibilities of Biofilms Formed by Candida Bloodstream Isolates to Echinocandin Antifungals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of Caspofungin against Candida guilliermondii and Candida parapsilosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Susceptibilities of Candida spp. to Caspofungin: Four Years of Global Surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New Methods To Assess Susceptibilities of Aspergillus Isolates to Caspofungin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchonline.gcu.ac.uk [researchonline.gcu.ac.uk]
- 11. benchchem.com [benchchem.com]
- 12. Susceptibility to caspofungin is regulated by temperature and is dependent on calcineurin in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting the Caspofungin Paradoxical Effect
Welcome to the technical support center for researchers investigating the caspofungin paradoxical effect. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist you in your experiments.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My fungal isolate is susceptible to a low concentration of caspofungin, but shows unexpected growth at higher concentrations. Is this the paradoxical effect?
A1: Yes, this phenomenon is known as the caspofungin paradoxical effect (CPE) or the Eagle effect. It is characterized by the regrowth of a fungal isolate at caspofungin concentrations that are above its minimum inhibitory concentration (MIC).[1][2][3][4] This effect is well-documented in vitro, particularly for species like Candida albicans and Aspergillus fumigatus.[3][4][5]
Q2: I am not consistently observing the paradoxical effect in my experiments. What factors could be influencing its reproducibility?
A2: The paradoxical effect can be influenced by several experimental factors:
-
Growth Medium: The composition of the culture medium can significantly impact the observation of the paradoxical effect.[4][6]
-
Incubation Time: The paradoxical growth may only become apparent after extended incubation periods, such as 48 hours or longer.[1][5]
-
Presence of Serum: The addition of serum to the culture medium can abolish or alter the concentration at which the paradoxical effect occurs.[6][7][8]
-
Echinocandin Type: The paradoxical effect is most frequently observed with caspofungin compared to other echinocandins like micafungin (B1204384) or anidulafungin.[5][9]
Q3: What are the underlying molecular mechanisms of the caspofungin paradoxical effect?
A3: The current understanding is that the paradoxical effect is not due to mutations in the drug target, Fks1, but rather a complex stress response.[1][7] Key mechanisms include:
-
Cell Wall Remodeling: A compensatory increase in chitin (B13524) synthesis to counteract the inhibition of β-1,3-glucan synthesis.[2][5][10]
-
Activation of Stress Signaling Pathways: High concentrations of caspofungin can activate pathways such as the protein kinase C (PKC) cell wall integrity pathway, the calcineurin pathway, the high-osmolarity glycerol (B35011) (HOG) pathway, and the TOR pathway.[2][7][11][12] Heat shock protein 90 (Hsp90) is also a key mediator in these stress responses.[2][6]
-
Aneuploidy: Recent studies suggest that unstable aneuploidy (changes in chromosome number) can arise under caspofungin pressure, contributing to resistance and the paradoxical effect.[2][12]
Q4: My results show paradoxical growth. Does this mean my isolate has developed stable resistance to caspofungin?
A4: Not necessarily. Cells exhibiting paradoxical growth are typically not resistant upon re-testing at lower concentrations; they will still show susceptibility around the MIC of the parent strain.[4][13] However, prolonged exposure to high concentrations of caspofungin that induce the paradoxical effect can promote the selection of resistant subpopulations, potentially through aneuploidy.[2]
Q5: How can I confirm that the observed regrowth is not due to degradation of caspofungin in my experiment?
A5: To verify the stability of caspofungin, you can perform a bioassay. After observing paradoxical growth, carefully transfer the culture medium from those wells to a new microplate. Inoculate this medium with a known caspofungin-susceptible control strain. If the control strain is inhibited, it indicates that the caspofungin is still active.[5]
Q6: I want to investigate the signaling pathways involved in the paradoxical effect. What experimental approaches can I use?
A6: You can use pharmacological inhibitors of the key stress response pathways in combination with caspofungin in a checkerboard assay. For example, using inhibitors of calcineurin (e.g., cyclosporine, tacrolimus), Hsp90 (e.g., geldanamycin), or TOR (e.g., rapamycin) can help determine if these pathways are essential for the paradoxical growth in your isolate.[2][7][12] Abolishment of the paradoxical effect in the presence of these inhibitors would suggest the involvement of the targeted pathway.
Quantitative Data Summary
The following tables summarize typical concentration ranges for caspofungin MIC and the paradoxical effect observed in Candida albicans and Aspergillus fumigatus. Note that these values can vary significantly between different studies and isolates.
Table 1: Caspofungin Concentrations for MIC and Paradoxical Effect in Candida albicans
| Parameter | Concentration Range (µg/mL) | Reference |
| Minimum Inhibitory Concentration (MIC) | 0.025 - 0.5 | [2][4][5] |
| Onset of Paradoxical Growth | 0.2 - 0.8 | [2] |
| Range of Paradoxical Growth | 0.8 - 12.8 or higher | [2][4] |
Table 2: Caspofungin Concentrations for MEC and Paradoxical Effect in Aspergillus fumigatus
| Parameter | Concentration Range (µg/mL) | Reference |
| Minimum Effective Concentration (MEC) | 0.25 - 0.5 | [11][14] |
| Onset of Paradoxical Growth | 4 | [11] |
| Range of Paradoxical Growth | 4 - 32 | [14][15] |
Experimental Protocols
Protocol 1: Broth Microdilution Assay to Observe the Paradoxical Effect
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines with modifications to assess for paradoxical growth.[2]
Materials:
-
Fungal isolate
-
YPD or RPMI-1640 broth
-
Caspofungin stock solution
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Inoculum Preparation: Culture the fungal isolate on an appropriate agar (B569324) plate. Suspend a few colonies in sterile saline and adjust the cell density to 2.5 x 10³ cells/mL in the final testing medium.
-
Drug Dilution: Prepare a 2-fold serial dilution of caspofungin in the broth directly in the 96-well plate. A common concentration range to test is 0.0125 to 12.8 µg/mL or higher to ensure coverage of both the MIC and the paradoxical range.[2] Include a drug-free well as a growth control.
-
Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at 37°C for 48 hours.[2]
-
Data Analysis: Measure the optical density at 600 nm (OD₆₀₀) using a plate reader. The MIC is the lowest concentration that causes a significant reduction in growth compared to the drug-free control. Paradoxical growth is defined as a resurgence of growth at concentrations above the MIC.[2][13]
Protocol 2: Checkerboard Assay for Synergy with Pathway Inhibitors
This assay is used to investigate the effect of a second compound (e.g., a signaling pathway inhibitor) on the caspofungin paradoxical effect.
Materials:
-
Fungal isolate
-
YPD or RPMI-1640 broth
-
Caspofungin stock solution
-
Signaling pathway inhibitor (e.g., tacrolimus, rapamycin) stock solution
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Inoculum Preparation: Prepare the fungal inoculum as described in Protocol 1.
-
Drug Dilution Matrix:
-
Along the x-axis of a 96-well plate, prepare a serial dilution of caspofungin.
-
Along the y-axis, prepare a serial dilution of the inhibitor.
-
This creates a matrix of wells with varying concentrations of both compounds.
-
Include wells with only caspofungin, only the inhibitor, and a drug-free growth control.
-
-
Inoculation: Inoculate all wells with the fungal suspension.
-
Incubation: Incubate the plate at 37°C for 48 hours.
-
Data Analysis: Measure the OD₆₀₀. Observe the concentrations of caspofungin at which paradoxical growth occurs in the absence of the inhibitor. Then, examine if the addition of the inhibitor at sub-inhibitory concentrations eliminates this paradoxical growth.
Visualizations
Signaling Pathways in Caspofungin Paradoxical Effect
Caption: Key signaling pathways activated by high caspofungin concentrations.
Experimental Workflow for Troubleshooting
Caption: A logical workflow for confirming and investigating the paradoxical effect.
References
- 1. Studies of the paradoxical effect of caspofungin at high drug concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Caspofungin paradoxical growth in Candida albicans requires stress pathway activation and promotes unstable echinocandin resistance mediated by aneuploidy [frontiersin.org]
- 3. The Caspofungin Paradoxical Effect is a Tolerant “Eagle Effect” in the Filamentous Fungal Pathogen Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Paradoxical Effect of Caspofungin: Reduced Activity against Candida albicans at High Drug Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Paradoxical Growth of Candida albicans in the Presence of Caspofungin Is Associated with Multiple Cell Wall Rearrangements and Decreased Virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. journals.asm.org [journals.asm.org]
- 8. Paradoxical Effect of Caspofungin against Candida Bloodstream Isolates Is Mediated by Multiple Pathways but Eliminated in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Caspofungin resistance in Candida albicans: genetic factors and synergistic compounds for combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Caspofungin-Mediated Growth Inhibition and Paradoxical Growth in Aspergillus fumigatus Involve Fungicidal Hyphal Tip Lysis Coupled with Regenerative Intrahyphal Growth and Dynamic Changes in β-1,3-Glucan Synthase Localization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Caspofungin paradoxical growth in Candida albicans requires stress pathway activation and promotes unstable echinocandin resistance mediated by aneuploidy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Paradoxical Growth Effect of Caspofungin Observed on Biofilms and Planktonic Cells of Five Different Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Paradoxical Effect of Echinocandins in Aspergillus fumigatus Relies on Recovery of the β-1,3-Glucan Synthase Fks1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Paradoxical Effect of Echinocandins in Aspergillus fumigatus Relies on Recovery of the β-1,3-Glucan Synthase Fks1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Caspofungin Acetate Concentration for In Vitro Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing caspofungin acetate (B1210297) in in vitro experiments. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and a summary of effective concentrations against common fungal pathogens.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of caspofungin acetate?
A1: this compound is an echinocandin antifungal agent that specifically inhibits the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.[1][2][3] It acts by non-competitively inhibiting the β-(1,3)-D-glucan synthase enzyme complex, specifically targeting the Fks1p subunit.[1] This disruption of the cell wall integrity leads to osmotic instability and cell lysis, resulting in fungal cell death.[1] Notably, this target is absent in mammalian cells, contributing to the selective toxicity of caspofungin.[1][2]
Q2: What is the difference between Minimum Inhibitory Concentration (MIC) and Minimum Effective Concentration (MEC)?
A2: For caspofungin, particularly against filamentous fungi like Aspergillus spp., the traditional MIC (the lowest concentration that prevents visible growth) can be difficult to determine and may exceed clinically achievable plasma concentrations.[4] Therefore, the MEC is often used. The MEC is defined as the lowest drug concentration at which short, stubby, and highly branched hyphae are observed microscopically.[4] This morphological change indicates the antifungal effect of caspofungin even when complete growth inhibition is not observed.
Q3: I am observing a "paradoxical effect" with reduced antifungal activity at higher caspofungin concentrations. What causes this?
A3: The paradoxical effect (also known as the "Eagle effect") is a well-documented phenomenon where high concentrations of caspofungin can lead to a resurgence of fungal growth.[5][6][7][8][9] This is not due to the selection of a resistant subpopulation.[5] The exact mechanism is still under investigation, but it is thought to involve the activation of compensatory stress response pathways, such as the cell wall integrity (CWI) pathway, calcineurin pathway, and heat shock protein 90 (Hsp90).[8] This can lead to an increase in chitin (B13524) synthesis, which reinforces the cell wall and counteracts the effect of glucan synthase inhibition.
Q4: How does caspofungin activity differ between Candida and Aspergillus species?
A4: Caspofungin generally exhibits fungicidal (killing) activity against most Candida species.[1][3] Against Aspergillus species, its activity is typically fungistatic (inhibiting growth).[1][3] This difference is attributed to variations in their cell wall composition and the role of β-(1,3)-D-glucan in maintaining structural integrity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No fungal growth in control wells | - Inoculum size too low- Improper incubation conditions (temperature, time)- Non-viable fungal isolate- Inappropriate growth medium | - Verify inoculum concentration using a hemocytometer or spectrophotometer.- Ensure incubation at 35-37°C for the recommended duration (24-48 hours for Candida, 48-72 hours for Aspergillus).- Culture the isolate on appropriate agar (B569324) to confirm viability.- Use a rich medium like RPMI 1640 or Antibiotic Medium 3 (AM3) for susceptibility testing.[10] |
| Inconsistent MIC/MEC readings | - Variation in inoculum preparation- Subjectivity in visual endpoint determination- Use of different growth media or incubation times | - Standardize inoculum preparation according to CLSI guidelines.- For MEC determination, have two independent readers, or use a quantitative method like an XTT assay to measure metabolic activity.[4]- Consistently use the same medium and incubation time for all experiments. |
| Paradoxical growth at high concentrations | - This is a known in vitro phenomenon with caspofungin. | - Be aware of this effect when interpreting results. The true inhibitory concentration is the lowest concentration that shows a significant reduction in growth.- Consider testing a wider range of concentrations to fully characterize the dose-response curve.- The clinical relevance of this in vitro effect is still being investigated.[6][9] |
| Contamination of cultures | - Non-sterile technique- Contaminated reagents or media | - Practice strict aseptic technique during all experimental procedures.- Use sterile, certified reagents and media. Filter-sterilize any prepared solutions. |
Quantitative Data Summary
The following tables summarize the typical in vitro activity of this compound against common fungal pathogens. Note that these values can vary depending on the specific isolate and testing methodology.
Table 1: Caspofungin MICs against Candida Species
| Candida Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| C. albicans | 0.008 - 4.0 | 0.5 | 1.0 |
| C. glabrata | 0.125 - 1.0 | 0.5 | 1.0 |
| C. parapsilosis | 0.125 - 2.0 | 0.5 | 2.0 |
| C. tropicalis | 0.06 - 8.0 | 0.5 | 2.0 |
| C. krusei | 0.06 - 2.0 | 0.5 | 1.0 |
Data compiled from multiple sources.[11][12]
Table 2: Caspofungin MECs against Aspergillus Species
| Aspergillus Species | MEC Range (µg/mL) |
| A. fumigatus | 0.25 - 0.5 |
| A. flavus | 0.25 - 0.5 |
| A. terreus | 0.25 - 0.5 |
Data compiled from multiple sources.[4]
Experimental Protocols
Broth Microdilution Susceptibility Testing for Yeasts (CLSI M27-A2)
-
Prepare Caspofungin Stock Solution: Dissolve this compound powder in a suitable solvent (e.g., water or DMSO) to a high concentration (e.g., 1280 µg/mL).
-
Prepare Drug Dilutions: Perform serial twofold dilutions of the caspofungin stock solution in RPMI 1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS) in a 96-well microtiter plate to achieve the desired final concentration range (e.g., 0.008 to 8 µg/mL).
-
Prepare Inoculum: Culture the Candida isolate on Sabouraud dextrose agar for 24 hours at 35°C. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL. Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the wells.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the drug dilutions. Include a drug-free well for a growth control and an uninoculated well for a sterility control.
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
Endpoint Determination: Read the MIC as the lowest concentration of caspofungin that causes a prominent decrease in turbidity compared to the growth control.
Broth Microdilution Susceptibility Testing for Molds (CLSI M38-A)
-
Prepare Drug Dilutions: Follow the same procedure as for yeasts, using RPMI 1640 medium.
-
Prepare Inoculum: Grow the Aspergillus isolate on potato dextrose agar for 5-7 days at 35°C until conidiation is evident. Harvest the conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a final concentration of 0.4-5 x 10⁴ CFU/mL in RPMI 1640 medium.
-
Inoculation: Inoculate the microtiter plate with the conidial suspension.
-
Incubation: Incubate the plate at 35°C for 48-72 hours.
-
Endpoint Determination (MEC): After incubation, examine the wells using an inverted microscope. The MEC is the lowest caspofungin concentration that produces short, stubby, and highly branched hyphae compared to the long, filamentous hyphae in the growth control well.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Broth microdilution experimental workflow.
Caption: Signaling pathways in the paradoxical effect.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Concentration-Dependent Effects of Caspofungin on the Metabolic Activity of Aspergillus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Paradoxical Effect of Caspofungin against Candida Bloodstream Isolates Is Mediated by Multiple Pathways but Eliminated in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Paradoxical Growth Effect of Caspofungin Observed on Biofilms and Planktonic Cells of Five Different Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Caspofungin-Mediated Growth Inhibition and Paradoxical Growth in Aspergillus fumigatus Involve Fungicidal Hyphal Tip Lysis Coupled with Regenerative Intrahyphal Growth and Dynamic Changes in β-1,3-Glucan Synthase Localization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of the Paradoxical Effect of Caspofungin in Therapy of Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Influences of Methodological Variables on Susceptibility Testing of Caspofungin against Candida Species and Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessment of the In Vitro Kinetic Activity of Caspofungin against Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Caspofungin Susceptibility Testing of Isolates from Patients with Esophageal Candidiasis or Invasive Candidiasis: Relationship of MIC to Treatment Outcome - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Caspofungin Acetate Stability and Degradation in Aqueous Solution
Welcome to the technical support center for caspofungin acetate (B1210297). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of caspofungin acetate in aqueous solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in an aqueous solution?
A1: The primary degradation route for this compound in aqueous solutions is hydrolysis, which leads to the formation of an open-ring peptide compound (L-747969).[1][2] This can be followed by dimerization of the hydrolyzed product.[2][3] Spontaneous chemical degradation is a key mechanism influencing its clearance.[4]
Q2: What are the optimal storage conditions for reconstituted this compound solutions?
A2: For optimal stability, reconstituted this compound solutions should be stored under refrigeration (2-8°C).[5][6] Diluted solutions for infusion are chemically and physically stable for up to 48 hours when refrigerated.[4][6] At room temperature (≤25°C), the diluted solution is generally stable for up to 24 hours.[4][5][6] The reconstituted vial, before dilution, can be stored for up to 24 hours at ≤25°C.
Q3: Can I use dextrose-containing solutions to dilute this compound?
A3: No, this compound is incompatible with dextrose-containing solutions.[5] Compatible solutions include 0.9%, 0.45%, or 0.225% NaCl solutions, and Lactated Ringer's solution.[5][6]
Q4: What impact do pH and temperature have on the stability of this compound?
A4: this compound is susceptible to degradation under both acidic and alkaline conditions, as well as at elevated temperatures. Forced degradation studies show significant degradation when exposed to 0.5 M HCl at 50°C, 0.5 M NaOH at room temperature, and heat at 60-80°C.[7][8][9][10] The major urinary and plasma metabolites of caspofungin result from peptide hydrolysis and/or N-acetylation.[11]
Troubleshooting Guide
Problem: I am observing unexpected peaks in my HPLC chromatogram when analyzing this compound solutions.
-
Possible Cause 1: Degradation of this compound.
-
Troubleshooting Steps:
-
Verify the age and storage conditions of your this compound solution. Ensure it has been stored at the recommended temperature (2-8°C) and used within the appropriate timeframe (typically 24-48 hours, depending on concentration and storage).[5][6][12]
-
Review your solution preparation method. Ensure you are using compatible diluents such as 0.9% sodium chloride and avoiding dextrose-containing solutions.[5]
-
Consider the possibility of exposure to harsh environmental conditions such as high temperatures or extreme pH, which can accelerate degradation.[7][9]
-
-
-
Possible Cause 2: Interaction with other components in the solution.
-
Troubleshooting Steps:
-
Problem: My this compound solution appears cloudy or has formed a precipitate.
-
Possible Cause 1: Incompatibility with Diluent or Other Drugs.
-
Troubleshooting Steps:
-
Confirm that you are using a recommended diluent (e.g., 0.9% NaCl, Lactated Ringer's).[5][6] Do not use dextrose solutions.[5]
-
If co-administering with other drugs, be aware that physical incompatibilities can lead to precipitation.[13] It is recommended not to mix or co-infuse caspofungin with other medications.[6]
-
-
-
Possible Cause 2: Degradation.
-
Troubleshooting Steps:
-
Prolonged storage, especially at room temperature, can lead to the formation of degradation products that may have lower solubility.[2] Prepare fresh solutions and store them appropriately.
-
-
Data Presentation
Table 1: Stability of Reconstituted this compound Solutions
| Concentration | Storage Condition | Diluent | Duration of Stability (≥90% of initial concentration) | Reference |
| 0.2, 0.28, 0.5 mg/mL | Room Temperature | 0.9% NaCl | Up to 60 hours | [14][15] |
| 0.2, 0.28, 0.5 mg/mL | Refrigerated (5°C ± 3°C) | 0.9% NaCl | Up to 14 days | [14][15][16] |
| 5 mg/mL (reconstituted vial) | Room Temperature | Sterile Water for Injection | 1 hour | [5] |
| 0.2-0.5 mg/mL (diluted) | Room Temperature | 0.9%, 0.45%, or 0.225% NaCl, Lactated Ringer's | 24 hours | [5][6] |
| 0.2-0.5 mg/mL (diluted) | Refrigerated (2-8°C) | 0.9%, 0.45%, or 0.225% NaCl, Lactated Ringer's | 48 hours | [5][6] |
| 0.5% (eye drops) | Room Temperature (25.0 ± 1.0°C) | Water for Injection | 3 days | [9] |
| 0.5% (eye drops) | Refrigerated (4.0 ± 1.0°C) | Water for Injection | 4 weeks | [9] |
Table 2: Summary of Forced Degradation Studies
| Stress Condition | Reagent/Temperature | Duration | Outcome | Reference |
| Acid Hydrolysis | 0.5 M HCl | 30 minutes at 50°C | Degradation observed | [7] |
| Base Hydrolysis | 0.5 M NaOH | 30 minutes at room temperature | Degradation observed | [7] |
| Oxidation | 0.2% H2O2 | 20 minutes at room temperature | Degradation observed | [7] |
| Thermal Degradation | 60°C | 120 hours | Degradation observed | [7] |
| Photolytic Degradation | 1.2 million lux hours (fluorescent) & 200 watt hours/m² (UV) | Not specified | Degradation observed | [7] |
| Thermal Degradation | 80°C | Not specified | Degradation observed | [8] |
| Alkaline pH | pH 12 | Not specified | 48.9% to 78.1% reduction in concentration | [9] |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Standard Solution
-
Reconstitution: Allow the lyophilized vial of this compound to reach room temperature.[5] Reconstitute a 50 mg vial with 10.5 mL of Sterile Water for Injection to achieve a concentration of approximately 5 mg/mL.[5]
-
Dilution (for infusion studies): Aseptically transfer the required volume of the reconstituted solution to an IV bag containing 0.9%, 0.45%, or 0.225% Sodium Chloride Injection, or Lactated Ringer's Injection to achieve the desired final concentration (e.g., 0.2-0.5 mg/mL).[6] Do not use diluents containing dextrose.[5]
-
Storage:
-
For short-term storage (up to 24 hours), the diluted solution can be kept at room temperature (≤25°C).[5][6]
-
For longer-term storage (up to 48 hours), store the diluted solution under refrigeration (2-8°C).[5][6]
-
Aqueous stock solutions can be stored at -70°C for at least two months without significant degradation.[17]
-
Protocol 2: Forced Degradation Study of this compound
-
Preparation of Stock Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., water or a compatible buffer).
-
Acid Degradation: Treat the drug solution with 0.5 M HCl and incubate at 50°C for 30 minutes.[7]
-
Base Degradation: Treat the drug solution with 0.5 M NaOH and keep at room temperature for 30 minutes.[7]
-
Oxidative Degradation: Treat the drug solution with 0.2% H2O2 and keep at room temperature for 20 minutes.[7]
-
Thermal Degradation: Subject the drug solution to heat at 60°C for 120 hours.[7]
-
Photolytic Degradation: Expose the drug solution to both white fluorescent light (1.2 million lux hours) and UV light (200-watt hours/meter square).[7]
-
Analysis: Following exposure to the stress conditions, analyze the samples using a stability-indicating HPLC method to determine the extent of degradation and identify degradation products.
Visualizations
Caption: Primary degradation pathway of this compound in aqueous solution.
Caption: Workflow for conducting forced degradation studies on this compound.
References
- 1. Caspofungin - Wikipedia [en.wikipedia.org]
- 2. Assessment and Development of the Antifungal Agent Caspofungin for Aerosolized Pulmonary Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. Caspofungin | CHEO ED Outreach [outreach.cheo.on.ca]
- 6. medsafe.govt.nz [medsafe.govt.nz]
- 7. impactfactor.org [impactfactor.org]
- 8. ijapbjournal.com [ijapbjournal.com]
- 9. Stability of Extemporaneously Prepared 0.5-Percent Caspofungin Eye Drops: a Potential Cost-Savings Exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Metabolites of this compound, a potent antifungal agent, in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medicines.org.uk [medicines.org.uk]
- 13. arlok.com [arlok.com]
- 14. Stability and compatibility of reconstituted caspofungin in select elastomeric infusion devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Stability and Compatibility of Reconstituted Caspofungin in Select Elastomeric Infusion Devices - ProQuest [proquest.com]
- 16. researchgate.net [researchgate.net]
- 17. ingentaconnect.com [ingentaconnect.com]
Technical Support Center: Overcoming Caspofungin Resistance in Candida albicans FKS1 Mutants
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on caspofungin resistance in Candida albicans FKS1 mutants.
Frequently Asked Questions (FAQs)
Q1: My C. albicans isolate shows a high MIC for caspofungin. What is the most likely mechanism of resistance?
A1: High-level resistance to caspofungin in Candida albicans is most commonly associated with specific point mutations in the FKS1 gene.[1][2][3] This gene encodes the catalytic subunit of β-1,3-D-glucan synthase, the enzyme target of echinocandin drugs like caspofungin.[2][4][5] These mutations typically occur in two highly conserved "hot spot" regions of FKS1, which reduces the sensitivity of the enzyme to the drug.[2][3][6] Unlike azole resistance, the involvement of drug efflux transporters in caspofungin resistance is minimal.[1]
Q2: Which specific FKS1 mutations are most frequently observed?
A2: The most prominent and frequently reported mutations occur at the serine 645 position within hot spot 1 of Fks1p.[1][2] Common substitutions at this position include S645P, S645Y, and S645F.[1] In some studies, the S645P substitution has been observed in over 60% of resistant isolates.[1] Other mutations in hot spot 1 (amino acids 641-649) and hot spot 2 (amino acids 1357-1364) have also been identified but are generally less frequent.[2][7]
Q3: How can I rapidly detect FKS1 mutations in my isolates?
A3: A rapid and reliable method for detecting known FKS1 mutations is through molecular-based assays, such as allele-specific real-time PCR.[1] Multiplex PCR assays have been developed to simultaneously screen for the most common mutations in both hot spot 1 and hot spot 2 regions.[7][8] These methods can provide results within a few hours and are sensitive enough to detect mutations in both heterozygous and homozygous states, making them suitable for routine laboratory screening.[1][7][8]
Q4: I've confirmed an FKS1 mutation, but the in vitro susceptibility (MIC) doesn't seem to correlate perfectly with the in vivo treatment response in my animal model. Why might this be?
A4: While FKS1 mutations are a primary determinant of resistance, the in vivo efficacy of caspofungin can be influenced by other factors. The specific FKS1 mutation can impact the degree of resistance, and some mutations may lead to a greater increase in MICs than others.[9][10] Furthermore, the virulence of the specific C. albicans strain can affect the treatment outcome, with more virulent strains potentially showing a poorer response to caspofungin even with dose escalation.[10] Host factors and the complexity of the in vivo environment also play a significant role that is not captured by in vitro MIC testing alone.
Q5: Are there ways to overcome or reverse caspofungin resistance in FKS1 mutants?
A5: Yes, several strategies are being explored. One promising approach is combination therapy.[11][12][13] For example, combining caspofungin with other antifungal agents like posaconazole (B62084) has shown synergistic effects against resistant isolates.[11] Another strategy involves targeting cellular stress response pathways that the fungus uses to tolerate drug-induced damage. Key pathways include the calcineurin and Hsp90 signaling cascades.[14][15][16] Inhibiting these pathways can re-sensitize resistant mutants to caspofungin.
Q6: What is the role of the calcineurin and Hsp90 pathways in caspofungin resistance?
A6: The calcineurin and Hsp90 pathways are crucial for fungal stress responses.[14][15] When caspofungin inhibits glucan synthesis, it causes significant cell wall stress. The molecular chaperone Hsp90 stabilizes key client proteins, including calcineurin, which is a protein phosphatase.[14][15][16] Activated calcineurin signaling helps the cell to survive this stress, often by upregulating compensatory mechanisms like chitin (B13524) synthesis.[6][15][17] Therefore, inhibiting Hsp90 or calcineurin disrupts this stress response, making the fungal cells, including FKS1 mutants, more susceptible to caspofungin.[14][15] Pharmacological inhibition of calcineurin has been shown to be synergistic with echinocandins against clinical isolates that harbor FKS1 mutations.[15]
Troubleshooting Guides
Issue 1: Inconsistent Caspofungin MIC Results
-
Possible Cause: Inoculum preparation variability.
-
Solution: Ensure a standardized inoculum is prepared using a spectrophotometer and hemocytometer to achieve a consistent starting cell density as per CLSI or EUCAST guidelines.
-
-
Possible Cause: Temperature of incubation.
-
Possible Cause: Paradoxical growth (the "Eagle effect").
-
Solution: Some isolates may exhibit continued or renewed growth at high caspofungin concentrations. When reading MICs, be careful to distinguish true resistance from this paradoxical effect. Ensure you are reading the endpoint as the lowest concentration that causes a significant decrease in growth compared to the drug-free control.
-
Issue 2: PCR for FKS1 Mutation Detection Fails
-
Possible Cause: Poor DNA quality.
-
Solution: Use a validated fungal DNA extraction kit to ensure high-quality, inhibitor-free DNA. Quantify the DNA and check its purity (A260/A280 ratio) before use.
-
-
Possible Cause: Primer or probe degradation.
-
Solution: Aliquot primers and probes upon receipt and store them protected from light at -20°C or below. Avoid repeated freeze-thaw cycles.
-
-
Possible Cause: Novel mutation outside the targeted region.
-
Solution: If allele-specific PCR is negative but the isolate is phenotypically resistant, consider sequencing the entire FKS1 hot spot regions to identify novel or rare mutations not covered by your PCR assay.
-
Issue 3: Synergy experiments (e.g., checkerboard assay) are not reproducible.
-
Possible Cause: Incorrect concentration ranges.
-
Solution: Before performing a checkerboard assay, determine the MIC of each individual drug for the isolate being tested. The concentration ranges in the checkerboard should span the MIC for each drug (e.g., from 1/16x MIC to 4x MIC).
-
-
Possible Cause: Subjective interpretation of growth inhibition.
-
Solution: Use a quantitative readout method, such as a microplate reader measuring optical density (OD), to determine the percentage of growth inhibition relative to the drug-free control well. This minimizes subjective visual interpretation.
-
-
Possible Cause: Mathematical errors in FICI calculation.
-
Solution: Double-check the calculation for the Fractional Inhibitory Concentration Index (FICI). FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone). Synergy is typically defined as FICI ≤ 0.5.
-
Data Presentation
Table 1: Common Amino Acid Substitutions in Fks1p of Caspofungin-Resistant C. albicans
| Hot Spot Region | Codon | Wild-Type Amino Acid | Common Substitutions | Reference |
| Hot Spot 1 | 641 | Phenylalanine (F) | Serine (S) | [1] |
| Hot Spot 1 | 644 | Leucine (L) | Phenylalanine (F) | [1] |
| Hot Spot 1 | 645 | Serine (S) | Proline (P), Tyrosine (Y), Phenylalanine (F) | [1] |
Table 2: Example of Synergistic Activity of Chitosan with Caspofungin against Resistant Candida Species
| Isolate (FKS1 Mutation) | Caspofungin MIC Alone (µg/mL) | Caspofungin MIC with Chitosan (µg/mL) | Fold Decrease in MIC | Reference |
| C. albicans (S645P) | 8 | 1 | 8 | [18] |
| C. albicans (S645F) | 4 | 0.5 | 8 | [18] |
| C. tropicalis (L644F) | 2 | 0.25 | 8 | [18] |
| C. krusei (S645Y) | 4 | 0.125 | 32 | [18] |
Note: Data is illustrative based on reported ranges and significant decreases. Chitosan concentration was 0.5%.
Table 3: Synergistic Interaction of Caspofungin and Posaconazole against Candida auris Biofilms
| Isolate Type | Interaction Nature | Median FICI Range | Reference |
| Echinocandin-Susceptible | Synergistic | 0.033 - 0.375 | [11] |
| Echinocandin-Resistant | Synergistic | 0.091 - 0.5 | [11] |
Note: While this data is for C. auris, it demonstrates the potential for synergy against resistant isolates and biofilms, a principle applicable to C. albicans research.
Experimental Protocols
1. Protocol: FKS1 Hot Spot Sequencing
-
DNA Extraction: Extract genomic DNA from an overnight culture of C. albicans using a commercial yeast DNA extraction kit.
-
PCR Amplification: Amplify the FKS1 hot spot regions using primers flanking each region.
-
Example Primer Pair for Hot Spot 1: (Consult literature for validated sequences)
-
FKS1-HS1-F: 5'-GATTGGTGGTTGGACATATGG-3'
-
FKS1-HS1-R: 5'-AATGAACCATGGCCACCAATC-3'
-
-
-
PCR Cycling Conditions:
-
Initial Denaturation: 95°C for 5 min.
-
35 Cycles:
-
Denaturation: 95°C for 30 sec.
-
Annealing: 55°C for 30 sec.
-
Extension: 72°C for 1 min.
-
-
Final Extension: 72°C for 10 min.
-
-
PCR Product Purification: Purify the amplified PCR product using a PCR purification kit to remove primers and dNTPs.
-
Sanger Sequencing: Send the purified PCR product for bidirectional Sanger sequencing using the same amplification primers.
-
Sequence Analysis: Align the obtained sequence with a wild-type C. albicans FKS1 reference sequence (e.g., from the Candida Genome Database) to identify any nucleotide changes and the corresponding amino acid substitutions.
2. Protocol: Broth Microdilution Checkerboard Assay for Synergy
-
Preparation: Prepare stock solutions of caspofungin and the synergistic agent (e.g., a calcineurin inhibitor) in a suitable solvent (e.g., DMSO).
-
Plate Setup: In a 96-well microtiter plate, prepare a two-dimensional serial dilution.
-
Dilute Drug A (caspofungin) horizontally.
-
Dilute Drug B (synergistic agent) vertically.
-
The final plate will contain wells with various combinations of concentrations of both drugs. Include wells for each drug alone, and a drug-free growth control well.
-
-
Inoculation: Prepare a standardized C. albicans inoculum (e.g., 0.5-2.5 x 10³ cells/mL) in RPMI 1640 medium. Add the inoculum to all wells.
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
Reading Results: Determine the MIC for each drug alone and in combination. The MIC is the lowest concentration that inhibits growth by a defined percentage (e.g., ≥50%) compared to the drug-free control, measured visually or with a plate reader at 530 nm.
-
FICI Calculation: Calculate the FICI for each combination that shows growth inhibition using the formula: FICI = (MIC A in combo / MIC A alone) + (MIC B in combo / MIC B alone).
-
Interpretation:
-
Synergy: FICI ≤ 0.5
-
Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Mandatory Visualizations
References
- 1. Assessing Resistance to the Echinocandin Antifungal Drug Caspofungin in Candida albicans by Profiling Mutations in FKS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antifungal Drug Resistance: Molecular Mechanisms in Candida albicans and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Echinocandin Resistance in Candida - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of echinocandin antifungal drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. journals.asm.org [journals.asm.org]
- 8. Quick Detection of FKS1 Mutations Responsible for Clinical Echinocandin Resistance in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Positions and Numbers of FKS Mutations in Candida albicans Selectively Influence In Vitro and In Vivo Susceptibilities to Echinocandin Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Caspofungin Dose Escalation for Invasive Candidiasis Due to Resistant Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synergistic Interaction of Caspofungin Combined with Posaconazole against FKS Wild-Type and Mutant Candida auris Planktonic Cells and Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synergistic combinations of antifungals and anti-virulence agents to fight against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Caspofungin resistance in Candida albicans: genetic factors and synergistic compounds for combination therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Hsp90 Governs Dispersion and Drug Resistance of Fungal Biofilms | PLOS Pathogens [journals.plos.org]
- 15. journals.asm.org [journals.asm.org]
- 16. The Hsp90 Co-Chaperone Sgt1 Governs Candida albicans Morphogenesis and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Caspofungin resistance in Candida albicans: genetic factors and synergistic compounds for combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Caspofungin Efficacy in Human Serum
Welcome to the technical support center for researchers, scientists, and drug development professionals working with caspofungin. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the impact of human serum on caspofungin efficacy.
Frequently Asked Questions (FAQs)
Q1: How does human serum affect the in vitro activity of caspofungin?
A1: The presence of human serum can have variable and sometimes contradictory effects on the in vitro activity of caspofungin. Due to high protein binding (approximately 97%), primarily to albumin and to a lesser extent α-1-acid glycoprotein, the free fraction of caspofungin is reduced.[1][2][3] This can lead to an increase in the Minimum Inhibitory Concentration (MIC) for some fungal species.[4][5] However, for certain fungi like Aspergillus fumigatus, human serum has been shown to act synergistically with caspofungin, enhancing its inhibitory activity.[6][7] In some instances, serum can even restore the activity of caspofungin that has lost potency.[6]
Q2: What is the "paradoxical effect" of caspofungin and how is it influenced by human serum?
A2: The "paradoxical effect" refers to the reduced activity of caspofungin at high concentrations against some Candida and Aspergillus isolates, leading to unexpected fungal growth.[8][9] Human serum has been observed to eliminate or shift this paradoxical growth to higher, often clinically irrelevant, caspofungin concentrations.[10][11][12] For example, in 50% human serum, the paradoxical effect against C. albicans was eliminated at caspofungin concentrations up to 64 μg/ml.[10][12] This suggests that serum components, likely through protein binding, temper this paradoxical growth.[10]
Q3: Does the protein binding of caspofungin in serum render it less effective?
A3: While high protein binding reduces the concentration of free drug, it doesn't necessarily equate to reduced efficacy in a clinical context. Some studies suggest that albumin may act as a carrier molecule, facilitating the delivery of caspofungin to germinating fungal hyphae.[13] Conversely, other research indicates that the addition of 50% human serum can increase the MIC of caspofungin for various Candida and Aspergillus species.[4][5] The clinical significance of protein binding is complex and may depend on the specific fungal pathogen and host factors.
Q4: Are there strategies to improve caspofungin efficacy in the presence of serum?
A4: Yes, several strategies are being explored. Combination therapy is a promising approach. For instance, combining caspofungin with calcineurin inhibitors (like tacrolimus (B1663567) and cyclosporine) or chitin (B13524) synthase inhibitors (like nikkomycin (B1203212) Z) has been shown to eliminate the paradoxical effect and can be synergistic.[10][11][12] Additionally, novel drug delivery systems designed to protect caspofungin from serum protein binding or to target the drug to the site of infection are areas of active research.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Unexpectedly high MIC values for caspofungin in the presence of human serum. | High protein binding of caspofungin to serum components reduces the free, active drug concentration. | 1. Acknowledge that a moderate increase in MIC is expected.[4] 2. Consider performing time-kill assays to assess the fungicidal activity over time, which may provide a more clinically relevant picture than MIC alone. 3. If using a standardized protocol, ensure the correct concentration of serum is used, as the effect can be concentration-dependent.[14] |
| Observation of paradoxical growth at high caspofungin concentrations. | This is a known in vitro phenomenon with caspofungin, particularly against Candida albicans.[8][9] | 1. Confirm that the growth is indeed paradoxical by re-testing and ensuring it occurs at supra-MIC concentrations but not at even higher concentrations.[9] 2. Be aware that this effect is often mitigated or eliminated in the presence of 50% human serum.[10][12] If your experiment allows, consider incorporating serum to better mimic in vivo conditions. 3. Investigate combination therapies with agents like calcineurin inhibitors, which can abrogate the paradoxical effect.[10][11][12] |
| Inconsistent results between different batches of human serum. | Human serum is a complex biological matrix with inherent variability between donors in protein composition and other factors. | 1. Whenever possible, use pooled human serum to minimize donor-specific variability. 2. For a given set of experiments, use the same lot of pooled human serum to ensure consistency. 3. If lot-to-lot variability is a persistent issue, consider using commercially available purified human serum albumin as a more defined alternative, though this will not fully recapitulate the complexity of whole serum.[13] |
| Loss of caspofungin activity during storage or experimentation. | Caspofungin can lose activity over time, especially under suboptimal storage conditions. | 1. Prepare fresh solutions of caspofungin for each experiment. 2. Interestingly, some studies have shown that the presence of human serum can restore the activity of inactive caspofungin against Aspergillus fumigatus.[6] This could be a rescue strategy in some specific experimental contexts. |
Quantitative Data Summary
Table 1: Effect of Human Serum on Caspofungin MICs against Candida albicans
| Serum Concentration | Caspofungin MIC Range (μg/ml) | Fold Change in Median MIC | Paradoxical Effect |
| 0% | 0.25 - 0.5 | - | Evident at ≥ 2 μg/ml |
| 10% | 0.25 - 0.5 | No change | Evident, but shifted to higher concentrations (≥ 32 μg/ml) |
| 50% | 0.5 - 1.0 | 2-fold increase | Eliminated (up to 64 μg/ml) |
Data synthesized from studies by Lewis et al. (2011).[10][12]
Table 2: Impact of 5% Human Serum on Caspofungin Activity against Aspergillus fumigatus
| Caspofungin Concentration (μg/ml) | Inhibition without Serum (%) | Inhibition with 5% Serum (%) |
| 0.05 | 11.7 ± 3.6 | 58.3 ± 19.2 |
| 0.1 | 24.9 ± 10.4 | 78.6 ± 5.8 |
Data from Catanzaro et al. (2002).[6]
Table 3: Binding Parameters of Caspofungin to Human Serum Proteins
| Protein | Number of Binding Sites (n) | Association Constant (K) (M⁻¹) |
| Human Serum Albumin (HSA) | 1.26 | 0.45 x 10⁶ |
| α-1-Acid Glycoprotein (AAG) | 0.99 | 0.29 x 10⁶ |
Data from Yamakuchi et al. (2022).[1]
Experimental Protocols
1. Broth Microdilution Susceptibility Testing in the Presence of Human Serum (Modified CLSI M27-A2/M38-A)
-
Objective: To determine the Minimum Inhibitory Concentration (MIC) of caspofungin against fungal isolates in a medium containing human serum.
-
Materials:
-
Caspofungin powder
-
RPMI 1640 medium buffered with MOPS
-
Pooled human serum (heat-inactivated)
-
Fungal inoculum, standardized spectrophotometrically
-
96-well microtiter plates
-
-
Procedure:
-
Prepare a stock solution of caspofungin and perform serial twofold dilutions in RPMI 1640 medium in a 96-well plate.
-
To create a 50% serum environment, prepare the fungal inoculum at twice the final desired concentration in 100% pooled human serum.
-
Add an equal volume of the serum-containing inoculum to the drug dilutions in the microtiter plate. The final medium will thus contain 50% serum.
-
Include a drug-free, serum-containing well as a positive growth control and an un-inoculated well as a negative control.
-
Incubate the plates at 35°C for 24-48 hours.
-
The MIC is determined as the lowest concentration of caspofungin that causes a significant reduction in growth (e.g., 50% or 100% inhibition) compared to the drug-free control.
-
2. Time-Kill Assay with Human Serum
-
Objective: To assess the fungicidal activity of caspofungin over time in the presence of human serum.
-
Materials:
-
Standardized fungal inoculum
-
RPMI 1640 medium
-
Pooled human serum
-
Caspofungin at various concentrations
-
Sterile culture tubes
-
Sabouraud Dextrose Agar (SDA) plates
-
-
Procedure:
-
Prepare culture tubes with RPMI 1640 medium supplemented with the desired concentration of human serum (e.g., 50%).
-
Add caspofungin to the tubes to achieve the target concentrations (e.g., 2 μg/ml and 8 μg/ml to represent trough and peak serum levels).[10]
-
Inoculate the tubes with the standardized fungal suspension to a final concentration of approximately 1-5 x 10⁵ CFU/ml.
-
Incubate the tubes at 35°C with agitation.
-
At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from each tube.
-
Perform serial dilutions of the aliquots and plate them onto SDA plates.
-
Incubate the plates at 35°C for 24-48 hours and count the number of colonies (CFU/ml).
-
Plot the log₁₀ CFU/ml versus time for each caspofungin concentration to generate time-kill curves.
-
Visualizations
References
- 1. An in-vitro comparative study of the binding of caspofungin and micafungin to plasma proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Caspofungin: the first agent available in the echinocandin class of antifungals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of Serum on In Vitro Susceptibility Testing of Echinocandins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Serum Differentially Alters the Antifungal Properties of Echinocandin Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influence of Human Sera on the In Vitro Activity of the Echinocandin Caspofungin (MK-0991) against Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. journals.asm.org [journals.asm.org]
- 9. journals.asm.org [journals.asm.org]
- 10. Paradoxical Effect of Caspofungin against Candida Bloodstream Isolates Is Mediated by Multiple Pathways but Eliminated in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Paradoxical effect of caspofungin against Candida bloodstream isolates is mediated by multiple pathways but eliminated in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Albumin Enhances Caspofungin Activity against Aspergillus Species by Facilitating Drug Delivery to Germinating Hyphae - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Caspofungin paradoxical growth elimination in culture media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering the paradoxical growth phenomenon of caspofungin in in-vitro culture media.
Frequently Asked Questions (FAQs)
Q1: What is the caspofungin paradoxical growth effect?
The caspofungin paradoxical growth effect, also known as the Eagle effect, is a phenomenon where a fungal isolate that is susceptible to caspofungin at its minimum inhibitory concentration (MIC) demonstrates renewed growth at concentrations significantly above the MIC.[1][2][3][4] This can lead to a quadriphasic pattern in a tube dilution series, with growth at very low and very high drug concentrations, but no growth at intermediate, inhibitory concentrations.[2] This effect is reproducible but can be dependent on the specific fungal isolate and the culture medium used.[2][3]
Q2: Which fungal species are known to exhibit this paradoxical effect?
The paradoxical effect has been most frequently documented in Candida albicans and Aspergillus fumigatus.[4][5] However, it has also been observed in other Candida species such as C. tropicalis, C. parapsilosis, C. krusei, and C. dubliniensis.[3] The frequency of this phenomenon can vary significantly between different clinical isolates of the same species.[3][6]
Q3: Is the paradoxical growth a sign of acquired resistance to caspofungin?
No, paradoxical growth is not typically a result of stable, acquired resistance mechanisms like mutations in the FKS genes, which encode the drug's target, β-1,3-glucan synthase.[6][7][8] Fungal cells exhibiting paradoxical growth will typically show susceptibility to caspofungin when re-tested at their original MIC.[2][3] Instead, this phenomenon is considered a form of drug tolerance.[9][10]
Q4: What is the underlying mechanism of the caspofungin paradoxical effect?
The primary mechanism behind the paradoxical effect is a cellular stress response that leads to a significant remodeling of the fungal cell wall.[3][5] When caspofungin inhibits β-1,3-glucan synthesis, some fungal isolates respond to high concentrations of the drug by upregulating the synthesis of chitin (B13524), another key cell wall polymer.[7][11][12] This compensatory increase in chitin provides structural integrity to the cell wall, allowing the fungus to survive and grow despite the inhibition of glucan synthesis.[7][12] This response is regulated by several conserved stress signaling pathways.[5][8]
Troubleshooting Guide
Problem: I am observing unexpected fungal growth at high concentrations of caspofungin in my broth microdilution assay.
-
Possible Cause: You may be observing the paradoxical growth effect.
-
Troubleshooting Steps:
-
Confirm the phenomenon: Repeat the broth microdilution assay, ensuring a wide range of caspofungin concentrations are tested, extending well above the expected MIC. Include a drug-free control. If you observe growth at concentrations significantly higher than the MIC, it is likely the paradoxical effect.[2]
-
Re-test susceptibility: Isolate the fungal cells that are growing at high caspofungin concentrations and perform a standard MIC test on them. If these cells are still susceptible to the original MIC of caspofungin, this confirms that the observed growth is due to the paradoxical effect and not the selection of a resistant subpopulation.[2][3]
-
Consider the culture medium: The extent of the paradoxical effect can be medium-dependent.[2][6] If you are using a non-standard medium, consider repeating the experiment in a standard medium such as RPMI 1640 to see if the effect persists.
-
Check the echinocandin used: The paradoxical effect is most prominent with caspofungin and less common with other echinocandins like micafungin (B1204384) and anidulafungin.[1][6] If your research allows, you could test other echinocandins to see if the effect is specific to caspofungin.
-
Problem: How can I eliminate or reduce the paradoxical growth in my experiments?
-
Solution 1: Co-administration of a second antifungal agent.
-
The paradoxical effect can be eliminated by the addition of a second drug that targets the compensatory stress response.[8]
-
Calcineurin inhibitors: Agents like cyclosporine or tacrolimus (B1663567) can eliminate the paradoxical effect.[8]
-
Chitin synthase inhibitors: Nikkomycin (B1203212) Z, an inhibitor of chitin synthesis, has also been shown to abolish paradoxical growth.[8][13]
-
-
Solution 2: Supplementation with human serum.
-
The addition of 50% human serum to the culture medium has been shown to eliminate the paradoxical effect in Candida albicans.[6][8][14] It is important to note that lower concentrations of serum (e.g., 10%) may not eliminate the effect but can increase the caspofungin concentration required to induce it.[6][8]
-
-
Solution 3: Modify the antifungal susceptibility testing method.
-
The paradoxical effect is typically observed in broth or agar (B569324) dilution assays where the drug concentration is constant.[2] It is generally not seen in agar diffusion assays where a concentration gradient is formed.[1][2]
-
Quantitative Data Summary
The following tables summarize key quantitative data related to the caspofungin paradoxical effect.
Table 1: Caspofungin Concentrations Associated with the Paradoxical Effect
| Fungal Species | Typical MIC Range (µg/mL) | Concentration Range for Paradoxical Growth (µg/mL) | Reference(s) |
| Candida albicans | ≤ 0.5 | > 2 to 64 | [2][8][15] |
| Aspergillus fumigatus | ~0.25 | 4 to 32 | [4][16][17] |
Table 2: Changes in Cell Wall Composition During Paradoxical Growth
| Fungal Species | Change in β-1,3-Glucan Content | Change in Chitin Content | Reference(s) |
| Candida albicans | 81% decrease | 898% increase | [7][12] |
| Various Candida spp. | 2.7 to 7.8-fold decrease | 4.0 to 6.6-fold increase | [11] |
Experimental Protocols
Protocol 1: Broth Microdilution Assay to Detect Caspofungin Paradoxical Growth
-
Fungal Inoculum Preparation:
-
Culture the fungal isolate on an appropriate agar plate (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
Prepare a suspension of fungal cells in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
-
Further dilute the suspension in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
-
Caspofungin Dilution Series:
-
Prepare a stock solution of caspofungin in a suitable solvent (e.g., water or DMSO).
-
Perform serial two-fold dilutions of caspofungin in RPMI 1640 medium in a 96-well microtiter plate. The concentration range should be broad, for example, from 0.06 to 64 µg/mL.
-
Include a drug-free well as a positive growth control.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well of the microtiter plate.
-
Incubate the plate at 35°C for 24-48 hours.
-
-
Reading the Results:
-
Visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of caspofungin that causes a significant inhibition of growth compared to the drug-free control.
-
Paradoxical growth is identified as the resumption of growth in wells with caspofungin concentrations significantly higher than the MIC.
-
Protocol 2: Elimination of Paradoxical Growth with a Second Agent
-
Follow steps 1-3 of Protocol 1.
-
Prepare a second 96-well microtiter plate with the same caspofungin dilution series.
-
To each well of the second plate, add a fixed, sub-inhibitory concentration of the second agent (e.g., tacrolimus at 1 µg/mL or nikkomycin Z at a concentration determined by prior susceptibility testing).
-
Incubate both plates under the same conditions.
-
Compare the growth in the plates with and without the second agent to determine if the paradoxical effect has been eliminated.
Visualizations
Caption: Signaling pathways involved in the caspofungin paradoxical effect.
Caption: Workflow for investigating caspofungin's paradoxical effect.
References
- 1. Paradoxical Effect of Caspofungin: Reduced Activity against Candida albicans at High Drug Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Paradoxical Growth of Candida albicans in the Presence of Caspofungin Is Associated with Multiple Cell Wall Rearrangements and Decreased Virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Caspofungin-Mediated Growth Inhibition and Paradoxical Growth in Aspergillus fumigatus Involve Fungicidal Hyphal Tip Lysis Coupled with Regenerative Intrahyphal Growth and Dynamic Changes in β-1,3-Glucan Synthase Localization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Caspofungin paradoxical growth in Candida albicans requires stress pathway activation and promotes unstable echinocandin resistance mediated by aneuploidy [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Escape of Candida from Caspofungin Inhibition at Concentrations above the MIC (Paradoxical Effect) Accomplished by Increased Cell Wall Chitin; Evidence for β-1,6-Glucan Synthesis Inhibition by Caspofungin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. The Caspofungin Paradoxical Effect is a Tolerant “Eagle Effect” in the Filamentous Fungal Pathogen Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Changes in cell wall synthesis and ultrastructure during paradoxical growth effect of caspofungin on four different Candida species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. mdpi.com [mdpi.com]
- 14. Paradoxical Effect of Caspofungin against Candida Bloodstream Isolates Is Mediated by Multiple Pathways but Eliminated in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Paradoxical Growth Effect of Caspofungin Observed on Biofilms and Planktonic Cells of Five Different Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Paradoxical Effect of Echinocandins in Aspergillus fumigatus Relies on Recovery of the β-1,3-Glucan Synthase Fks1 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Paradoxical Effect of Echinocandins in Aspergillus fumigatus Relies on Recovery of the β-1,3-Glucan Synthase Fks1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Factors affecting caspofungin MIC readings in susceptibility testing
Welcome to the technical support center for caspofungin susceptibility testing. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately determining caspofungin Minimum Inhibitory Concentrations (MICs).
Frequently Asked Questions (FAQs)
Q1: What is the paradoxical effect (Eagle effect) observed with caspofungin, and how does it affect MIC readings?
A1: The paradoxical effect is an in vitro phenomenon where some Candida isolates, particularly Candida albicans, show renewed growth at high caspofungin concentrations, above the MIC.[1][2] This can lead to difficulties in endpoint determination, as turbidity may reappear in wells with supra-MIC concentrations.[2][3] This effect is observed in broth and agar (B569324) dilution methods but not typically in agar diffusion methods where drug concentrations are not constant.[2][4] The growth at high concentrations is generally slower than that of drug-free controls.[2][3] It's important to note that cells exhibiting this paradoxical growth are not typically resistant upon retesting.[2][4]
Q2: What is the underlying mechanism of the paradoxical effect?
A2: The exact mechanism is not fully elucidated, but it is not related to mutations in the FKS genes, which are the primary target of caspofungin.[1] It is hypothesized that high drug concentrations may activate or derepress an alternative resistance mechanism.[1][2] One observed cellular response is an increase in chitin (B13524) content in the cell wall, which is thought to be a compensatory mechanism.[5] However, this increased chitin is not sufficient on its own to protect the cells completely from caspofungin's fungicidal effect.[5]
Q3: How does the presence of serum in the culture medium affect caspofungin MIC values?
A3: The presence of human serum can increase caspofungin MIC values.[6][7] One study found that 50% human serum increased caspofungin MICs by an average of 2-fold (ranging from 1- to 16-fold) against various Candida and Aspergillus species.[6] This effect is thought to be due to the high protein binding of echinocandins.[7] Interestingly, the paradoxical effect has been shown to be eliminated in the presence of 50% human serum at caspofungin concentrations up to 64 μg/ml for C. albicans.[8][9]
Q4: What is the role of FKS gene mutations in caspofungin resistance and elevated MICs?
A4: Mutations in the FKS genes (FKS1 and FKS2), which encode the target enzyme (1,3)-β-D-glucan synthase, are the primary mechanism of acquired resistance to echinocandins, including caspofungin.[10][11][12] These mutations, often found in specific "hot spot" regions, reduce the sensitivity of the enzyme to the drug, leading to elevated MICs.[10][12][13] The presence of these mutations is a significant predictor of clinical failure in echinocandin therapy.[12][14]
Troubleshooting Guide
Issue 1: I am observing growth in wells with very high concentrations of caspofungin, making the MIC endpoint difficult to read.
-
Possible Cause: This is likely the paradoxical effect, also known as the Eagle effect.[1][2] It is more common with Candida albicans and is specific to caspofungin among the echinocandins.[4][5]
-
Troubleshooting Steps:
-
Confirm the phenomenon: The growth should be less turbid than the drug-free control.[2] The effect is typically reproducible upon retesting the parent isolate.[2][4]
-
Read MICs at 24 hours: The paradoxical effect can become more pronounced with longer incubation times (e.g., 96-120 hours).[5] Adhering to a 24-hour reading as per CLSI guidelines for partial inhibition can help mitigate this issue.[15]
-
Consider medium composition: The extent of the paradoxical effect can be medium-dependent.[2][3]
-
Serum addition: If experimentally relevant, the addition of 50% human serum can eliminate the paradoxical effect.[8][9]
-
Alternative echinocandins: The paradoxical effect is not typically seen with other echinocandins like micafungin (B1204384) or anidulafungin (B1665494).[4] Testing these agents can provide a clearer MIC endpoint.
-
Issue 2: My caspofungin MICs show high inter-laboratory or inter-experiment variability.
-
Possible Cause: Significant inter-laboratory variability in caspofungin MICs has been widely reported and is a known issue with this specific drug.[16][17][18][19] This variability can be more pronounced than with other echinocandins.[20][21] Several factors can contribute to this.
-
Troubleshooting Steps:
-
Standardize Methodology: Strictly adhere to established protocols from CLSI or EUCAST. However, be aware that even with standardized methods, variability persists.[16][19]
-
Choice of Medium: Different media, such as RPMI 1640 and Antibiotic Medium 3 (AM3), can yield different MICs.[14][22] AM3 may be better at distinguishing between wild-type and fks mutant isolates.[10]
-
Solvent for Caspofungin: Using dimethyl sulfoxide (B87167) (DMSO) to dissolve caspofungin has been suggested to improve results compared to sterile water.[14]
-
Endpoint Reading: Use a consistent endpoint definition. For CLSI, a 50% turbidity reduction (partial inhibition) at 24 hours is recommended.[14] Automated readings can reduce subjectivity.[23] Reading at 24 hours generally results in less variability than later time points.[22][24]
-
Drug Lots: Variations between different lots of caspofungin have been implicated as a source of variability.[14][25]
-
Consider Alternative Echinocandins for Testing: Due to the high variability of caspofungin MICs, both CLSI and EUCAST have suggested that anidulafungin or micafungin may be more reliable for routine susceptibility testing as a surrogate for the echinocandin class.[26][27]
-
Issue 3: I am getting unexpectedly high caspofungin MICs for some isolates.
-
Possible Cause: This could be due to true resistance, often mediated by FKS mutations, or it could be an artifact of the testing methodology.
-
Troubleshooting Steps:
-
Review Testing Parameters: Ensure all aspects of the testing protocol (medium, inoculum size, incubation time, endpoint reading) are correct, as methodological variations can significantly influence MICs.[15][22]
-
Test Other Echinocandins: Anidulafungin and micafungin testing can help determine if this is a caspofungin-specific issue or a class-wide resistance.
-
Molecular Testing: If true resistance is suspected, sequencing the "hot spot" regions of the FKS1 and FKS2 genes is the most definitive way to confirm the resistance mechanism.[12]
-
Commercial Methods: Consider using commercially available methods like Etest or Sensititre YeastOne, which are used in many clinical labs, though they are not immune to variability issues.[14][23]
-
Data Summaries
Table 1: Impact of Human Serum (50%) on Echinocandin MICs
| Echinocandin | Average MIC Increase | Range of MIC Increase |
| Caspofungin | 2-fold | 1- to 16-fold |
| Anidulafungin | 16-fold | 8- to 256-fold |
| Micafungin | 64-fold | 32- to 128-fold |
Source: Adapted from data presented in a study on the effects of serum on echinocandin activity.[6]
Table 2: Inter-laboratory Modal MIC Variability for Caspofungin (CLSI Method)
| Candida Species | Range of Modal MICs Across Laboratories (µg/mL) |
| C. albicans | 0.016 to 0.5 |
| C. tropicalis | 0.016 to 0.5 |
| C. glabrata | 0.031 to 0.5 |
| C. krusei | 0.063 to 1 |
Source: Data from a multi-laboratory study highlighting caspofungin MIC variability.[16][19][21]
Experimental Protocols
CLSI M27-A3 Broth Microdilution Method (Summarized for Caspofungin Testing)
This is a summary of the key steps. For complete details, refer to the official CLSI M27-A3 document.
-
Drug Preparation: Dissolve caspofungin in a suitable solvent (e.g., DMSO).[14] Prepare serial twofold dilutions in RPMI 1640 medium (buffered with MOPS) in a 96-well microtiter plate.
-
Inoculum Preparation: Culture the Candida isolate on a suitable agar medium (e.g., potato dextrose agar) at 35°C. Prepare a suspension of the yeast cells in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard. Further dilute this suspension in RPMI 1640 to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL in the test wells.
-
Incubation: Incubate the microtiter plates at 35°C for 24 hours.[28]
-
Endpoint Determination: Read the MIC at 24 hours. The recommended endpoint for caspofungin is a "prominent decrease in turbidity" compared to the drug-free growth control well, which corresponds to approximately 50% growth inhibition (MIC-2).[15][28] This is typically a visual reading, but spectrophotometric reading can also be used.
Visualizations
Caption: Logical pathway of the caspofungin paradoxical effect.
Caption: Troubleshooting workflow for caspofungin MIC variability.
Caption: Mechanism of FKS-mediated caspofungin resistance.
References
- 1. Studies of the paradoxical effect of caspofungin at high drug concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. Paradoxical Effect of Caspofungin: Reduced Activity against Candida albicans at High Drug Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Paradoxical Growth of Candida albicans in the Presence of Caspofungin Is Associated with Multiple Cell Wall Rearrangements and Decreased Virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Serum Differentially Alters the Antifungal Properties of Echinocandin Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of Serum on In Vitro Susceptibility Testing of Echinocandins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Paradoxical effect of caspofungin against Candida bloodstream isolates is mediated by multiple pathways but eliminated in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Mutations in the fks1 Gene in Candida albicans, C. tropicalis, and C. krusei Correlate with Elevated Caspofungin MICs Uncovered in AM3 Medium Using the Method of the European Committee on Antibiotic Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Caspofungin MICs Correlate with Treatment Outcomes among Patients with Candida glabrata Invasive Candidiasis and Prior Echinocandin Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Caspofungin Susceptibility Testing of Candida inconspicua: Correlation of Different Methods with the Minimal Fungicidal Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Interlaboratory Variability of Caspofungin MICs for Candida spp. Using CLSI and EUCAST Methods: Should the Clinical Laboratory Be Testing This Agent? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. [PDF] Interlaboratory Variability of Caspofungin MICs for Candida spp. Using CLSI and EUCAST Methods: Should the Clinical Laboratory Be Testing This Agent? | Semantic Scholar [semanticscholar.org]
- 19. Interlaboratory variability of Caspofungin MICs for Candida spp. Using CLSI and EUCAST methods: should the clinical laboratory be testing this agent? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. microbiologyresearch.org [microbiologyresearch.org]
- 21. researchgate.net [researchgate.net]
- 22. journals.asm.org [journals.asm.org]
- 23. Caspofungin Etest Susceptibility Testing of Candida Species: Risk of Misclassification of Susceptible Isolates of C. glabrata and C. krusei when Adopting the Revised CLSI Caspofungin Breakpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 24. In Vitro Susceptibility Testing Methods for Caspofungin against Aspergillus and Fusarium Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 25. journals.asm.org [journals.asm.org]
- 26. journals.asm.org [journals.asm.org]
- 27. Inter-laboratory variability of caspofungin MICs for Nakaseomyces glabrata isolates – an Irish tertiary hospital experience - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Caspofungin Susceptibility Testing of Isolates from Patients with Esophageal Candidiasis or Invasive Candidiasis: Relationship of MIC to Treatment Outcome - PMC [pmc.ncbi.nlm.nih.gov]
Caspofungin Degradation Product Analysis by HPLC: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals analyzing caspofungin and its degradation products by High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for caspofungin?
A1: Caspofungin primarily degrades through two main pathways:
-
Hydrolysis: The cyclic peptide core of caspofungin can undergo hydrolysis, leading to the formation of an open-ring peptide.[1][2][][4][5] This is a common degradation route in aqueous solutions.[][5]
-
N-acetylation: The molecule can also be metabolized through N-acetylation.[1][2][4][6]
Additionally, under stress conditions such as exposure to acid, base, peroxide, or heat, various degradation products can be formed.[7][8] Dimerization products have also been reported as impurities.[9]
Q2: What are the common impurities found in caspofungin samples?
A2: Common impurities include process-related impurities and degradation products. Some of the identified impurities are:
-
Impurity A: A serine analogue of caspofungin.[10]
-
Impurity B: A hydrolysis product.[9]
-
Impurity C: A dimerization product.[9]
-
Pneumocandin B0: The precursor in the semi-synthesis of caspofungin.[8][11] Other known impurities are often designated as Impurity D and E.[8][11]
Q3: What type of HPLC column is best suited for caspofungin analysis?
A3: A reverse-phase (RP) HPLC column is the standard choice for analyzing caspofungin and its degradation products. C18 columns are commonly used and have been shown to provide good separation.[11] Other stationary phases, such as a polyamine-based column, have also been successfully utilized.[7]
Q4: What is the typical detection wavelength for caspofungin and its degradation products?
A4: A UV detector set at a low wavelength, typically around 210 nm or 215 nm, is commonly used for the detection of caspofungin and its related substances.[7][12] Fluorescence detection has also been reported, with excitation at 224 nm and emission at 304 nm, which can offer higher sensitivity.[13]
Troubleshooting Guide
| Problem | Possible Causes | Suggested Solutions |
| Poor Peak Shape (Tailing or Fronting) | - Secondary interactions with the column stationary phase.- Inappropriate mobile phase pH.- Column overload. | - Ensure the mobile phase pH is optimized; for caspofungin, a pH of around 3.5 has been used successfully.[7]- Use a high-purity silica (B1680970) column.- Reduce the sample concentration or injection volume.- Ensure the sample solvent is compatible with the mobile phase. |
| Inconsistent Retention Times | - Changes in mobile phase composition.- Fluctuation in column temperature.- Inadequate column equilibration.- Pump malfunction or leaks. | - Prepare fresh mobile phase daily and ensure accurate composition.- Use a column oven to maintain a consistent temperature (e.g., 30°C).[7][11]- Equilibrate the column with the mobile phase for a sufficient time before injecting samples.- Check the HPLC system for leaks and ensure the pump is delivering a constant flow rate. |
| Appearance of New Peaks | - Sample degradation.- Contamination from sample preparation or the HPLC system.- Carryover from a previous injection. | - Prepare samples fresh and store them at recommended conditions (e.g., 2-8°C) to minimize degradation.[7]- Analyze a blank injection (mobile phase or sample diluent) to check for system contamination.- Implement a robust needle wash protocol in your autosampler method.- Compare the retention times of the new peaks with known degradation products if standards are available. |
| High Backpressure | - Blockage in the HPLC system (e.g., guard column, column frit, tubing).- Particulate matter in the sample.- Mobile phase precipitation. | - Filter all samples through a 0.45 µm or 0.22 µm filter before injection.- Systematically disconnect components (starting from the detector and moving backward) to identify the source of the blockage.- Ensure the mobile phase components are fully miscible and will not precipitate under the operating conditions. |
| No Peaks or Very Small Peaks | - Injection failure.- Detector issue (e.g., lamp off or failing).- Sample concentration is too low.- Incorrect wavelength setting. | - Verify that the autosampler is correctly making injections.- Check the detector status and lamp performance.- Confirm the concentration of your sample and standards.- Ensure the detector is set to the correct wavelength for caspofungin detection (e.g., 210 nm).[7] |
Experimental Protocols
Protocol 1: Isocratic RP-HPLC Method for Caspofungin and Impurities
This protocol is based on a validated stability-indicating method.[7]
1. Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.
-
Column: YMC-Pack Polyamine II (150 x 4.6 mm, 5 µm particle size).[7]
-
Mobile Phase: A mixture of 0.02 M phosphoric acid buffer (pH 3.5), acetonitrile, and 2-propanol. The exact ratio should be optimized for your system, but a good starting point is a polar, aqueous-organic mixture.
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 30°C.[7]
-
Detection Wavelength: 210 nm.[7]
-
Injection Volume: 10-20 µL.
2. Preparation of Solutions:
-
Buffer Preparation: Prepare a 0.02 M solution of phosphoric acid in HPLC-grade water and adjust the pH to 3.5 using a suitable base (e.g., diluted sodium hydroxide).
-
Mobile Phase Preparation: Mix the buffer, acetonitrile, and 2-propanol in the desired ratio. Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh a known amount of caspofungin reference standard and dissolve it in the mobile phase or a suitable diluent to achieve a final concentration of approximately 1000 µg/mL.[7]
-
Sample Preparation (from lyophilized product): Reconstitute the lyophilized caspofungin product with 0.9% Sodium Chloride to obtain a clear solution. Further dilute this solution with the mobile phase or diluent to achieve a target concentration within the calibration range.[7]
3. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure there is no contamination.
-
Inject the standard solution multiple times (e.g., n=6) to check for system suitability (e.g., %RSD of peak area and retention time).
-
Inject the sample solutions.
-
Identify and quantify caspofungin and its degradation products by comparing their retention times and peak areas to those of the standards.
Protocol 2: Forced Degradation Study
To demonstrate the stability-indicating nature of the HPLC method, forced degradation studies are performed.[7][8]
-
Acid Degradation: Treat the sample solution with 0.1 N Hydrochloric acid.[7]
-
Alkali Degradation: Treat the sample solution with 0.1 N Sodium hydroxide.[7]
-
Oxidative Degradation: Treat the sample solution with 30% Hydrogen peroxide.[7]
-
Thermal Degradation: Expose the sample solution to heat (e.g., 80°C).[7]
After a specified time, neutralize the acid and base-treated samples and analyze all stressed samples by the developed HPLC method. The method is considered stability-indicating if the degradation product peaks are well-resolved from the main caspofungin peak.
Quantitative Data
The following table summarizes the retention times for caspofungin and some of its known impurities obtained under a specific isocratic RP-HPLC method.[7]
| Analyte/Impurity | Retention Time (minutes) |
| Impurity A | 14.3 |
| Caspofungin | 16.1 |
| Caspofungin Co | 19.1 |
| Impurity B1+B2 | 21.7 |
| Pneumocandin B0 | 24.3 |
Note: Retention times can vary between different HPLC systems and columns.
Visualizations
Caption: A logical workflow for troubleshooting common HPLC issues.
Caption: Major degradation pathways of caspofungin.
References
- 1. Caspofungin - Wikipedia [en.wikipedia.org]
- 2. Caspofungin | C52H88N10O15 | CID 16119814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Caspofungin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Assessment and Development of the Antifungal Agent Caspofungin for Aerosolized Pulmonary Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Caspofungin | antifungal drug | 162808-62-0 | InvivoChem [invivochem.com]
- 7. ijapbjournal.com [ijapbjournal.com]
- 8. researchgate.net [researchgate.net]
- 9. WO2015052115A1 - Stable pharmaceutical formulations of caspofungin - Google Patents [patents.google.com]
- 10. Caspofungin Impurity A | 1202167-57-4 | Benchchem [benchchem.com]
- 11. impactfactor.org [impactfactor.org]
- 12. chemrj.org [chemrj.org]
- 13. omicsonline.org [omicsonline.org]
Minimizing caspofungin protein binding effects in assays
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals minimize the effects of protein binding in assays involving caspofungin.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments with caspofungin, providing potential causes and detailed protocols for resolution.
Issue 1: Higher than Expected Minimum Inhibitory Concentration (MIC) Values for Caspofungin
-
Question: My caspofungin MIC values are consistently higher than what is reported in the literature for my fungal isolates. What could be the cause?
-
Possible Causes & Solutions:
-
Protein Binding in Media: Caspofungin is approximately 97% protein-bound, primarily to albumin.[1] The presence of serum or other proteins in your assay medium will reduce the concentration of free, active caspofungin, leading to an apparent increase in the MIC. While this effect is generally less pronounced for caspofungin compared to other echinocandins, it can still be significant.[2][3]
-
Adsorption to Labware: Caspofungin can adsorb to plastic surfaces, such as those of microtiter plates, pipette tips, and tubes.[4][5] This leads to a lower effective concentration of the drug in the assay medium. This adsorption is a known contributor to inter-laboratory variability in caspofungin susceptibility testing.[6][7][8]
-
Drug Stability: The stability of caspofungin can be affected by the composition of the medium. For instance, it is recommended to avoid diluents containing dextrose (glucose) as it can decrease caspofungin stability.[9][10]
-
-
Experimental Protocol to Mitigate Adsorption and Protein Binding Effects:
This protocol outlines steps to minimize caspofungin loss in a typical broth microdilution MIC assay.
Materials:
-
Low-binding microtiter plates
-
Bovine Serum Albumin (BSA)
-
Sterile, deionized water
-
Caspofungin powder
-
Appropriate fungal culture medium (e.g., RPMI-1640)
-
Fungal inoculum
Procedure:
-
Preparation of Caspofungin Stock Solution:
-
Reconstitute caspofungin powder in a solvent recommended by the manufacturer (typically water for injection or saline). Do not use glucose-containing solutions.[9]
-
Prepare aliquots of the stock solution in low-binding tubes and store them at the recommended temperature.
-
-
Coating of Labware (Optional but Recommended):
-
To further reduce non-specific binding, pre-coat microtiter plates and any other plasticware that will come into contact with the caspofungin solution.
-
Prepare a 1% (w/v) BSA solution in sterile phosphate-buffered saline (PBS).
-
Add the BSA solution to the wells of the microtiter plate and incubate for at least 1 hour at room temperature.
-
Aspirate the BSA solution and wash the wells gently with sterile PBS or the assay medium.
-
-
Preparation of Caspofungin Dilutions:
-
Perform serial dilutions of the caspofungin stock solution directly in the assay medium. If the medium contains serum, be aware of the potential for protein binding to influence the free drug concentration.
-
Use low-binding pipette tips for all transfers.
-
-
Inoculation and Incubation:
-
Add the fungal inoculum to each well of the microtiter plate.
-
Incubate the plate according to standard protocols (e.g., CLSI or EUCAST guidelines).
-
-
Reading and Interpretation:
-
Read the MIC endpoints visually or using a spectrophotometer.
-
Compare the results obtained using this low-binding protocol to previous results to assess the impact of adsorption.
-
-
Issue 2: Inconsistent or Non-Reproducible Caspofungin Assay Results
-
Question: I am observing significant variability in my caspofungin assay results between experiments. How can I improve reproducibility?
-
Possible Causes & Solutions:
-
Variable Adsorption: The extent of caspofungin adsorption can vary between different lots of plasticware and even within the same plate.
-
Inconsistent Media Preparation: Variations in the concentration of serum or other protein components in the assay medium will lead to inconsistent levels of free caspofungin.
-
Paradoxical Growth (Eagle Effect): At high concentrations, caspofungin can sometimes exhibit reduced antifungal activity, leading to growth at concentrations above the MIC.[11][12] This "paradoxical effect" can complicate endpoint determination. The presence of serum may eliminate this effect.[11]
-
-
Recommendations for Improving Reproducibility:
-
Standardize Labware: Use the same brand and lot of microtiter plates and other plasticware for all related experiments. Consider using low-binding plates as a standard.
-
Consistent Media Formulation: Prepare a large batch of assay medium with a consistent serum concentration to be used across multiple experiments.
-
Consider Surrogate Testing: Due to the known inter-laboratory variability of caspofungin MIC testing, some guidelines suggest using micafungin (B1204384) or anidulafungin (B1665494) as a surrogate for determining echinocandin susceptibility, as they tend to show less variability.[6][7]
-
Data Summary
The following table summarizes the effect of serum on caspofungin MIC values against various fungal species.
| Fungal Species | Serum Concentration | Average Fold-Increase in MIC | Range of Fold-Increase in MIC | Reference |
| Candida spp. | 50% Human Serum | 2-fold | 1 to 16-fold | [2] |
| Candida albicans | 50% Human Serum | Modest increase | Not specified | [3] |
| Candida krusei | 50% Human Serum | Up to 8-fold | Not specified | [2] |
| Aspergillus spp. | 50% Human Serum | Modest increase | Not specified | [3] |
Visualizations
Caption: Workflow to minimize caspofungin loss in assays.
Frequently Asked Questions (FAQs)
-
Q1: What is the primary mechanism behind caspofungin's protein binding? A1: Caspofungin is approximately 97% bound to plasma proteins, with albumin being the primary binding partner.[1] This high degree of protein binding means that in the presence of serum or albumin, a significant portion of the drug is not free to exert its antifungal effect.
-
Q2: Why are my caspofungin MIC results different when I use different brands of microtiter plates? A2: Different plastics can have varying surface properties that lead to different degrees of caspofungin adsorption.[4][5] This is a well-documented source of variability in caspofungin susceptibility testing.[6][8] Using low-binding plates or pre-coating plates with a blocking agent like BSA can help mitigate this issue.
-
Q3: Can I use a solution containing glucose to dissolve or dilute caspofungin? A3: It is not recommended. The product information for caspofungin advises against using diluents containing dextrose (glucose) as it can decrease the drug's stability.[9][10]
-
Q4: What is the "paradoxical effect" of caspofungin? A4: The paradoxical effect, also known as the Eagle effect, is an in vitro phenomenon where some fungal isolates show increased growth at high caspofungin concentrations that are above the MIC.[11][12] The clinical significance of this is not fully understood, but it can complicate the interpretation of in vitro susceptibility tests. The presence of serum has been shown to sometimes eliminate this effect in vitro.[11]
-
Q5: Are there alternatives to direct caspofungin susceptibility testing if I continue to get variable results? A5: Yes. Due to the challenges with caspofungin testing, some guidelines suggest using other echinocandins, such as micafungin or anidulafungin, as surrogate markers for echinocandin susceptibility.[6][7] These agents tend to produce more consistent and reproducible MIC results in vitro.
References
- 1. Caspofungin: the first agent available in the echinocandin class of antifungals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Serum Differentially Alters the Antifungal Properties of Echinocandin Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of Serum on In Vitro Susceptibility Testing of Echinocandins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Study of antifungal agent caspofungin adsorption to laboratory materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hot topics in antifungal susceptibility testing: A new drug, a bad bug, sweeping caspofungin testing under the rug, and solving the ECV shrug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of Micafungin as a Surrogate Marker To Predict Susceptibility and Resistance to Caspofungin among 3,764 Clinical Isolates of Candida by Use of CLSI Methods and Interpretive Criteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Caspofungin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Comparison of Caspofungin MICs by Means of EUCAST Method EDef 7.1 Using Two Different Concentrations of Glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Paradoxical Effect of Caspofungin: Reduced Activity against Candida albicans at High Drug Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Caspofungin In Vitro Susceptibility Testing
This guide is intended for researchers, scientists, and drug development professionals to address and troubleshoot variability in caspofungin in vitro testing results. Below you will find frequently asked questions (FAQs) and troubleshooting guides to navigate common challenges encountered during susceptibility testing.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected growth of our fungal isolates at high concentrations of caspofungin, well above the established MIC. Is this indicative of resistance?
A1: Not necessarily. You are likely observing the "paradoxical growth effect" (PGE) or Eagle effect. This is a known in vitro phenomenon where certain fungal isolates, particularly Candida albicans, exhibit renewed growth at caspofungin concentrations that are significantly higher than the minimal inhibitory concentration (MIC).[1][2][3][4] This effect is less commonly observed with other echinocandins like micafungin (B1204384) and anidulafungin (B1665494).[3][5] Cells exhibiting this paradoxical growth are not typically resistant upon retesting.[1][3]
Q2: What is the difference between the "paradoxical growth effect" and "trailing growth"?
A2: These are two distinct in vitro growth phenomena.
-
Paradoxical Growth Effect (PGE): Characterized by a resurgence of growth at supra-MIC concentrations, following a zone of inhibition at lower MIC concentrations. The growth can reach levels close to the drug-free control.[1][6]
-
Trailing Growth: Refers to reduced but persistent fungal growth at drug concentrations above the MIC, where complete inhibition of growth is not achieved.[1][6]
Q3: Our lab is getting different caspofungin MIC values for the same quality control strains compared to a collaborating lab. What could be the cause of this inter-laboratory variability?
A3: Significant inter-laboratory variability in caspofungin MICs has been documented, even when using standardized methods like CLSI and EUCAST.[7][8] Several factors can contribute to this, including:
-
The source and lot of the caspofungin powder.[7]
-
The solvent used to prepare the stock solution.[7]
-
The duration and temperature of caspofungin powder storage.[7]
-
Minor variations in testing parameters.[7]
It is recommended that micafungin or anidulafungin be used for testing if consistent caspofungin results cannot be obtained, as these agents tend to show less variability.[7]
Q4: We are adding serum to our in vitro model to better mimic in vivo conditions. How does this affect caspofungin activity?
A4: The addition of serum to the testing medium can significantly impact the in vitro activity of echinocandins. For caspofungin, the presence of 50% human serum has been shown to modestly increase MIC values, typically by an average of 2-fold.[9][10] Interestingly, the presence of serum may also eliminate the paradoxical growth effect.[4][11][12]
Troubleshooting Guide
Issue 1: Inconsistent or Unclear MIC Endpoints
Symptoms:
-
Difficulty in determining the MIC due to trailing growth.
-
Observation of growth in wells with high caspofungin concentrations (paradoxical growth).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Methodological Inconsistencies | Ensure strict adherence to standardized protocols (CLSI or EUCAST). Pay close attention to inoculum preparation, incubation time, and temperature.[13][14] |
| Paradoxical Growth Effect | Be aware of this phenomenon, especially with Candida species.[1][15] Consider extending the dilution series to observe if growth is inhibited again at even higher concentrations. Note that the clinical significance of this in vitro effect is uncertain.[4][15] |
| Trailing Growth | For azoles, trailing growth is not typically linked to clinical outcome.[16] For echinocandins, its significance is still being investigated.[16] When reading MICs, adhere strictly to the endpoint reading criteria (e.g., prominent reduction in growth). |
| Reading Endpoint Too Late | For some organism-drug combinations, reading the MIC at 24 hours can provide a clearer endpoint than at 48 hours.[8] |
Issue 2: Discrepancies in MICs Between Testing Methods (e.g., CLSI vs. EUCAST)
Symptoms:
-
Obtaining different MIC values for the same isolate when using CLSI and EUCAST broth microdilution methods.
Possible Causes and Solutions:
| Methodological Differences | Considerations |
| Inoculum Size | EUCAST methodology specifies a higher inoculum size (10^5 CFU/ml) compared to CLSI (10^3 CFU/ml).[17] This can lead to variations in MIC results. |
| Glucose Concentration in Media | The EUCAST method uses a higher glucose concentration (2%) in the RPMI 1640 medium compared to CLSI (0.2%).[17] Although one study found this did not significantly interfere with caspofungin susceptibility, it is a key difference between the protocols.[17] |
| Endpoint Reading | Ensure that the correct endpoint reading guidelines for each specific method are being followed. |
Summary of Key Differences Between CLSI and EUCAST for Yeast Susceptibility Testing
| Parameter | CLSI (M27-A3) | EUCAST (EDef 7.1) |
| Medium | RPMI 1640 | RPMI 1640 |
| Inoculum Size | 10^3 CFU/ml | 10^5 CFU/ml |
| Glucose Concentration | 0.2% | 2% |
| Primary Endpoint Reading | Visual | Spectrophotometric |
Experimental Protocols
Broth Microdilution Susceptibility Testing (Adapted from CLSI M27-A3)
-
Preparation of Caspofungin Stock Solution: Prepare a stock solution of caspofungin in an appropriate solvent (e.g., dimethyl sulfoxide).
-
Preparation of Microdilution Plates: Serially dilute the caspofungin stock solution in RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) in a 96-well microtiter plate to achieve the desired final concentrations.
-
Inoculum Preparation: Culture the yeast isolate on Sabouraud dextrose agar (B569324) for 24 hours. Suspend several colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. Further dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10^3 to 2.5 x 10^3 CFU/mL in the wells.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control well (no drug) and a sterility control well (no inoculum).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
Reading the MIC: The MIC is determined as the lowest concentration of caspofungin that causes a prominent decrease in turbidity (≥50% inhibition) compared to the growth control.[18][19]
Visualizations
Caption: A generalized workflow for in vitro caspofungin susceptibility testing.
Caption: A decision tree for troubleshooting variable caspofungin MIC results.
Caption: A simplified pathway showing caspofungin's mechanism and stress responses.
References
- 1. Paradoxical Growth Effect of Caspofungin Observed on Biofilms and Planktonic Cells of Five Different Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Caspofungin-Mediated Growth Inhibition and Paradoxical Growth in Aspergillus fumigatus Involve Fungicidal Hyphal Tip Lysis Coupled with Regenerative Intrahyphal Growth and Dynamic Changes in β-1,3-Glucan Synthase Localization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. mdpi.com [mdpi.com]
- 5. Paradoxical Effect of Caspofungin: Reduced Activity against Candida albicans at High Drug Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Interlaboratory Variability of Caspofungin MICs for Candida spp. Using CLSI and EUCAST Methods: Should the Clinical Laboratory Be Testing This Agent? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Serum Differentially Alters the Antifungal Properties of Echinocandin Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of Serum on In Vitro Susceptibility Testing of Echinocandins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Paradoxical effect of caspofungin against Candida bloodstream isolates is mediated by multiple pathways but eliminated in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Influences of methodological variables on susceptibility testing of caspofungin against Candida species and Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. Paradoxical Effect of Caspofungin against Candida Bloodstream Isolates Is Mediated by Multiple Pathways but Eliminated in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Trailing or Paradoxical Growth of Candida albicans When Exposed to Caspofungin Is Not Associated with Microsatellite Genotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Comparison of Caspofungin MICs by Means of EUCAST Method EDef 7.1 Using Two Different Concentrations of Glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. Caspofungin Susceptibility Testing of Isolates from Patients with Esophageal Candidiasis or Invasive Candidiasis: Relationship of MIC to Treatment Outcome - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative In Vivo Efficacy Analysis: Caspofungin vs. Anidulafungin Against Aspergillus
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of two prominent echinocandin antifungal agents, caspofungin and anidulafungin (B1665494), against Aspergillus species. The information presented herein is supported by experimental data from preclinical studies to aid in research and development decisions.
Executive Summary
Caspofungin and anidulafungin both demonstrate in vivo efficacy against Aspergillus fumigatus, the most common causative agent of invasive aspergillosis. In a key comparative study using a neutropenic murine model of invasive pulmonary aspergillosis, both drugs effectively reduced the fungal burden of echinocandin-susceptible A. fumigatus. However, their activity profiles diverged when challenged with an echinocandin-resistant strain harboring a mutation in the Fks1p subunit of β-(1,3)-D-glucan synthase. Notably, anidulafungin retained modest activity at higher doses against the resistant strain, whereas caspofungin's efficacy was limited to lower doses.
Quantitative Data Summary
The following tables summarize the in vivo efficacy of caspofungin and anidulafungin against both echinocandin-susceptible and -resistant Aspergillus fumigatus strains from a pivotal study by Lewis et al. (2011).[1][2][3]
Table 1: In Vivo Efficacy Against Echinocandin-Susceptible Aspergillus fumigatus (AF 293) in a Neutropenic Murine Model [1][2]
| Treatment Group (Dose mg/kg/day) | Mean Lung Fungal Burden (log₁₀ CE DNA) | Reduction in Fungal Burden vs. Control (Δlog₁₀ CE DNA) |
| Control (Saline) | 5.14 ± 1.1 | - |
| Caspofungin (0.5) | 3.24 | 1.9 |
| Caspofungin (1) | 3.24 | 1.9 |
| Caspofungin (8) | 2.84 | 2.3 |
| Anidulafungin (0.5) | 3.40 | 1.74 |
| Anidulafungin (8) | 3.40 | 1.74 |
Table 2: In Vivo Efficacy Against Echinocandin-Resistant Aspergillus fumigatus (AF Ser678Pro) in a Neutropenic Murine Model [1][2]
| Treatment Group (Dose mg/kg/day) | Mean Lung Fungal Burden (log₁₀ CE DNA) | Reduction in Fungal Burden vs. Control (Δlog₁₀ CE DNA) |
| Control (Saline) | 4.16 ± 0.6 | - |
| Caspofungin (≤1) | ~3.56 | ~0.6 |
| Caspofungin (8-16) | No significant reduction | - |
| Anidulafungin (4-16) | ~2.76 | ~1.4 |
Experimental Protocols
The primary comparative in vivo data is derived from a well-established neutropenic murine model of invasive pulmonary aspergillosis.[1][2][3]
Key Experimental Protocol: Murine Model of Invasive Pulmonary Aspergillosis
-
Animal Model: Male BALB/c mice.[4]
-
Immunosuppression: Mice are rendered neutropenic through the administration of cyclophosphamide (B585) and cortisone (B1669442) acetate. This regimen mimics the immunocompromised state of high-risk patient populations.[4]
-
Infection: Mice are infected intranasally with a suspension of Aspergillus fumigatus conidia (either echinocandin-susceptible AF 293 or echinocandin-resistant AF Ser678Pro).[1][2][3]
-
Antifungal Treatment: Treatment with caspofungin or anidulafungin is initiated 12 hours post-infection and administered daily for 5 days. A range of doses (0.25–16 mg/kg/day) is typically evaluated.[1][2][3]
-
Efficacy Endpoint: The primary outcome measure is the quantitative assessment of fungal burden in the lungs. This is determined by quantitative real-time PCR (qPCR) to measure the amount of Aspergillus DNA.[1][2][3] Histological examination of lung tissue is also performed to observe hyphal morphology and the extent of infection.[1][2]
Mechanism of Action and Signaling Pathways
Echinocandins, including caspofungin and anidulafungin, target the fungal cell wall by non-competitively inhibiting the β-(1,3)-D-glucan synthase enzyme complex.[5][6][7][8][9] This enzyme is crucial for the synthesis of β-(1,3)-D-glucan, a key structural component of the Aspergillus cell wall. Inhibition of this enzyme disrupts cell wall integrity, leading to osmotic instability and, in the case of Aspergillus, fungistatic activity characterized by aberrant hyphal growth.[5][6][7][8][9]
Resistance to echinocandins in Aspergillus is primarily associated with mutations in the fks1 gene, which encodes a subunit of the β-(1,3)-D-glucan synthase.[1][2][3]
Caption: Echinocandin Mechanism of Action on Aspergillus.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for comparing the in vivo efficacy of caspofungin and anidulafungin against Aspergillus.
Caption: Workflow for in vivo antifungal efficacy testing.
Concluding Remarks
Both caspofungin and anidulafungin are effective in reducing the fungal burden of susceptible Aspergillus fumigatus in vivo. The choice between these agents in a research or clinical setting may be influenced by the potential for echinocandin resistance. The observation that anidulafungin retains some activity against an fks1 mutant at higher dosages warrants further investigation.[1][2] These findings underscore the importance of continued research into the pharmacodynamics of echinocandins and the mechanisms of resistance in Aspergillus. Further comparative studies in different animal models and against a broader range of Aspergillus species would be beneficial to fully elucidate the comparative efficacy of these two important antifungal agents.
References
- 1. Comparative in vivo dose-dependent activity of caspofungin and anidulafungin against echinocandin-susceptible and -resistant Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. Recent Insights into the Paradoxical Effect of Echinocandins [mdpi.com]
- 7. The Paradoxical Effect of Echinocandins in Aspergillus fumigatus Relies on Recovery of the β-1,3-Glucan Synthase Fks1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy of caspofungin against Aspergillus flavus, Aspergillus terreus, and Aspergillus nidulans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The echinocandins: comparison of their pharmacokinetics, pharmacodynamics and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to Validating Caspofungin Activity in a Murine Model of Candidiasis
This guide provides a comprehensive comparison of caspofungin's in vivo efficacy against other antifungal agents in a murine model of disseminated candidiasis. It includes detailed experimental protocols, comparative data from key studies, and visualizations to support researchers, scientists, and drug development professionals in designing and interpreting preclinical studies.
Mechanism of Action: Targeting the Fungal Cell Wall
Caspofungin is a member of the echinocandin class of antifungal drugs.[1] Its mechanism of action is highly specific to fungi, offering a significant therapeutic advantage.[1] Caspofungin non-competitively inhibits the β-(1,3)-D-glucan synthase enzyme complex, specifically targeting the Fks1p subunit.[1][2] This enzyme is essential for the synthesis of β-(1,3)-D-glucan, a critical polysaccharide that provides structural integrity to the fungal cell wall.[2][3] By blocking its production, caspofungin compromises the cell wall, leading to osmotic instability, cell lysis, and ultimately, fungal cell death.[1][3] This targeted action is fungicidal against most Candida species.[1] Since mammalian cells lack a cell wall and β-(1,3)-D-glucan, caspofungin exhibits selective toxicity with a favorable safety profile.[1][2]
References
Caspofungin Cross-Resistance in Candida: A Comparative Guide to Echinocandins
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistance to caspofungin, a frontline echinocandin antifungal, poses a significant challenge in the treatment of invasive candidiasis. A critical aspect of this resistance is the high degree of cross-resistance observed with other echinocandins, namely micafungin (B1204384) and anidulafungin (B1665494). This guide provides a comprehensive comparison of the performance of these three agents against Candida species, focusing on the impact of resistance-conferring mutations, supported by experimental data and detailed methodologies.
Executive Summary
Echinocandin resistance in Candida is primarily driven by acquired mutations in the hot spot regions of the FKS1 and FKS2 genes, which encode the catalytic subunits of the target enzyme, β-1,3-D-glucan synthase.[1] These mutations reduce the sensitivity of the enzyme to all three clinically available echinocandins, leading to elevated minimum inhibitory concentrations (MICs) and potential clinical failure. While caspofungin was the first-in-class echinocandin, studies have shown that anidulafungin and micafungin may offer a more reliable in vitro prediction of clinical outcomes, particularly in Candida glabrata, due to less inter-laboratory variability in MIC testing.[1][2] Understanding the nuances of cross-resistance is paramount for effective patient management and the development of novel antifungal strategies.
Data Presentation: Echinocandin MICs in Candida Species
The following tables summarize the in vitro susceptibility of various Candida species to caspofungin, anidulafungin, and micafungin, highlighting the impact of FKS mutations on MIC values.
Table 1: Comparative MIC Ranges (μg/mL) of Echinocandins Against Candida Species.
| Candida Species | Caspofungin MIC Range (Wild-Type) | Anidulafungin MIC Range (Wild-Type) | Micafungin MIC Range (Wild-Type) | Caspofungin MIC Range (FKS Mutant) | Anidulafungin MIC Range (FKS Mutant) | Micafungin MIC Range (FKS Mutant) |
| C. albicans | 0.015 - 0.5 | 0.008 - 0.25 | 0.008 - 0.125 | 1 - >16 | 0.5 - >8 | 0.5 - >16 |
| C. glabrata | 0.015 - 0.25 | 0.008 - 0.125 | 0.008 - 0.06 | 0.5 - >8 | 0.25 - >4 | 0.25 - >8 |
| C. tropicalis | 0.015 - 0.5 | 0.008 - 0.25 | 0.008 - 0.125 | 2 - >16 | 1 - >8 | 1 - >16 |
| C. krusei | 0.03 - 1 | 0.015 - 0.5 | 0.015 - 0.25 | 4 - >16 | 2 - >8 | 2 - >16 |
| C. parapsilosis | 0.25 - 4 | 0.125 - 2 | 0.125 - 2 | >4 | >2 | >2 |
Data compiled from multiple sources. Ranges may vary based on specific study and testing methodology.
Table 2: MIC (μg/mL) Values for Specific FKS Mutations in Candida glabrata.
| FKS Mutation | Caspofungin MIC | Anidulafungin MIC | Micafungin MIC |
| Wild-Type | ≤0.125 | ≤0.06 | ≤0.03 |
| FKS1 S629P | 4 | 2 | 1 |
| FKS2 S663P | 2 - 8 | 1 - 4 | 1 - 4 |
| FKS2 F659del | 4 - >8 | 2 - 4 | 2 - 4 |
| FKS2 R665G | 0.125 | 0.06 | 0.25 |
This table presents representative MIC values and highlights that while cross-resistance is common, the magnitude of the MIC increase can vary between the different echinocandins for specific mutations.[3]
Experimental Protocols
Antifungal Susceptibility Testing: Broth Microdilution (CLSI M27-A3)
The Clinical and Laboratory Standards Institute (CLSI) M27-A3 is the reference method for broth dilution antifungal susceptibility testing of yeasts.
-
Inoculum Preparation: Candida isolates are grown on Sabouraud dextrose agar (B569324) at 35°C for 24-48 hours. Colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Antifungal Agent Preparation: Stock solutions of caspofungin, anidulafungin, and micafungin are prepared according to the manufacturer's instructions and serially diluted in RPMI 1640 medium in 96-well microtiter plates.
-
Inoculation and Incubation: Each well is inoculated with the prepared fungal suspension. The plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant diminution of growth (typically ≥50% inhibition) compared to the growth control well.
FKS1 and FKS2 Gene Sequencing for Mutation Analysis
Sanger sequencing is a common method for identifying mutations in the hot spot regions of the FKS1 and FKS2 genes.
-
DNA Extraction: Genomic DNA is extracted from Candida isolates using a commercial fungal DNA extraction kit.
-
PCR Amplification: The hot spot regions of the FKS1 and FKS2 genes are amplified using specific primers. The PCR reaction typically consists of an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step.
-
PCR Product Purification: The amplified PCR products are purified to remove unincorporated primers and dNTPs.
-
Sequencing Reaction: The purified PCR products are subjected to a sequencing reaction using a dye-terminator cycle sequencing kit.
-
Sequence Analysis: The sequencing products are analyzed on an automated DNA sequencer. The resulting sequences are compared to the wild-type FKS1 and FKS2 sequences to identify any nucleotide substitutions, insertions, or deletions that result in amino acid changes.
Mandatory Visualizations
Signaling Pathways in Echinocandin Resistance
The development of echinocandin tolerance and resistance in Candida involves complex cellular stress response pathways. The Hsp90-calcineurin and the cell wall integrity (CWI) pathways play crucial roles in mediating this response.
Caption: Echinocandin-induced cell wall stress activates the Hsp90-calcineurin and CWI signaling pathways, leading to increased chitin synthesis and drug tolerance.
Experimental Workflow for In Vitro Evolution of Echinocandin Resistance
This workflow illustrates the process of generating and characterizing echinocandin-resistant Candida mutants in a laboratory setting.
Caption: A typical workflow for the in vitro selection and characterization of echinocandin-resistant Candida mutants.
Logical Relationship of Echinocandin Cross-Resistance
The primary mechanism of acquired echinocandin resistance confers resistance to all three agents, though the degree of resistance can vary.
Caption: The development of an FKS mutation leads to resistance to caspofungin and cross-resistance to other echinocandins.
References
A Head-to-Head Battle: Caspofungin vs. Micafungin Against the Formidable Candida glabrata
For Immediate Release
In the landscape of antifungal therapeutics, the echinocandins stand as a cornerstone for the treatment of invasive candidiasis, particularly against the often-recalcitrant Candida glabrata. This guide provides a detailed comparative analysis of two prominent members of this class, caspofungin and micafungin (B1204384), offering researchers, scientists, and drug development professionals a comprehensive overview of their relative performance based on available experimental data.
In Vitro Susceptibility: A Nuanced Picture
The in vitro activity of caspofungin and micafungin against C. glabrata is primarily evaluated by determining the Minimum Inhibitory Concentration (MIC), which represents the lowest drug concentration that inhibits visible fungal growth. While both agents demonstrate potent activity, subtle differences have been observed across various studies.
Micafungin has, in some large-scale surveillance studies, exhibited a slightly lower MIC₅₀ and MIC₉₀ against C. glabrata isolates compared to caspofungin, suggesting a marginally greater in vitro potency.[1] However, it is crucial to note that these differences can be influenced by testing conditions. For instance, the presence of human serum has been shown to impact the in vitro activity of echinocandins, with some findings indicating that C. glabrata may be less susceptible to micafungin than to caspofungin under these conditions.[2][3][4][5]
| Antifungal Agent | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Geometric Mean MIC (µg/mL) - Without Serum | Geometric Mean MIC (µg/mL) - With 50% Human Serum |
| Caspofungin | 0.03[1] | 0.25[1] | 0.04[4] | 0.32[4] |
| Micafungin | 0.015[1] | 0.015[1] | 0.02[4] | 0.62[4] |
Table 1: Comparative In Vitro Activity of Caspofungin and Micafungin against C. glabrata
Fungicidal Activity: Beyond Inhibition
While MIC values indicate growth inhibition, the ability of an antifungal to actively kill the fungus (fungicidal activity) is a critical parameter. This is often assessed through the determination of the Minimum Fungicidal Concentration (MFC) and time-kill kinetic studies.
In studies comparing the three main echinocandins, micafungin was found to be superior to both caspofungin and anidulafungin (B1665494) in terms of fungicidal activity in the absence of serum.[2][3][4][6] Interestingly, the addition of serum appeared to equalize the effectiveness of caspofungin and micafungin.[2][3][4][6] Time-kill experiments have further elucidated these dynamics, providing a temporal perspective on their fungicidal action.
| Antifungal Agent | MFC Geometric Mean (µg/mL) - Without Serum | MFC Geometric Mean (µg/mL) - With 50% Human Serum |
| Caspofungin | Higher than Micafungin[4] | Equivalent to Micafungin[4] |
| Micafungin | Lower than Caspofungin[4] | Equivalent to Caspofungin[4] |
Table 2: Comparative Fungicidal Activity of Caspofungin and Micafungin against C. glabrata
In Vivo Efficacy: The Ultimate Test
Animal models of invasive candidiasis provide a crucial bridge between in vitro data and clinical performance. In a murine model of systemic candidiasis caused by a susceptible C. glabrata isolate, both caspofungin and micafungin were effective in reducing the fungal burden in the kidneys. However, caspofungin demonstrated activity at a lower starting dose compared to micafungin.[2][3][4]
The landscape shifts when considering echinocandin-resistant C. glabrata strains harboring mutations in the FKS2 gene. In such cases, in vivo studies have shown that micafungin can be active at a dose of 1 mg/kg/day, whereas caspofungin required higher doses of 5 or 10 mg/kg/day to achieve a similar effect.[2][3][4][6] This suggests that micafungin may retain greater efficacy against certain resistant isolates.
| Condition | Antifungal Agent | Starting Effective Dose (mg/kg/day) |
| Susceptible C. glabrata | Caspofungin | 0.25[2][3][4] |
| Micafungin | 1[2][3][4] | |
| Echinocandin-Resistant C. glabrata | Caspofungin | 5 - 10[2][3][4][6] |
| Micafungin | 1[2][3][4][6] |
Table 3: In Vivo Efficacy in a Murine Model of Systemic Candidiasis
The Paradoxical Effect: An In Vitro Quirk
A curious phenomenon known as the "paradoxical effect" or "Eagle effect" has been described for echinocandins, where some Candida isolates exhibit regrowth at drug concentrations significantly above the MIC.[7][8] However, the occurrence of this effect with C. glabrata appears to be less frequent compared to other Candida species.[7] One study found no evidence of a paradoxical effect for 34 C. glabrata bloodstream isolates when tested with caspofungin, anidulafungin, and micafungin using broth microdilution.[1][7] In contrast, time-kill studies did reveal a paradoxical effect for one out of three C. glabrata isolates with caspofungin.[1][7] The clinical significance of this in vitro observation remains a subject of ongoing investigation.[1][7]
Activity Against Biofilms: A Critical Challenge
Candida glabrata is a notorious biofilm former, and these structured communities of cells are notoriously resistant to antifungal agents.[9][10] Both caspofungin and micafungin have demonstrated activity against C. glabrata biofilms.[10][11] Studies have shown that caspofungin can significantly decrease the number of viable cells within a pre-formed biofilm.[10] Micafungin has also shown potent activity against C. glabrata biofilms, particularly in the early stages of their formation.[11]
Resistance Mechanisms and Signaling Pathways
The primary mechanism of echinocandin resistance in C. glabrata involves mutations in the FKS1 and FKS2 genes, which encode the catalytic subunits of the target enzyme, β-1,3-D-glucan synthase.[1] Inhibition of this enzyme by echinocandins disrupts cell wall integrity, triggering a compensatory stress response.
Caption: Echinocandin Action and Resistance in C. glabrata.
The cell wall integrity (CWI) pathway, a key signaling cascade, is activated in response to the stress induced by echinocandins. This can lead to a compensatory increase in chitin synthesis, which may contribute to cell survival and, in some cases, the paradoxical effect.
Experimental Protocols
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination (Based on CLSI M27-A3)
Caption: Workflow for MIC Determination.
-
Inoculum Preparation: C. glabrata isolates are cultured on Sabouraud dextrose agar (B569324) for 24 hours at 35°C. Colonies are suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.
-
Antifungal Preparation: Stock solutions of caspofungin and micafungin are serially diluted in RPMI 1640 medium in a 96-well microtiter plate.
-
Inoculation: Each well containing the diluted antifungal agent is inoculated with the prepared fungal suspension. A growth control well (without antifungal) and a sterility control well (without inoculum) are included.
-
Incubation: The microtiter plate is incubated at 35°C for 24 to 48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50%) compared to the growth control.
In Vivo Murine Model of Systemic Candidiasis
Caption: Murine Model of Systemic Candidiasis Workflow.
-
Animal Model: Typically, immunocompromised mice (e.g., rendered neutropenic with cyclophosphamide) are used to establish a robust infection.[12]
-
Infection: Mice are infected intravenously with a standardized inoculum of C. glabrata.
-
Treatment: At a specified time post-infection, treatment with caspofungin, micafungin, or a control vehicle is initiated. Drugs are administered at various dosages.
-
Endpoint Assessment: After a defined treatment period, mice are euthanized, and target organs (commonly the kidneys) are aseptically removed.
-
Fungal Burden Determination: The organs are homogenized, and serial dilutions of the homogenate are plated on a suitable agar medium. After incubation, colony-forming units (CFUs) are counted to determine the fungal burden per gram of tissue.
Conclusion
Both caspofungin and micafungin are highly effective agents against C. glabrata. Micafungin may exhibit slightly greater in vitro potency and fungicidal activity in the absence of serum. Conversely, caspofungin has shown efficacy at lower doses against susceptible strains in a murine model. A key differentiator appears in the context of certain FKS-mutant resistant strains, where micafungin may retain greater in vivo activity. The choice between these two echinocandins may therefore depend on a variety of factors, including local susceptibility patterns, the presence of resistance mutations, and host factors. This comparative guide underscores the importance of continued research to further delineate the optimal use of these critical antifungal agents.
References
- 1. Identification of Genes in Candida glabrata Conferring Altered Responses to Caspofungin, a Cell Wall Synthesis Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Critical Assessment of Cell Wall Integrity Factors Contributing to in vivo Echinocandin Tolerance and Resistance in Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimizing a Candida Biofilm Microtiter Plate Model for Measurement of Antifungal Susceptibility by Tetrazolium Salt Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. geiselmed.dartmouth.edu [geiselmed.dartmouth.edu]
- 6. Evolutionary dynamics in gut-colonizing Candida glabrata during caspofungin therapy: Emergence of clinically important mutations in sphingolipid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Comparison of the Sensititre YeastOne® dilution method with the Clinical Laboratory Standards Institute (CLSI) M27-A3 microbroth dilution reference method for determining MIC of eight antifungal agents on 102 yeast strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effects of immune suppression in murine models of disseminated Candida glabrata and Candida tropicalis infection and utility of a synthetic peptide vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 12. Candida glabrata: Review of Epidemiology, Pathogenesis, and Clinical Disease with Comparison to C. albicans - PMC [pmc.ncbi.nlm.nih.gov]
Combination Therapy of Caspofungin and Voriconazole: A Comparative Guide for Researchers
In the landscape of antifungal therapeutics, the combination of caspofungin and voriconazole (B182144) has been a subject of extensive research, particularly for invasive fungal infections caused by Aspergillus and Candida species. This guide provides a comprehensive comparison of the efficacy and safety of this combination therapy versus monotherapy with either agent, supported by experimental data from in vitro, in vivo, and clinical studies.
The rationale for combining caspofungin and voriconazole lies in their distinct mechanisms of action. Caspofungin, an echinocandin, inhibits the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall.[1][2] Voriconazole, a triazole, disrupts the fungal cell membrane by inhibiting the synthesis of ergosterol.[3][4] The potential for synergistic activity has driven numerous investigations, although the results have been varied across different study types.
In Vitro Synergy Assessment
The synergistic potential of caspofungin and voriconazole has been evaluated in numerous in vitro studies, primarily using the checkerboard microdilution and Etest methods. The Fractional Inhibitory Concentration (FIC) index is a common metric used to quantify the interaction, with synergy generally defined as an FIC index of ≤0.5.
While some studies have demonstrated synergistic effects, others have reported additive or indifferent interactions. For instance, one study on 48 clinical Aspergillus spp. isolates found synergy in 87.5% of the interactions. In contrast, another study on Aspergillus fumigatus isolates found no synergistic interactions. The outcomes of in vitro tests can be influenced by the choice of endpoint and testing methodology.
Table 1: In Vitro Synergy of Caspofungin and Voriconazole against Fungal Isolates
| Fungal Species | Number of Isolates | Method | Synergy Observed | Additive/Indifferent | Antagonism Observed | Reference |
| Aspergillus spp. | 48 | Checkerboard | 87.5% | 12.5% | 0% | [5] |
| Aspergillus fumigatus | 10 | Checkerboard | 0% | 100% | 0% | [1] |
| Candida spp. | 28 | Etest (MIC/MIC) | 43% (at 24h), 61% (at 48h) | Not specified | Not specified | [3] |
| Candida glabrata | 15 | Etest (MIC/MIC) | 73% (at 24h), 93% (at 48h) | Not specified | Not specified | [3] |
In Vivo Efficacy in Animal Models
Animal models, particularly in guinea pigs with invasive aspergillosis, have been employed to assess the in vivo efficacy of caspofungin and voriconazole combination therapy. These studies have suggested a modest benefit of the combination over monotherapy.
One such study found that the combination of caspofungin and voriconazole significantly prolonged survival and reduced kidney fungal burdens compared to a placebo.[6] However, the effects on survival were only slightly greater than with either monotherapy, leading the authors to conclude that the combination offers a slight additional improvement rather than a clearly synergistic effect.[6]
Table 2: Efficacy of Caspofungin and Voriconazole in a Guinea Pig Model of Invasive Aspergillosis
| Treatment Group | Dosage | Survival Prolongation vs. Control | Reduction in Kidney Fungal Burden vs. Control | Reference |
| Caspofungin | 1 mg/kg daily | Statistically significant | Statistically significant | [6] |
| Voriconazole | 1 mg/kg twice daily | Statistically significant (at lower challenge dose) | Not specified | [6] |
| Combination | 1 mg/kg caspofungin + 1 mg/kg voriconazole | Statistically significant (greater than monotherapy) | Statistically significant (greater than caspofungin alone at lower challenge dose) | [6] |
Clinical Efficacy and Safety in Humans
Clinical studies evaluating the combination of caspofungin and voriconazole have yielded conflicting results. The patient population, underlying conditions, and study design can significantly impact the observed outcomes.
A retrospective study of critically ill patients with invasive pulmonary aspergillosis found no significant difference in clinical efficacy between monotherapy and combination therapy.[4][7] Worryingly, this study reported a significantly higher all-cause mortality rate and a higher incidence of pancytopenia in the combination therapy group.[4][7]
In contrast, a prospective, multicenter, observational study in solid organ transplant recipients with invasive aspergillosis suggested that combination therapy might be preferable in certain subsets of patients, such as those with renal failure or A. fumigatus infection.[8] A retrospective evaluation in leukemia patients suggested that the combination is safe and may salvage some patients who have failed monotherapy.[9]
Table 3: Clinical Outcomes of Caspofungin and Voriconazole Therapy
| Study Population | Study Design | Efficacy Outcome | Mortality Outcome | Key Adverse Events | Reference |
| Critically ill patients with IPA | Retrospective | No significant difference between monotherapy and combination | Significantly higher in combination group (31.82%) vs. voriconazole (8.70%) and caspofungin (24.32%) | Higher incidence of pancytopenia in combination group | [4][7] |
| Solid organ transplant recipients with IA | Prospective, observational | 90-day survival of 67.5% in combination group vs. 51% in control (lipid formulation of AmB) | Improved 90-day survival in patients with renal failure or A. fumigatus infection on combination therapy | Not specified | [8] |
| Leukemia patients with IFI | Retrospective | 52% favorable response in salvage setting | Survival highly associated with favorable response | No unexpected toxicities reported | [9] |
Experimental Protocols
In Vitro Synergy Testing: Checkerboard Microdilution Method
The checkerboard method is a common in vitro technique to assess antimicrobial synergy.
-
Preparation of Drug Dilutions: Serial twofold dilutions of caspofungin and voriconazole are prepared in a liquid growth medium (e.g., RPMI 1640) in 96-well microtiter plates.
-
Plate Setup: The dilutions of caspofungin are dispensed along the y-axis (rows), and the dilutions of voriconazole are dispensed along the x-axis (columns). This creates a matrix of wells with varying concentrations of both drugs.
-
Inoculation: Each well is inoculated with a standardized suspension of the fungal isolate to be tested.
-
Incubation: The plates are incubated at a controlled temperature (e.g., 35°C) for a specified period (e.g., 24 or 48 hours).
-
Endpoint Reading: The minimum inhibitory concentration (MIC) is determined for each drug alone and in combination. The MIC is the lowest concentration that inhibits visible fungal growth.
-
FIC Index Calculation: The Fractional Inhibitory Concentration (FIC) index is calculated as follows: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Synergy: FIC index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC index ≤ 4.0
-
Antagonism: FIC index > 4.0
-
In Vivo Efficacy Study: Guinea Pig Model of Invasive Aspergillosis
-
Animal Model: Immunocompromised guinea pigs are used to model invasive aspergillosis. Immunosuppression is typically induced with cyclophosphamide (B585) and cortisone (B1669442) acetate.
-
Infection: Animals are infected intravenously with a standardized inoculum of Aspergillus fumigatus conidia.
-
Treatment Groups: Animals are randomized to receive:
-
Placebo
-
Caspofungin monotherapy (e.g., 1 mg/kg intraperitoneally daily)
-
Voriconazole monotherapy (e.g., 1 mg/kg orally twice daily)
-
Combination therapy (caspofungin + voriconazole at the specified doses)
-
-
Treatment Duration: Treatment is administered for a defined period, for example, 7 days.[6]
-
Outcome Measures:
-
Survival: Animals are monitored daily, and survival is recorded over a specified follow-up period.
-
Fungal Burden: At the end of the study, organs (e.g., kidneys, lungs) are harvested to quantify the fungal burden, often using quantitative PCR (qPCR).
-
Visualizations
Signaling Pathway: Antifungal Mechanisms of Action
Caption: Mechanisms of action of caspofungin and voriconazole.
Experimental Workflow: Checkerboard Synergy Assay
Caption: Workflow for the checkerboard microdilution synergy assay.
Conclusion
The combination of caspofungin and voriconazole presents a complex picture for researchers and clinicians. While in vitro and in vivo data often suggest a potential for at least additive, if not synergistic, effects, the clinical evidence is inconsistent. The decision to use this combination therapy should be made with careful consideration of the specific fungal pathogen, the patient's underlying conditions, and the potential for increased toxicity. Further large-scale, randomized controlled trials are needed to definitively establish the role of caspofungin and voriconazole combination therapy in the management of invasive fungal infections.
References
- 1. What is the mechanism of Caspofungin Acetate? [synapse.patsnap.com]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. Antifungal Susceptibly Testing by Concentration Gradient Strip Etest Method for Fungal Isolates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Newer Combination Antifungal Therapies for Invasive Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. checkerboard microdilution method: Topics by Science.gov [science.gov]
Navigating Echinocandin Resistance: A Comparative Efficacy Analysis of Caspofungin and Anidulafungin Against Candida glabrata
For researchers, scientists, and drug development professionals, the rising threat of echinocandin resistance in Candida glabrata necessitates a nuanced understanding of the available therapeutic options. This guide provides a detailed comparison of the efficacy of two prominent echinocandins, caspofungin and anidulafungin (B1665494), against resistant C. glabrata strains, supported by experimental data and methodological insights.
The emergence of resistance to echinocandins, the first-line therapy for invasive candidiasis caused by C. glabrata, poses a significant clinical challenge.[1] This resistance is primarily mediated by mutations in the FKS1 and FKS2 genes, which encode the catalytic subunits of the β-1,3-D-glucan synthase enzyme complex, the target of echinocandins.[2][3] Understanding the differential efficacy of caspofungin and anidulafungin against these resistant strains is crucial for optimizing patient outcomes and guiding future drug development efforts.
In Vitro Susceptibility: A Tale of Two Echinocandins
In vitro studies consistently demonstrate that anidulafungin exhibits greater potency against C. glabrata compared to caspofungin, as evidenced by lower minimum inhibitory concentrations (MICs).[4][5][6] However, this enhanced in vitro activity of anidulafungin can be attenuated by the presence of serum.[4][7]
Key Observations from In Vitro Studies:
-
Anidulafungin generally displays lower MICs, 50% inhibitory concentrations (IC50s), and IC90s than caspofungin against a majority of C. glabrata isolates tested.[5][6]
-
The presence of mouse or human serum can increase the MIC of anidulafungin by up to eightfold, while the in vitro activity of caspofungin remains relatively unchanged.[4]
-
Anidulafungin often retains its potent activity against isolates with elevated caspofungin MICs.[5][6] For instance, against isolates with caspofungin MICs of ≥8 μg/ml, anidulafungin maintained its potency, while only the highest concentrations of caspofungin showed a significant reduction in viability.[5]
| Antifungal Agent | MIC Range (μg/mL) | Geometric Mean MIC (μg/mL) | Impact of 50% Human Serum on Geometric Mean MIC | Reference(s) |
| Anidulafungin | 0.125 - 4 | 0.10 | Increased to 1.08 | [5][8] |
| Caspofungin | 1 - 64 | 0.04 | Increased to 0.32 | [5][8] |
Table 1: Comparative in vitro activity of anidulafungin and caspofungin against clinical isolates of C. glabrata.
In Vivo Efficacy: Bridging the Gap Between Bench and Bedside
While in vitro data provides a valuable starting point, in vivo studies in animal models offer a more comprehensive understanding of antifungal efficacy. Studies in murine models of disseminated candidiasis have shown that despite anidulafungin's superior in vitro potency in the absence of serum, both anidulafungin and caspofungin can be similarly effective in reducing the fungal burden in tissues.[4][7]
Key Findings from In Vivo Studies:
-
In a murine model, caspofungin was found to reduce the kidney fungal burden at lower doses compared to anidulafungin in mice infected with an isolate having a lower caspofungin MIC.[7]
-
Against a strain with an elevated caspofungin MIC, both drugs were effective at higher doses in reducing the kidney fungal burden.[7]
-
One study found that in an immunocompetent mouse model, anidulafungin failed to induce a significant reduction in fungal burden for any of the tested isolates, whereas caspofungin showed a greater maximum effect against a susceptible isolate compared to a resistant one.[9][10]
-
Another study using a murine model of systemic candidiasis against a susceptible C. glabrata isolate found that caspofungin was active at a lower dose (starting from 0.25 mg/kg/day) compared to anidulafungin (starting from 5 mg/kg/day).[8] Against resistant strains, caspofungin was effective at higher doses, while anidulafungin did not achieve a statistically significant reduction in colony counts.[8]
The Role of FKS Mutations
Mutations in the "hot spot" regions of the FKS1 and FKS2 genes are the primary drivers of echinocandin resistance.[1][2][3] Anidulafungin and micafungin (B1204384) MICs have been shown to be more sensitive and specific than caspofungin MICs for identifying FKS mutant strains of C. glabrata.[1][11] This suggests that susceptibility testing with anidulafungin may be a better predictor of the presence of resistance-conferring mutations.
Experimental Protocols
A standardized approach to antifungal susceptibility testing is critical for generating reliable and comparable data. The following outlines a typical experimental workflow for determining the in vitro efficacy of echinocandins against C. glabrata.
Detailed Methodologies:
-
Broth Microdilution: This is the gold-standard method for determining MICs, following protocols established by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[12] RPMI 1640 medium is commonly used.[1]
-
Inoculum Preparation: C. glabrata isolates are cultured on a suitable medium, and a standardized inoculum (e.g., 0.5 McFarland) is prepared in sterile saline or broth.
-
Drug Dilution: Serial twofold dilutions of caspofungin and anidulafungin are prepared in the wells of a microtiter plate.
-
Incubation: The inoculated plates are incubated at 35-37°C for 24 hours.
-
MIC Determination: The MIC is the lowest concentration of the drug that inhibits visible growth. For echinocandins, a paradoxical effect (continued growth at higher concentrations) can sometimes be observed, and endpoints are often read as the first well showing significant growth inhibition (e.g., ≥50% reduction in turbidity).[5]
-
In Vivo Murine Model of Disseminated Candidiasis: Immunosuppressed mice (e.g., using cyclophosphamide (B585) or 5-fluorouracil) are infected intravenously with a standardized inoculum of C. glabrata.[4][7] Treatment with different doses of caspofungin or anidulafungin is initiated, and the primary endpoint is often the fungal burden (colony-forming units per gram) in target organs like the kidneys.[4][7]
Signaling Pathways of Echinocandin Resistance
The development of echinocandin resistance in C. glabrata is a complex process involving multiple cellular signaling pathways that respond to cell wall stress.
Upon exposure to echinocandins and subsequent cell wall damage, C. glabrata activates several stress response pathways, including the Cell Wall Integrity (CWI) pathway, the calcineurin pathway, and the Hsp90 chaperone system.[13] These pathways can lead to compensatory mechanisms such as increased chitin synthesis and altered expression of FKS genes.[13] Prolonged drug exposure in this "tolerant" state can facilitate the selection of resistant mutants harboring FKS gene mutations.
Logical Framework for Efficacy Comparison
The selection of an appropriate echinocandin for treating resistant C. glabrata infections requires a systematic evaluation of multiple factors.
Conclusion
The comparison between caspofungin and anidulafungin for the treatment of resistant C. glabrata is not straightforward. While anidulafungin demonstrates superior in vitro potency, this advantage may be diminished in the presence of serum, and in vivo studies have yielded mixed results regarding its superiority over caspofungin. Caspofungin, while having higher MICs, can still be effective, particularly at higher doses.
For researchers and drug development professionals, these findings highlight the importance of considering multiple factors beyond simple MIC values. The presence of FKS mutations, the impact of the host environment (e.g., serum proteins), and the pharmacokinetic/pharmacodynamic properties of each drug are all critical considerations. Future research should focus on further elucidating the complex interplay between these factors to guide the development of more effective strategies against resistant C. glabrata. This includes the exploration of combination therapies and the development of novel antifungals that can overcome existing resistance mechanisms.
References
- 1. Anidulafungin and Micafungin MIC Breakpoints Are Superior to That of Caspofungin for Identifying FKS Mutant Candida glabrata Strains and Echinocandin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antifungal drug resistance in Candida glabrata: role of cellular signaling and gene regulatory networks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Echinocandin Resistance in Candida - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vivo Efficacy of Anidulafungin and Caspofungin against Candida glabrata and Association with In Vitro Potency in the Presence of Sera - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. In Vitro Pharmacodynamics of Anidulafungin and Caspofungin against Candida glabrata Isolates, Including Strains with Decreased Caspofungin Susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Comparative Effects of Micafungin, Caspofungin, and Anidulafungin against a Difficult-To-Treat Fungal Opportunistic Pathogen, Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Differential In Vivo Activities of Anidulafungin, Caspofungin, and Micafungin against Candida glabrata Isolates with and without FKS Resistance Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Pharmacodynamics of Echinocandins against Candida glabrata: Requirement for Dosage Escalation To Achieve Maximal Antifungal Activity in Neutropenic Hosts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fungal Resistance to Echinocandins and the MDR Phenomenon in Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating HPLC Methods for Caspofungin Purity and Stability
For researchers, scientists, and drug development professionals, ensuring the purity and stability of active pharmaceutical ingredients (APIs) like caspofungin is critical. High-Performance Liquid Chromatography (HPLC) remains the gold standard for this purpose. This guide provides a comparative overview of various validated HPLC methods for the analysis of caspofungin, with a focus on purity determination and stability-indicating assays. The information presented is compiled from published studies to aid in the selection and implementation of a suitable analytical method.
Comparison of Validated HPLC Methods
The following tables summarize the key parameters of different HPLC methods developed and validated for caspofungin analysis. This allows for a direct comparison of their chromatographic conditions, validation parameters, and stability-indicating capabilities.
Table 1: Comparison of Chromatographic Conditions
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | YMC-Pack Polyamine II (150x4.6 mm, 5µm)[1] | Zorbax SB C18 (150x4.6mm, 5µm)[2] | 5C18-MS-II COSMOSIL (250x4.6 mm, 5µm)[3] | Waters Symmetry C18 (75x4.6 mm, 3.5µm)[4] |
| Mobile Phase | 0.02 M phosphoric acid buffer (pH 3.5), acetonitrile (B52724), and 2-propanol (isocratic)[1] | Trifluoroacetic acid buffer (pH 3.0), acetonitrile, and methanol (B129727) (50:40:10 v/v/v) (isocratic)[2] | 20 mM phosphate (B84403) buffer (pH 2.5) and acetonitrile (65:35 v/v) (isocratic)[3] | Described in Supplementary Material S2[4] |
| Flow Rate | 1.0 mL/min[1] | 1.0 mL/min[2] | 1.0 mL/min[3] | Not Specified |
| Detection | UV at 210 nm[1] | UV at 210 nm[2] | Fluorescence (Ex: 224 nm, Em: 304 nm)[3] | Photodiode Array[4] |
| Column Temp. | 30°C[1] | Ambient[2] | 50°C[3] | Not Specified |
| Retention Time | Not Specified | 16.101 min[2] | 17.0 min[3] | Not Specified |
Table 2: Comparison of Method Validation Parameters
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range | 50% to 150% of target concentration[1] | 50 - 150 µg/ml[2] | 1.0 to 20 µg/mL[3] |
| Correlation Coefficient (R²) | > 0.999[1] | 0.999[2] | > 0.99[3] |
| Accuracy (% Recovery) | 97.0% - 103.0%[1] | 97.7% - 100.45%[2] | Intra-day: -4.7% to 4.8%; Inter-day: -4.7% to 0.8% (as bias)[3] |
| Precision (% RSD) | < 2.0%[1] | 0.43%[2] | Intra-day: 1.6-5.9%; Inter-day: 1.8-3.9%[3] |
| LOD | Not Specified | 0.04 µg/ml[2] | 0.53 µg/mL[3] |
| LOQ | Not Specified | 0.12 µg/ml[2] | 0.89 µg/mL[3] |
Table 3: Comparison of Stability-Indicating Properties
| Stress Condition | Method 1 | Method 2 |
| Acid Hydrolysis | 0.5 M HCl at 50°C for 30 minutes[5] | Not Specified |
| Base Hydrolysis | 0.5 M NaOH at room temperature for 30 minutes[5] | Not Specified |
| Oxidation | 0.2% H₂O₂ for 20 minutes at room temperature[5] | Not Specified |
| Thermal Degradation | 60°C for 120 hours[5] | Not Specified |
| Photolytic Degradation | White fluorescent light (1.2 million lux hours) and UV light (200 watt hours/meter square)[5] | Not Specified |
| Key Degradation Product | Formula II impurity (product of de-ethylenediamine ring-opening)[6] | Not Specified |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are summarized protocols for two distinct HPLC methods.
Protocol 1: RP-HPLC with UV Detection for Purity
This method is suitable for routine quality control analysis of caspofungin in parenteral dosage forms.[1]
-
Chromatographic System: An isocratic reverse-phase HPLC system equipped with a UV detector.
-
Column: YMC-Pack Polyamine II (150×4.6 mm i.d., 5µ particle size).
-
Mobile Phase: A mixture of 0.02 M phosphoric acid buffer (pH 3.5), acetonitrile, and 2-propanol. The exact ratio should be optimized to achieve the desired separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Sample Preparation: Reconstitute the caspofungin vial with 0.9% Sodium Chloride to obtain a clear solution. Further dilute with the diluent to a final concentration of approximately 1000 µg/mL.[1]
-
Validation: The method was validated according to ICH guidelines for linearity, accuracy, precision, specificity, and robustness.[1]
Protocol 2: RP-HPLC with Fluorescence Detection for Quantification in Plasma
This method is designed for the quantification of caspofungin in human plasma, offering high sensitivity.[3]
-
Chromatographic System: An HPLC system with a fluorescence detector.
-
Column: 5C18-MS-II COSMOSIL column (4.6 mm×250 mm, 5 mm particle size) with a guard column.
-
Mobile Phase: A mixture of 20 mM phosphate buffer (pH 2.5) and acetonitrile (65:35 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 50°C.
-
Detection: Fluorescence detector with excitation at 224 nm and emission at 304 nm.
-
Sample Preparation (Plasma): Liquid-liquid extraction is employed to extract caspofungin from human plasma.[3]
-
Validation: The method was validated according to FDA guidelines for recovery, accuracy, intra- and inter-assay precision, selectivity, and stability.[3]
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the development and validation of a stability-indicating HPLC method for caspofungin.
Caption: General workflow for HPLC method development and validation.
References
- 1. ijapbjournal.com [ijapbjournal.com]
- 2. [PDF] VALIDATED RP-HPLC METHOD FOR THE DETERMINATION OF CASPOFUNGIN IN BULK AND TABLET DOSAGE FORM | Semantic Scholar [semanticscholar.org]
- 3. omicsonline.org [omicsonline.org]
- 4. Assessment and Development of the Antifungal Agent Caspofungin for Aerosolized Pulmonary Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. impactfactor.org [impactfactor.org]
- 6. CN102488886B - Caspofungin preparation with low impurity content and preparation method and application thereof - Google Patents [patents.google.com]
A Comparative Analysis of Caspofungin Pharmacokinetics Across Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic (PK) properties of caspofungin, a potent antifungal agent, across various preclinical animal models. Understanding the species-specific differences in drug disposition is crucial for the accurate interpretation of efficacy and toxicity studies and for the successful extrapolation of preclinical data to human clinical trials. The information presented herein is supported by experimental data from peer-reviewed studies.
Executive Summary
Caspofungin exhibits notable differences in its pharmacokinetic profile across commonly used animal models, including mice, rats, rabbits, and monkeys. Generally, caspofungin is characterized by low plasma clearance and a long terminal elimination half-life in most species, with the notable exception of rabbits which display a shorter half-life.[1][2] The disposition of caspofungin is primarily driven by distribution into tissues, followed by slow metabolism and excretion.[2][3][4] This guide will delve into the specific pharmacokinetic parameters, experimental methodologies, and a visual representation of a typical experimental workflow.
Comparative Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of caspofungin following a single intravenous dose in different animal models. These data facilitate a direct comparison of drug exposure and disposition across species.
| Parameter | Mouse | Rat | Rabbit | Monkey |
| Dose (mg/kg) | 10 | 2 | 1 | 1 |
| Cmax (µg/mL) | 102.3 | 24.9 | 20.02 ± 1.18 | 17.5 |
| AUC (µg·h/mL) | 329 | 101 | 13.15 ± 2.37 | 114 |
| Terminal Half-life (t1/2β) (h) | 44.7 | 59.7 | ~12-31 | 59.4 |
| Plasma Clearance (CL) (mL/min/kg) | 0.51 | 0.33 | ~1.05 | 0.29 |
| Volume of Distribution (Vss) (L/kg) | - | - | 0.299 ± 0.011 | - |
Data compiled from multiple sources. Note that experimental conditions may vary between studies.[1][5]
In-Depth Species Comparison
Mice: In mice, caspofungin demonstrates a long terminal half-life of approximately 44.7 hours.[1] Studies in murine models of systemic candidiasis have shown that the drug's efficacy is linked to the area under the concentration-time curve (AUC) to minimum inhibitory concentration (MIC) ratio.[6][7] Furthermore, therapeutic concentrations of caspofungin have been shown to persist in tissues, such as the kidney, long after serum concentrations have fallen below the MIC, highlighting the importance of tissue distribution in its antifungal activity.[6][7]
Rats: Rats exhibit the longest terminal half-life among the species compared, at around 59.7 hours.[1] Tissue distribution studies in rats reveal that radioactivity from labeled caspofungin is widely distributed, with the highest concentrations found in the liver, kidney, lung, and spleen.[3][8] Notably, the liver shows a prolonged uptake phase, peaking at 24 hours and containing a significant portion of the administered dose.[3][8] The oral bioavailability of caspofungin in rats is very low (<1%).[1]
Rabbits: Rabbits display a significantly shorter terminal half-life of approximately 12 hours compared to other species.[1] However, other studies in rabbits have reported a longer terminal half-life of 26 to 31 hours.[5] Despite the variability, plasma clearance in rabbits is generally higher than in other preclinical models.[1] Caspofungin has demonstrated efficacy in rabbit models of pulmonary aspergillosis.[9]
Monkeys: The pharmacokinetic profile of caspofungin in monkeys is characterized by a long terminal half-life of 59.4 hours and the lowest plasma clearance among the compared species.[1] This profile in non-human primates is considered to be the most similar to that observed in humans.[1]
Experimental Protocols
The data presented in this guide are derived from studies employing rigorous experimental methodologies. Below is a generalized protocol for a comparative pharmacokinetic study of caspofungin.
1. Animal Models:
-
Species: Male and female mice (e.g., CD-1), rats (e.g., Sprague-Dawley), rabbits (e.g., New Zealand White), and monkeys (e.g., Cynomolgus).
-
Health Status: Healthy, specific-pathogen-free animals are used.
-
Housing: Animals are housed in controlled environments with regulated temperature, humidity, and light-dark cycles, with free access to food and water.
2. Drug Administration:
-
Formulation: Caspofungin is typically dissolved in a saline solution for injection.
-
Route of Administration: A single intravenous (IV) bolus dose is administered, commonly through a tail vein (mice, rats), marginal ear vein (rabbits), or cephalic vein (monkeys).[1]
-
Dosage: Dosages vary between studies but are generally in the range of 1-10 mg/kg.[1]
3. Sample Collection:
-
Blood Sampling: Serial blood samples are collected at predetermined time points post-dose. The sampling sites include the retro-orbital sinus (mice), jugular vein (rats), or peripheral veins (rabbits, monkeys).
-
Plasma Preparation: Blood samples are collected in tubes containing an anticoagulant (e.g., heparin or EDTA) and centrifuged to separate the plasma. Plasma samples are then stored frozen (e.g., at -70°C) until analysis.
4. Bioanalytical Method:
-
Drug Quantification: Caspofungin concentrations in plasma are determined using a validated high-performance liquid chromatography (HPLC) method with tandem mass spectrometry (MS/MS) detection.[5]
-
Method Validation: The analytical method is validated for linearity, accuracy, precision, and selectivity according to regulatory guidelines.
5. Pharmacokinetic Analysis:
-
Software: Plasma concentration-time data are analyzed using non-compartmental or compartmental analysis with specialized pharmacokinetic software (e.g., WinNonlin).
-
Parameters Calculated: Key pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), terminal half-life (t1/2), plasma clearance (CL), and volume of distribution at steady state (Vss) are calculated.
Visualizing the Experimental Workflow
The following diagram illustrates a typical experimental workflow for a comparative pharmacokinetic study of caspofungin.
References
- 1. Disposition of Caspofungin, a Novel Antifungal Agent, in Mice, Rats, Rabbits, and Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Disposition of caspofungin, a novel antifungal agent, in mice, rats, rabbits, and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Disposition of caspofungin: role of distribution in determining pharmacokinetics in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Compartmental Pharmacokinetics of the Antifungal Echinocandin Caspofungin (MK-0991) in Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacodynamics of caspofungin in a murine model of systemic candidiasis: importance of persistence of caspofungin in tissues to understanding drug activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacodynamics of Caspofungin in a Murine Model of Systemic Candidiasis: Importance of Persistence of Caspofungin in Tissues to Understanding Drug Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Disposition of Caspofungin: Role of Distribution in Determining Pharmacokinetics in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antifungal Efficacy of Caspofungin (MK-0991) in Experimental Pulmonary Aspergillosis in Persistently Neutropenic Rabbits: Pharmacokinetics, Drug Disposition, and Relationship to Galactomannan Antigenemia - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Caspofungin Acetate: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Caspofungin acetate (B1210297) and associated materials. Adherence to these procedural guidelines is critical for ensuring personnel safety, regulatory compliance, and environmental protection. The following step-by-step instructions are based on manufacturer safety data sheets and general principles of hazardous pharmaceutical waste management.
Core Principle: All waste contaminated with Caspofungin acetate must be treated as hazardous pharmaceutical waste. Do not dispose of this material down the drain or in regular trash.[1][2][3] The U.S. Environmental Protection Agency (EPA) regulates the disposal of pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA).[4][5]
Waste Characterization and Management
Proper disposal begins with the correct identification and segregation of waste streams. This compound is known to be very toxic to aquatic life with long-lasting effects and can cause serious eye damage.[2][3][6] Therefore, all materials that have come into contact with it must be handled cautiously.
| Waste Stream | Description | Recommended Disposal Container | Disposal Pathway |
| Unused or Expired this compound | Pure drug substance, reconstituted solutions, or expired vials. | Black RCRA Hazardous Waste Container, clearly labeled. | Collection by a licensed hazardous waste disposal service for chemical incineration.[1][7][8] |
| Contaminated Solid Waste | Items such as gloves, pipette tips, bench paper, vials, and other lab consumables. | Labeled hazardous waste bag or container, stored within a black RCRA bin.[9] | Collection by a licensed hazardous waste disposal service for incineration.[5] |
| Contaminated Liquid Waste | Buffer solutions, cell culture media, or solvent rinses containing this compound. | Labeled, leak-proof hazardous liquid waste container.[9] | Collection by a licensed hazardous waste disposal service. Do not discharge to sewer systems.[1] |
| Contaminated Sharps | Needles, syringes, or glass slides used in the handling of this compound. | Puncture-resistant sharps container specifically designated for hazardous pharmaceutical waste.[9] | Collection by a licensed hazardous waste disposal service. |
| Empty Product Packaging | Original containers that held the pure drug. | Can be triple-rinsed with a suitable solvent; the rinsate must be collected as hazardous liquid waste.[1] The decontaminated container may then be recycled or disposed of as non-hazardous waste. Alternatively, puncture the container to render it unusable and dispose of it according to institutional protocols.[1] | Rinsate: Hazardous liquid waste. Container: Follow institutional policy for decontaminated packaging. |
Standard Operating Protocol for this compound Disposal
This protocol details the step-by-step procedure for safely managing and disposing of waste generated from research activities involving this compound.
1. Personal Protective Equipment (PPE)
-
Before handling any waste, ensure you are wearing appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[1][2][6][10]
2. Waste Segregation at the Point of Generation
-
Immediately segregate waste as it is generated.
-
Use designated, color-coded waste containers as specified in the table above.
-
NEVER mix this compound waste with non-hazardous laboratory trash.
3. Containerization and Labeling
-
Ensure all waste containers are in good condition, compatible with the waste, and have securely fitting lids.
-
Label every container clearly with "Hazardous Waste," the full chemical name "this compound," and the date waste was first added.[9]
4. Handling Spills
-
In the event of a spill, evacuate unnecessary personnel from the area.[10]
-
For solid spills, carefully sweep or vacuum the material and place it in a suitable, closed container for disposal. Avoid creating dust.[6][8]
-
For liquid spills, absorb the material with an inert, non-combustible absorbent and place it in the hazardous waste container.
-
Clean the spill area thoroughly. All cleaning materials must be disposed of as hazardous solid waste.
-
Avoid runoff into storm sewers, ditches, and waterways.[10]
5. On-Site Storage
-
Store waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.[11]
-
This area should be away from general work areas and incompatible materials.[1]
-
Ensure containers remain closed except when adding waste.
6. Final Disposal
-
Arrange for waste collection through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[8]
-
The primary recommended disposal method is controlled incineration in a facility equipped with an afterburner and scrubber.[1][8]
-
Do not attempt to treat or neutralize the chemical waste unless you are following a specifically approved institutional protocol.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper management and disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. agscientific.com [agscientific.com]
- 3. biosynth.com [biosynth.com]
- 4. sdmedwaste.com [sdmedwaste.com]
- 5. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 6. msd.com [msd.com]
- 7. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 8. toku-e.com [toku-e.com]
- 9. benchchem.com [benchchem.com]
- 10. editor.fresenius-kabi.us [editor.fresenius-kabi.us]
- 11. benchchem.com [benchchem.com]
Personal protective equipment for handling Caspofungin acetate
Essential Safety and Handling Guide for Caspofungin Acetate (B1210297)
This guide provides crucial safety and logistical information for laboratory professionals handling Caspofungin acetate. It outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the required PPE.
| PPE Category | Specification |
| Eye/Face Protection | Chemical splash goggles are required.[1] A face shield should also be worn when there is a splash hazard.[1] Tightly sealed goggles are also recommended.[2] |
| Skin Protection | Impervious gloves, such as nitrile or neoprene, should be worn.[3] It is recommended to change gloves frequently.[3][4] A protective laboratory coat, apron, or disposable garment is also necessary.[1] |
| Respiratory Protection | For nuisance-level dust, a NIOSH-approved N95 or P1 (EN 143) dust mask may be used.[5] In cases of potential for uncontrolled release or unknown exposure levels, a positive pressure air-supplied respirator is recommended.[4] |
Occupational Exposure Limit
Adherence to established occupational exposure limits is critical to prevent adverse health effects.
| Substance | Occupational Exposure Limit (OEL) |
| This compound | 0.075 mg/m³ (Time-Weighted Average)[1] |
Experimental Protocols
The safety data sheets for this compound reference toxicological studies to identify hazards such as serious eye damage and potential reproductive toxicity.[1][6] However, detailed methodologies for these specific experiments are not publicly available in the provided documentation.
Operational and Disposal Plans
A systematic approach to handling and disposal is essential for laboratory safety.
Step-by-Step Handling Procedure
-
Preparation : Before handling, ensure you have read and understood the Safety Data Sheet.[1] Obtain special instructions before use.[1]
-
Engineering Controls : Handle this compound in a well-ventilated area.[6] The use of a biosafety cabinet or fume hood is recommended to control airborne levels.[1]
-
Donning PPE : Put on all required personal protective equipment as specified in the table above.
-
Handling the Compound : Avoid all contact and inhalation of dust, vapor, or mists.[1] Minimize dust generation and accumulation.[3][4]
-
After Handling : Wash hands and any exposed skin thoroughly with soap and water after handling.[1][3]
Disposal Plan
-
Waste Collection : Collect waste residue and cleanup materials in a suitable, closed container for disposal.[3][6]
-
Labeling : Ensure waste containers are properly labeled.[4]
-
Disposal Regulations : Dispose of all waste materials in accordance with local, state, and federal guidelines.[3] Do not allow the product to enter the sewage system.[2]
-
Contaminated Packaging : Dispose of contaminated packaging according to official regulations.[2]
Workflow for Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
